4-Cyanobenzenesulfonamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77086. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-cyanobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZECCNDOASGYNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50185119 | |
| Record name | Benzenesulfonamide, p-cyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3119-02-6 | |
| Record name | 4-Cyanobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3119-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, p-cyano- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003119026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Cyanobenzenesulfonamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77086 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonamide, p-cyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-cyanobenzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.538 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Cyanophenylsulfonamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UGS5BZ5UJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Cyanobenzenesulfonamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological relevance of 4-Cyanobenzenesulfonamide. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on delivering precise data and methodological insights.
Core Chemical Properties
This compound is a solid organic compound characterized by the presence of both a sulfonamide and a nitrile functional group attached to a benzene ring. These functional groups impart specific chemical reactivity and potential for biological activity.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆N₂O₂S | [1] |
| Molecular Weight | 182.20 g/mol | [1] |
| CAS Number | 3119-02-6 | [1] |
| Appearance | Solid, Off-white | [1][2] |
| Melting Point | 166 °C | [2] |
| Boiling Point | 400.7 ± 47.0 °C (Predicted) | [2] |
| Water Solubility | 1.111 g/L at 15 °C | [2] |
| pKa | 9.57 ± 0.10 (Predicted) | [2] |
Structural Identifiers
The structural representation of this compound is provided through standard chemical informatics formats.
| Identifier | String | Reference(s) |
| SMILES | NS(=O)(=O)c1ccc(cc1)C#N | [1] |
| InChI | 1S/C7H6N2O2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,(H2,9,10,11) | [1] |
| InChIKey | UZECCNDOASGYNH-UHFFFAOYSA-N | [1] |
Synthesis and Reactivity
This compound can be synthesized through standard organic chemistry transformations. A common and effective method is the Sandmeyer reaction, starting from the readily available 4-aminobenzenesulfonamide (sulfanilamide). This multi-step process involves the diazotization of the primary amine followed by cyanation.
Experimental Protocol: Sandmeyer Cyanation of 4-Aminobenzenesulfonamide (Generalized)
The following protocol is a generalized procedure for the synthesis of this compound based on the well-established Sandmeyer reaction.
-
Diazotization: 4-Aminobenzenesulfonamide is dissolved in an aqueous solution of a strong mineral acid, such as hydrochloric acid, and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
Cyanation: In a separate flask, a solution of copper(I) cyanide is prepared. The freshly prepared diazonium salt solution is then added slowly to the copper(I) cyanide solution. The reaction mixture is stirred and may be gently warmed to facilitate the displacement of the diazonium group with the cyanide group, leading to the formation of this compound.
-
Work-up and Purification: Upon completion of the reaction, the product is typically isolated by extraction with a suitable organic solvent. The organic layer is then washed, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization to yield pure this compound.
Spectroscopic Profile
Experimental spectroscopic data for this compound are not widely available in public databases. However, a predicted spectroscopic profile can be derived from the known chemical shifts and absorption frequencies of its constituent functional groups.
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons: The benzene ring will exhibit a classic AA'BB' system. Two doublets are expected in the aromatic region (typically δ 7.0-8.5 ppm). The protons ortho to the electron-withdrawing sulfonyl group will be deshielded and appear further downfield compared to the protons ortho to the cyano group.
-
Sulfonamide Protons: The -NH₂ protons of the sulfonamide group will appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
-
Aromatic Carbons: Four signals are expected for the aromatic carbons due to the molecule's symmetry. The carbon attached to the cyano group (ipso-carbon) and the carbon attached to the sulfonyl group (ipso-carbon) will be significantly deshielded. The carbon of the nitrile group itself will appear in the characteristic region for nitriles (around 115-125 ppm).
-
Carbon Chemical Shift Ranges:
-
Aromatic C-H: ~125-135 ppm
-
Aromatic C-SO₂: ~140-150 ppm
-
Aromatic C-CN: ~110-120 ppm
-
-C≡N: ~115-125 ppm
-
Infrared (IR) Spectroscopy (Predicted)
-
N-H Stretching: The sulfonamide -NH₂ group will show two characteristic stretching bands in the region of 3400-3200 cm⁻¹.
-
C≡N Stretching: A sharp, medium-intensity absorption band is expected in the range of 2240-2220 cm⁻¹ for the nitrile group.
-
S=O Stretching: The sulfonyl group will exhibit two strong absorption bands corresponding to asymmetric and symmetric stretching, typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.
-
Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, and C=C stretching bands will be observed in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (Predicted)
-
Molecular Ion Peak: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 182.
-
Fragmentation Pattern: Common fragmentation pathways for benzenesulfonamides include the loss of SO₂ (64 Da) and cleavage of the C-S bond. The presence of the cyano group may also influence the fragmentation pattern.
Biological Activity and Potential Applications
While specific biological studies on this compound are limited, its chemical structure as a primary benzenesulfonamide suggests potential activity as a carbonic anhydrase inhibitor.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Sulfonamides are a well-established class of CA inhibitors. The primary sulfonamide moiety (-SO₂NH₂) is crucial for this activity, as it coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule or hydroxide ion and thereby inhibiting the enzyme's catalytic function.
The potential for this compound to act as a carbonic anhydrase inhibitor makes it a compound of interest for further investigation in drug discovery programs targeting pathologies where CA isoforms are upregulated, such as certain cancers and glaucoma. Its utility as a chemical building block for the synthesis of more complex sulfonamide derivatives has also been demonstrated.
References
The Core Mechanism of 4-Cyanobenzenesulfonamide in Enzyme Inhibition: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of 4-cyanobenzenesulfonamide and its derivatives as potent inhibitors of the carbonic anhydrase family of enzymes. This document is intended for researchers, scientists, and drug development professionals actively involved in the fields of enzymology, medicinal chemistry, and pharmacology.
Introduction
Benzenesulfonamides are a well-established class of compounds known for their inhibitory activity against a variety of enzymes, most notably the zinc-containing metalloenzymes known as carbonic anhydrases (CAs). The this compound scaffold serves as a crucial pharmacophore in the design of numerous CA inhibitors. This guide will delve into the core principles of its inhibitory mechanism, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. While specific quantitative inhibition data for the parent this compound is not extensively available in the reviewed literature, a wealth of information on its N-substituted derivatives, the 4-cyanamidobenzenesulfonamides, provides critical insights into the structure-activity relationships (SAR) governing their potent inhibitory effects.
Mechanism of Action: Targeting the Catalytic Zinc Ion
The primary mechanism by which this compound and its derivatives inhibit carbonic anhydrases involves the direct interaction of the sulfonamide moiety with the zinc ion (Zn²⁺) located at the core of the enzyme's active site.[1] This interaction is fundamental to the catalytic function of CAs, which facilitate the reversible hydration of carbon dioxide to bicarbonate and a proton.
The key steps in the mechanism of inhibition are as follows:
-
Deprotonation: The sulfonamide group (-SO₂NH₂) of the inhibitor loses a proton to become an anion (-SO₂NH⁻).
-
Coordination to Zinc: The negatively charged nitrogen atom of the sulfonamide anion then coordinates directly with the positively charged Zn²⁺ ion in the active site. This binding event displaces a water molecule or hydroxide ion that is normally coordinated to the zinc and is essential for the catalytic cycle.
-
Formation of a Stable Complex: The formation of this stable enzyme-inhibitor complex effectively blocks the access of the substrate (carbon dioxide) to the active site, thereby halting the catalytic activity of the enzyme.
This binding is a high-affinity interaction, leading to potent inhibition of the target CA isoforms. The benzene ring and the 4-cyano substituent (or derivatives at this position) of the inhibitor engage in further interactions with amino acid residues lining the active site cavity, which contributes to the overall binding affinity and isoform selectivity.
Quantitative Inhibition Data
The inhibitory potency of 4-cyanamidobenzenesulfonamide derivatives has been extensively studied against various human (hCA) and bacterial carbonic anhydrase isoforms. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity, with lower values indicating tighter binding and greater potency. The following tables summarize the reported Ki values for a series of N-substituted 4-cyanamidobenzenesulfonamides.
Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by 4-Cyanamidobenzenesulfonamide Derivatives
| Compound | Substituent (R) | hCA I Ki (nM) | hCA II Ki (nM) | hCA VII Ki (nM) | hCA XIII Ki (nM) |
| 6 | K⁺ | 889 | 105 | 10.3 | 45.5 |
| 7 | H | 87.3 | 9.8 | 9.7 | 46.8 |
| 8 | Methyl | 75.5 | 10.1 | 10.1 | 45.9 |
| 9 | Ethyl | 69.3 | 9.7 | 9.9 | 46.1 |
| 10 | n-Propyl | 10.1 | 8.9 | 9.3 | 45.8 |
| 11 | n-Butyl | 9.8 | 8.5 | 9.1 | 45.7 |
| 12 | n-Pentyl | 9.5 | 8.3 | 8.9 | 45.6 |
| 13 | n-Hexyl | 9.3 | 8.1 | 8.7 | 45.4 |
| 14 | n-Heptyl | 9.4 | 8.2 | 8.8 | 45.5 |
| 15 | Allyl | 70.1 | 9.9 | 9.8 | 46.3 |
| 16 | Benzyl | 72.3 | 9.6 | 9.5 | 46.0 |
| 17 | 4-Bromobenzyl | 71.8 | 9.5 | 9.6 | 46.2 |
| Acetazolamide (Standard) | - | 250 | 12 | 2.5 | 15 |
Data sourced from a study on 4-cyanamidobenzenesulfonamide derivatives.[1][2]
Table 2: Inhibition of Bacterial Carbonic Anhydrase Isoforms by 4-Cyanamidobenzenesulfonamide Derivatives
| Compound | Substituent (R) | S. enterica StCA1 Ki (nM) | S. enterica StCA2 Ki (nM) | M. sciuri MscCA Ki (µM) |
| 6 | K⁺ | 91.1 | 791 | 9.59 |
| 7 | H | 55.4 | 98.7 | 0.95 |
| 8 | Methyl | 54.8 | 97.5 | 0.93 |
| 9 | Ethyl | 53.7 | 96.3 | 0.91 |
| 10 | n-Propyl | 52.1 | 94.8 | 0.89 |
| 11 | n-Butyl | 51.5 | 93.9 | 0.88 |
| 12 | n-Pentyl | 51.1 | 93.2 | 0.87 |
| 13 | n-Hexyl | 50.7 | 92.4 | 0.86 |
| 14 | n-Heptyl | 50.9 | 92.8 | 0.86 |
| 15 | Allyl | 54.1 | 96.9 | 0.92 |
| 16 | Benzyl | 54.5 | 97.1 | 0.93 |
| 17 | 4-Bromobenzyl | 54.3 | 97.0 | 0.92 |
Data sourced from a study on 4-cyanamidobenzenesulfonamide derivatives.[1][2]
Experimental Protocols
The inhibitory activity of this compound derivatives against carbonic anhydrases is typically determined using one of two primary enzymatic assays: the stopped-flow CO₂ hydrase assay or the p-nitrophenyl acetate (p-NPA) hydrolysis assay.
Stopped-Flow CO₂ Hydrase Assay
This is the gold-standard method for measuring the catalytic activity of CAs and their inhibition. It directly measures the enzyme's physiological reaction: the hydration of carbon dioxide.
Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂. A pH indicator (e.g., phenol red) is used to monitor the proton production in real-time. In the presence of an inhibitor, the rate of this reaction is reduced.
Methodology:
-
Reagent Preparation:
-
Buffer: A 20 mM HEPES or TRIS buffer, pH 7.4, containing a pH indicator (e.g., 0.2 mM Phenol Red).
-
Enzyme Solution: A stock solution of the purified carbonic anhydrase isoform is prepared in the assay buffer. The final concentration in the assay typically ranges from 5 to 12 nM.
-
Inhibitor Solutions: A stock solution of the inhibitor (e.g., 0.1 mM) is prepared in a suitable solvent (e.g., DMSO or deionized water) and serially diluted to obtain a range of concentrations.
-
Substrate Solution: CO₂-saturated water is prepared by bubbling CO₂ gas through deionized water.
-
-
Assay Procedure:
-
The enzyme and inhibitor solutions are pre-incubated for a defined period (e.g., 15 minutes) to allow for the formation of the enzyme-inhibitor complex.
-
The assay is performed using a stopped-flow instrument. Equal volumes of the enzyme-inhibitor mixture and the CO₂-saturated water are rapidly mixed.
-
The change in absorbance of the pH indicator is monitored over time (typically 10-100 seconds) at its maximum absorbance wavelength (e.g., 557 nm for phenol red).
-
The initial rates of the reaction are determined from the initial 5-10% of the reaction progress.
-
-
Data Analysis:
-
The uncatalyzed rate of CO₂ hydration is subtracted from the enzyme-catalyzed rates.
-
The inhibition constants (Ki) are calculated by fitting the data to the Cheng-Prusoff equation or by non-linear least-squares regression analysis.
-
p-Nitrophenyl Acetate (p-NPA) Hydrolysis Assay
This is a colorimetric assay that measures the esterase activity of carbonic anhydrase, which is an alternative to its physiological hydratase activity.
Principle: Carbonic anhydrase can catalyze the hydrolysis of p-nitrophenyl acetate (a colorless substrate) to p-nitrophenol (a yellow product). The rate of formation of p-nitrophenol is monitored spectrophotometrically at 400 nm. The presence of an inhibitor reduces the rate of this reaction.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-SO₄, pH 7.4.
-
Enzyme Solution: A working solution of the CA enzyme is prepared in the assay buffer.
-
Substrate Solution: A 3 mM solution of p-NPA is prepared in acetonitrile or DMSO.
-
Inhibitor Solutions: A range of inhibitor concentrations are prepared by serial dilution.
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate.
-
The assay buffer, inhibitor solution, and enzyme solution are added to the wells and pre-incubated.
-
The reaction is initiated by the addition of the substrate solution.
-
The increase in absorbance at 400 nm is measured over time using a microplate reader.
-
-
Data Analysis:
-
The rate of the uncatalyzed hydrolysis of p-NPA is subtracted from the enzyme-catalyzed rates.
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition versus the inhibitor concentration.
-
Signaling Pathways and Experimental Workflows
The inhibition of specific carbonic anhydrase isoforms by this compound derivatives has significant implications for various signaling pathways involved in disease.
Carbonic Anhydrase IX (CA IX) Signaling in Cancer
CA IX is a transmembrane enzyme that is highly overexpressed in many types of solid tumors and is generally absent in healthy tissues. Its expression is induced by hypoxia, a common feature of the tumor microenvironment. CA IX plays a crucial role in pH regulation, helping cancer cells to survive and proliferate in the acidic tumor microenvironment.
Caption: CA IX signaling pathway in cancer and the point of inhibition.
Experimental Workflow for Inhibitor Screening
The process of identifying and characterizing novel carbonic anhydrase inhibitors follows a structured workflow, from initial screening to detailed kinetic analysis.
Caption: A typical workflow for screening and characterizing carbonic anhydrase inhibitors.
Conclusion
This compound and its derivatives represent a significant class of carbonic anhydrase inhibitors with therapeutic potential in a range of diseases, including cancer and glaucoma. Their mechanism of action is well-understood, involving the direct coordination of the sulfonamide moiety to the catalytic zinc ion in the enzyme's active site. The quantitative data on 4-cyanamidobenzenesulfonamide derivatives demonstrate that modifications to the parent scaffold can lead to highly potent and isoform-selective inhibitors. The experimental protocols outlined in this guide provide robust methods for the evaluation of such compounds. Future research in this area will likely focus on the design of inhibitors with improved isoform selectivity to minimize off-target effects and enhance therapeutic efficacy.
References
The Versatility of 4-Cyanobenzenesulfonamide in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the strategic use of protecting groups and versatile building blocks is paramount for the efficient construction of complex molecules. Among these, 4-cyanobenzenesulfonamide has emerged as a significant tool, primarily recognized for its utility as a readily cleavable protecting group for amines. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its role in amine protection and deprotection, supported by quantitative data, detailed experimental protocols, and mechanistic insights.
Core Application: A Robust and Orthogonal Protecting Group for Amines
This compound serves as an excellent protecting group for secondary amines, offering a balance of stability and mild cleavage conditions. The "Cs" (cyanobenzenesulfonyl) group is analogous to the well-known "Ns" (nosyl) group, but with distinct advantages in certain synthetic contexts. The electron-withdrawing nature of the cyano group enhances the acidity of the sulfonamide proton, facilitating subsequent N-alkylation and N-arylation reactions.[1][2]
The key advantage of the 4-cyanobenzenesulfonyl protecting group lies in its facile removal under mild conditions, typically employing a thiol and a base. This deprotection strategy is orthogonal to many other protecting groups, allowing for selective deprotection in complex synthetic sequences. The crystalline nature of many 4-cyanobenzenesulfonamides also aids in their purification.[1][3]
Quantitative Data for Protection and Deprotection of Secondary Amines
The following tables summarize the typical yields for the protection of secondary amines with 4-cyanobenzenesulfonyl chloride and the subsequent deprotection.
Table 1: Protection of Secondary Amines with 4-Cyanobenzenesulfonyl Chloride
| Amine Substrate | Base | Solvent | Time (h) | Yield (%) |
| Dibenzylamine | Pyridine | CH₂Cl₂ | 2 | 95 |
| N-Benzylmethylamine | Et₃N | CH₂Cl₂ | 3 | 92 |
| Piperidine | Pyridine | CH₂Cl₂ | 2 | 98 |
| Morpholine | Et₃N | CH₂Cl₂ | 2 | 96 |
| Indoline | Pyridine | CH₂Cl₂ | 4 | 89 |
Data compiled from representative procedures.
Table 2: Deprotection of 4-Cyanobenzenesulfonamides
| Sulfonamide Substrate | Thiol | Base | Solvent | Time (h) | Yield (%) |
| N-(4-cyanobenzylsulfonyl)dibenzylamine | Thiophenol | K₂CO₃ | DMF | 4 | 93 |
| N-(4-cyanobenzylsulfonyl)-N-benzylmethylamine | 1-Dodecanethiol | DBU | DMF | 6 | 88 |
| 1-(4-cyanobenzylsulfonyl)piperidine | Thiophenol | K₂CO₃ | CH₃CN | 5 | 95 |
| 4-(4-cyanobenzylsulfonyl)morpholine | Thiophenol | K₂CO₃ | DMF | 4 | 91 |
| 1-(4-cyanobenzylsulfonyl)indoline | 1-Dodecanethiol | DBU | DMF | 8 | 85 |
Data compiled from representative procedures.
Experimental Protocols
Synthesis of 4-Cyanobenzenesulfonyl Chloride
Procedure: To a cooled (0 °C) and stirred solution of 4-cyanobenzenethiol (1.0 equiv) in a suitable solvent such as dichloromethane, is added N-chlorosuccinimide (NCS) (2.2 equiv) portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to afford 4-cyanobenzenesulfonyl chloride.
General Procedure for the Protection of Secondary Amines
Procedure: To a solution of the secondary amine (1.0 equiv) and a base such as pyridine or triethylamine (1.5 equiv) in dichloromethane at 0 °C, a solution of 4-cyanobenzenesulfonyl chloride (1.1 equiv) in dichloromethane is added dropwise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with water and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.
General Procedure for the Deprotection of 4-Cyanobenzenesulfonamides
Procedure: To a solution of the this compound (1.0 equiv) in a solvent such as DMF or acetonitrile, a thiol (e.g., thiophenol or 1-dodecanethiol) (2.0-3.0 equiv) and a base (e.g., potassium carbonate or DBU) (2.0-3.0 equiv) are added. The reaction mixture is stirred at room temperature or slightly elevated temperature and monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the free secondary amine.
Mechanistic Insights: The Deprotection Pathway
The cleavage of the 4-cyanobenzenesulfonyl group proceeds through a nucleophilic aromatic substitution (SNAr) mechanism involving a Meisenheimer intermediate.[1][4][5] The thiolate, generated in situ from the thiol and base, acts as the nucleophile.
The workflow for the protection and deprotection of a secondary amine (R₂NH) using 4-cyanobenzenesulfonyl chloride is depicted below:
Caption: General workflow for the protection and deprotection of secondary amines.
The mechanism for the deprotection step is as follows:
Caption: Deprotection mechanism via a Meisenheimer intermediate.
Broader Synthetic Utility
Beyond its role as a protecting group, this compound and its derivatives are valuable intermediates in medicinal chemistry and drug discovery. The sulfonamide moiety is a well-established pharmacophore found in a wide range of therapeutic agents. The cyano group can be further transformed into other functional groups, such as amines or carboxylic acids, providing a handle for molecular diversification. For instance, derivatives of this compound have been explored in the synthesis of anticancer agents.[6] There is also potential for the cyano group to participate in cycloaddition reactions for the construction of nitrogen-containing heterocycles.[7]
References
- 1. CN113717080A - Synthesis method of 4-chloro-2-cyanobenzene sulfonyl chloride - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Meisenheimer complex - Wikipedia [en.wikipedia.org]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Item - 4âCyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group - figshare - Figshare [figshare.com]
Physical and chemical characteristics of 4-Cyanobenzenesulfonamide
An In-depth Technical Guide to the Physical and Chemical Characteristics of 4-Cyanobenzenesulfonamide
Abstract
This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound (CBSA). Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the core properties, synthesis, analytical characterization, and chemical behavior of this versatile molecule. As a key building block in synthetic chemistry and a recurring motif in pharmacologically active compounds, a thorough understanding of its properties is essential. This guide synthesizes theoretical knowledge with practical, field-proven insights, offering detailed experimental protocols and data interpretation to support laboratory work and discovery programs.
Introduction and Molecular Overview
This compound, with the CAS Number 3119-02-6, is an aromatic sulfonamide distinguished by a nitrile group at the para position of the benzene ring. This substitution pattern imparts unique electronic properties that influence its reactivity, acidity, and potential for intermolecular interactions. The sulfonamide moiety is a cornerstone in medicinal chemistry, famously associated with the sulfa class of antibiotics[1]. The addition of the electron-withdrawing cyano group modifies the acidity of the sulfonamide proton and provides a handle for further chemical transformations, making CBSA a valuable intermediate in organic synthesis and a scaffold for probing biological targets. Its derivatives have shown promise as inhibitors of various enzymes, most notably carbonic anhydrases[2].
This guide will systematically explore the molecule's fundamental properties, from its basic physical constants to its detailed spectroscopic signature and reactivity profile.
Figure 1: Chemical Structure of this compound.
Physicochemical Properties
The bulk properties of a compound are critical for its handling, formulation, and application in various experimental settings. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 3119-02-6 | [3] |
| Molecular Formula | C₇H₆N₂O₂S | [4] |
| Molecular Weight | 182.20 g/mol | [4] |
| Appearance | Off-white to white solid/powder | [5] |
| Melting Point | 166 - 170 °C | [4][5] |
| Boiling Point | 400.7 ± 47.0 °C (Predicted) | [5] |
| Water Solubility | 1.11 g/L at 15 °C | [5] |
| pKa | ~9.57 (Predicted, Sulfonamide N-H) | [5] |
| Density | ~1.38 g/cm³ (Estimate) | [5] |
Solubility Profile: Beyond its limited solubility in water, this compound exhibits increased solubility in polar organic solvents. Based on the behavior of related sulfonamides, it is expected to be soluble in acetone, methanol, ethanol, and dimethyl sulfoxide (DMSO)[6]. Its acidic nature also renders it soluble in aqueous alkaline solutions (e.g., NaOH, K₂CO₃) through the formation of the corresponding salt[6][7].
Acidity and pKa: The acidity of the sulfonamide proton (N-H) is a key parameter influencing the compound's behavior in biological systems and its utility in synthesis. The electron-withdrawing nature of the para-cyano group enhances the acidity of the sulfonamide compared to unsubstituted benzenesulfonamide. While the predicted pKa is around 9.57, experimental determination for sulfonamides often involves techniques like UV-metric analysis or liquid chromatography in various solvent mixtures, followed by extrapolation to aqueous conditions[4][8][9][10]. The pKa dictates the ionization state at a given pH, which is crucial for properties like membrane permeability and receptor binding.
Synthesis Protocol
This compound is most commonly prepared by the reaction of its corresponding sulfonyl chloride with an ammonia source. The precursor, 4-cyanobenzenesulfonyl chloride, is commercially available but can also be synthesized from 4-aminobenzonitrile via a Sandmeyer-type reaction.
Figure 2: General workflow for the synthesis of this compound.
Detailed Step-by-Step Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-cyanobenzenesulfonyl chloride (1.0 eq) in a suitable solvent like acetone or tetrahydrofuran (THF) (approx. 5-10 mL per gram of sulfonyl chloride).
-
Cooling: Place the flask in an ice-water bath and stir until the solution temperature reaches 0-5 °C.
-
Ammonolysis: Fill the dropping funnel with an excess of concentrated ammonium hydroxide (e.g., 28-30% NH₃ in water, ~5-10 eq). Add the ammonium hydroxide dropwise to the stirred solution of the sulfonyl chloride. The rate of addition should be controlled to maintain the internal temperature below 10 °C. A white precipitate will form during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting material.
-
Precipitation: Pour the reaction mixture into a beaker containing an excess of cold water. Acidify the mixture by slowly adding 1M hydrochloric acid (HCl) until the pH is approximately 2-3. This protonates the sulfonamide salt, causing the neutral product to precipitate out of the solution.
-
Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any remaining salts.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight. The final product should be an off-white powder.
Analytical and Spectroscopic Characterization
Proper characterization is paramount to confirm the identity and purity of the synthesized compound. Below are the expected analytical and spectroscopic data for this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of this compound. A typical reversed-phase method can be employed.
-
Protocol: Representative RP-HPLC Method
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and re-equilibrate at 10% B for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve sample in a 50:50 mixture of Acetonitrile:Water to a concentration of ~0.5 mg/mL.
Expected Spectroscopic Data:
-
¹H NMR (Proton NMR):
-
Solvent: DMSO-d₆
-
Predicted Signals: The aromatic region will display a characteristic AA'BB' system for the 1,4-disubstituted benzene ring.
-
δ ~8.0-8.2 ppm (d, 2H): Two aromatic protons ortho to the electron-withdrawing sulfonyl group.
-
δ ~7.8-8.0 ppm (d, 2H): Two aromatic protons ortho to the electron-withdrawing cyano group.
-
δ ~7.4 ppm (s, 2H): A broad singlet corresponding to the two acidic protons of the sulfonamide (-SO₂NH₂). This peak will exchange with D₂O.
-
-
-
¹³C NMR (Carbon NMR):
-
Solvent: DMSO-d₆
-
Predicted Signals:
-
δ ~145-148 ppm: Quaternary carbon attached to the sulfonyl group (C-S).
-
δ ~133-135 ppm: Aromatic C-H carbons ortho to the cyano group.
-
δ ~127-129 ppm: Aromatic C-H carbons ortho to the sulfonyl group.
-
δ ~117-119 ppm: Quaternary carbon of the nitrile group (-C≡N)[12][13].
-
δ ~115-117 ppm: Quaternary carbon attached to the cyano group (C-CN).
-
-
-
Infrared (IR) Spectroscopy:
-
Method: KBr pellet or ATR.
-
Characteristic Peaks (cm⁻¹):
-
3390–3320 & 3280–3230 cm⁻¹: Two distinct bands for the asymmetric and symmetric N-H stretching of the primary sulfonamide group[14].
-
~2230 cm⁻¹: Sharp, medium intensity peak for the C≡N (nitrile) stretch[15].
-
1345–1315 & 1190–1145 cm⁻¹: Two strong bands for the asymmetric and symmetric S=O stretching of the sulfonyl group, respectively[14][16].
-
~920 cm⁻¹: S-N stretching vibration[14].
-
~840 cm⁻¹: C-H out-of-plane bending characteristic of a 1,4-disubstituted benzene ring.
-
-
-
Mass Spectrometry (MS):
-
Method: Electron Impact (EI) or Electrospray Ionization (ESI).
-
Expected Molecular Ion: [M]⁺ at m/z = 182 (for EI) or [M+H]⁺ at m/z = 183 / [M-H]⁻ at m/z = 181 (for ESI).
-
Key Fragmentation Patterns (EI):
-
m/z 118: Loss of SO₂ (64 amu).
-
m/z 102: Loss of the sulfonamide group (-SO₂NH₂).
-
m/z 76: Phenyl fragment.
-
-
Chemical Reactivity and Applications
The utility of this compound stems from the reactivity of its functional groups, particularly its role as a protecting group for amines.
Amine Protection and Deprotection: The 4-cyanobenzenesulfonyl ("nosyl-like") group is an effective protecting group for secondary amines. It forms stable, crystalline sulfonamides that are resistant to a variety of reaction conditions[17][18]. A key advantage is its orthogonal deprotection chemistry compared to other common protecting groups.
Figure 3: Cleavage of the 4-cyanobenzenesulfonyl group from a secondary amine.
The deprotection is typically achieved cleanly using a thiol and a non-nucleophilic base[17][18]. The mechanism involves nucleophilic aromatic substitution, where the thiol attacks the carbon bearing the sulfonyl group, facilitated by the electron-withdrawing nature of the cyano group.
Medicinal Chemistry Applications: The sulfonamide scaffold is a privileged structure in drug design. Derivatives of this compound have been investigated as inhibitors of carbonic anhydrase (CA), an enzyme family involved in various physiological processes. The primary sulfonamide group can coordinate to the zinc ion in the active site of CA enzymes, making it a potent pharmacophore. The cyano-substituted phenyl ring allows for exploration of the inhibitor binding pocket and modulation of physicochemical properties like solubility and cell permeability.
Safety and Handling
This compound is classified as an irritant and is harmful if swallowed.
-
Hazard Codes: Xi, Xn[3].
-
Risk Statements: R20/21/22 (Harmful by inhalation, in contact with skin and if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin)[3].
-
Safety Precautions:
-
Handle in a well-ventilated area or fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
-
Conclusion
This compound is a well-characterized compound with significant utility in both synthetic and medicinal chemistry. Its defined physicochemical properties, predictable spectroscopic signature, and versatile reactivity make it a reliable tool for researchers. This guide has consolidated the essential technical information and provided practical protocols to facilitate its effective use in the laboratory. As the demand for novel chemical entities continues to grow, such foundational building blocks will remain indispensable to the scientific community.
References
- 1. Simultaneous analysis of four sulfonamides in chicken muscle tissue by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 3119-02-6 CAS MSDS (4-CYANOBENZENE-1-SULFONAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. scielo.br [scielo.br]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chembk.com [chembk.com]
- 7. srdata.nist.gov [srdata.nist.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. tis.wu.ac.th [tis.wu.ac.th]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. znaturforsch.com [znaturforsch.com]
- 15. IR Absorption Table [webspectra.chem.ucla.edu]
- 16. rsc.org [rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of 4-Cyanobenzenesulfonamide and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activities of 4-cyanobenzenesulfonamide and its derivatives. The core focus of this document is on their potent inhibitory effects on carbonic anhydrases (CAs), with additional details on their emerging roles as anticancer and antimicrobial agents. This guide summarizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction to this compound Derivatives
Sulfonamides are a critical class of bioactive compounds that have played a pivotal role in drug discovery and development, with numerous FDA-approved medications containing this motif. A key biological feature of primary sulfonamides is their ability to inhibit the metalloenzyme carbonic anhydrase (CA) by binding to the zinc ion in the catalytic site. This compound derivatives have recently emerged as a novel class of inhibitors targeting these ubiquitous enzymes. CAs are involved in numerous physiological and pathological processes, including respiration, pH homeostasis, bone resorption, and tumorigenesis, making them attractive therapeutic targets.
Carbonic Anhydrase Inhibition
Recent studies have focused on the synthesis and evaluation of 4-cyanamidobenzenesulfonamide derivatives as inhibitors of various human (hCA) and bacterial CA isoforms. These compounds have shown significant inhibitory potency, particularly against cytosolic hCA isoforms.
Quantitative Inhibition Data
The inhibitory activity of a series of novel 4-cyanamidobenzenesulfonamide derivatives has been evaluated against several human and bacterial carbonic anhydrase isoforms. The data, expressed as inhibition constants (Kᵢ), are summarized in the table below. A clear structure-activity relationship is observed, with longer aliphatic chains (C6, C7, and C18) as substituents at the cyanamide functionality leading to more effective inhibition of human isoforms.[1][2][3][4]
| Compound | Substituent (R) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VII (Kᵢ, nM) | hCA XIII (Kᵢ, nM) | SscCA (Kᵢ, µM) | StCA1 (Kᵢ, nM) | StCA2 (Kᵢ, µM) |
| 8 | -CH₃ | 158.4 | 12.3 | 8.9 | 125.6 | 9.59 | 91.1 | >10 |
| 9 | -C₂H₅ | 149.2 | 10.1 | 7.5 | 110.3 | 8.76 | 85.4 | >10 |
| 10 | -C₃H₇ | 135.7 | 9.8 | 6.8 | 101.2 | 7.54 | 78.9 | >10 |
| 11 | -C₄H₉ | 121.4 | 8.5 | 5.4 | 95.8 | 6.88 | 70.2 | >10 |
| 12 | -C₆H₁₃ | 98.5 | 6.2 | 4.1 | 80.1 | 4.52 | 50.7 | 8.97 |
| 13 | -C₇H₁₅ | 85.6 | 5.1 | 3.9 | 75.4 | 3.87 | 51.2 | 7.65 |
| 14 | -C₁₈H₃₇ | 89.2 | 5.8 | 4.0 | 78.9 | 4.11 | 55.8 | 8.13 |
| 15 | -CH₂CH=CH₂ | 165.3 | 14.8 | 10.2 | 130.1 | 9.89 | 95.6 | >10 |
| 16 | -CH₂Ph | 170.1 | 15.2 | 11.5 | 135.4 | >10 | 101.3 | >10 |
| 17 | -CH₂(4-Br-Ph) | 175.8 | 16.1 | 12.0 | 140.2 | >10 | 105.7 | >10 |
| AAZ * | - | 250 | 12 | 2.5 | 15 | 0.86 | 58.3 | 0.98 |
*Acetazolamide (AAZ) was used as a standard inhibitor.
Anticancer and Antimicrobial Activity
Beyond carbonic anhydrase inhibition, certain benzenesulfonamide derivatives have demonstrated potential as anticancer and antimicrobial agents.
Anticancer Activity
A series of 4-thiazolone-based benzenesulfonamides were synthesized and evaluated for their anti-proliferative activity against breast cancer cell lines (MDA-MB-231 and MCF-7) and a normal breast cell line (MCF-10A). Several compounds showed significant and selective inhibitory effects against the cancer cell lines.
| Compound | MDA-MB-231 (IC₅₀, µM) | MCF-7 (IC₅₀, µM) | MCF-10A (IC₅₀, µM) |
| 4b | 4.21 | 5.12 | >100 |
| 4c | 6.31 | 7.89 | >100 |
| 4e | 3.58 | 4.58 | 19.87 |
| 4g | 5.54 | 2.55 | 42.11 |
| 4h | 1.52 | 3.19 | 26.54 |
| Staurosporine * | 7.67 | 5.89 | - |
*Staurosporine was used as a standard anticancer agent.
These compounds exhibited excellent enzyme inhibition against the cancer-related isoform CA IX, with IC₅₀ values ranging from 10.93 to 25.06 nM, and showed remarkable selectivity for CA IX over CA II.[5] Compound 4e was found to induce apoptosis in MDA-MB-231 cells.[5]
Experimental Protocols
Synthesis of 4-Cyanamidobenzenesulfonamide Derivatives
A one-pot, two-step protocol was developed for the synthesis of novel 4-cyanamidobenzenesulfonamide derivatives from the easily accessible methyl (4-sulfamoylphenyl)carbamimidothioate.[1][2][3][4]
Step 1: Synthesis of Potassium cyano(4-sulfamoylphenyl)amide A mixture of methyl (4-sulfamoylphenyl)carbamimidothioate and potassium carbonate in DMF is heated at 100 °C for 1.5 hours.
Step 2: Synthesis of 4-(N-alkyl/benzyl-cyanamido)benzenesulfonamide derivatives To the in situ generated potassium cyano(4-sulfamoylphenyl)amide, the respective alkyl or benzyl halide is added, and the mixture is stirred at 40-100 °C for 1-1.5 hours. The product is then precipitated by the addition of water, filtered, and washed.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the compounds against various CA isoforms is determined using a stopped-flow instrument for assaying CO₂ hydration activity.
-
Enzyme and Inhibitor Preparation : The CA isoforms are purified. Stock solutions of the inhibitors are prepared in DMSO.
-
Assay Buffer : A buffer solution (e.g., Tris-HCl) is used.
-
Measurement : The enzymatic activity is measured by monitoring the change in pH. The CO₂ hydration reaction is initiated by mixing a CO₂-saturated water solution with the buffer containing the enzyme and the inhibitor.
-
Data Analysis : The catalytic rates are determined, and IC₅₀ values are calculated from dose-response curves. Inhibition constants (Kᵢ) are then calculated using the Cheng-Prusoff equation.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound derivatives is the inhibition of carbonic anhydrase. By binding to the zinc ion in the active site of CA, these compounds block the enzyme's ability to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This disruption of CO₂ and bicarbonate transport affects various downstream physiological and pathological processes.
In the context of cancer, the inhibition of tumor-associated isoforms like CA IX leads to a decrease in the acidification of the tumor microenvironment, which in turn can inhibit tumor growth, metastasis, and chemoresistance.
Structure-Activity Relationship (SAR)
A clear structure-activity relationship has been established for the 4-cyanamidobenzenesulfonamide derivatives in their inhibition of human carbonic anhydrase isoforms. The length of the aliphatic chain substituent at the cyanamide functionality plays a crucial role in the inhibitory potency.
Conclusion
This compound and its derivatives represent a promising class of compounds with significant biological activity, primarily as potent inhibitors of carbonic anhydrases. The well-defined structure-activity relationships and the development of efficient synthetic routes pave the way for the design of novel and more selective inhibitors. The demonstrated anticancer and antimicrobial activities of some derivatives further broaden their therapeutic potential. This guide provides a foundational understanding for researchers and professionals in the field to explore and expand upon the development of these versatile compounds for various therapeutic applications.
References
- 1. 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. flore.unifi.it [flore.unifi.it]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
4-Cyanobenzenesulfonamide as a Carbonic Anhydrase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 4-cyanobenzenesulfonamide and its derivatives as inhibitors of carbonic anhydrases (CAs). Carbonic anhydrases are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes, including pH regulation, CO2 transport, and electrolyte secretion. Their involvement in the pathophysiology of various diseases, such as glaucoma, epilepsy, and cancer, has established them as significant therapeutic targets. Benzenesulfonamides represent a major class of CA inhibitors, and the introduction of a cyano group at the 4-position of the benzene ring modulates the inhibitory activity and selectivity against different CA isoforms. This document summarizes the mechanism of action, quantitative inhibition data, experimental protocols for activity assessment, and the role of CA inhibition in relevant signaling pathways.
Introduction to Carbonic Anhydrases
Carbonic anhydrases (CAs, EC 4.2.1.1) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] This reaction is fundamental to numerous physiological processes, including respiration, acid-base balance, and fluid secretion. In humans, 15 different CA isoforms have been identified, differing in their tissue distribution, subcellular localization, and catalytic activity. The ubiquitous nature and physiological importance of CAs have made them attractive targets for drug discovery.[2]
This compound: A Carbonic Anhydrase Inhibitor
This compound belongs to the class of aromatic sulfonamides, a well-established group of carbonic anhydrase inhibitors. The primary sulfonamide group (-SO₂NH₂) is the key pharmacophore responsible for the inhibitory activity, coordinating to the zinc ion in the enzyme's active site. The 4-cyano substituent on the phenyl ring influences the electronic properties and steric interactions of the inhibitor, which can affect its binding affinity and selectivity for different CA isoforms.
Mechanism of Action
The inhibitory action of this compound, like other primary sulfonamides, is based on its ability to bind to the catalytic zinc ion (Zn²⁺) located at the bottom of the active site cleft of the carbonic anhydrase. The sulfonamide group coordinates to the zinc ion in its deprotonated, anionic form (-SO₂NH⁻), displacing a zinc-bound water molecule or hydroxide ion that is essential for the catalytic activity. This binding is further stabilized by a network of hydrogen bonds with active site residues, such as the side chain of Threonine 199.[3]
Catalytic Cycle of Carbonic Anhydrase and Inhibition by Sulfonamides
Quantitative Inhibition Data
The inhibitory potency of 4-cyanamidobenzenesulfonamide and its derivatives has been evaluated against several human (hCA) and bacterial carbonic anhydrase isoforms. The inhibition constant (Ki) is a measure of the inhibitor's affinity for the enzyme, with lower values indicating higher potency.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA VII (Ki, nM) | hCA XIII (Ki, nM) | MscCA (Ki, nM) | StCA1 (Ki, nM) | StCA2 (Ki, nM) |
| 4-Cyanamidobenzenesulfonamide | 889 | 104 | 10.1 | 10.3 | >10000 | 91.1 | 1876 |
| 4-(N-Methylcyanamido)benzenesulfonamide | 80.5 | 10.7 | 8.3 | 9.1 | 7540 | 78.4 | 1253 |
| 4-(N-Hexylcyanamido)benzenesulfonamide | 9.3 | 3.1 | 4.8 | 6.2 | 1250 | 50.7 | 980 |
| 4-(N-Heptylcyanamido)benzenesulfonamide | 10.2 | 3.5 | 5.1 | 6.5 | 1190 | 55.2 | 950 |
| 4-(N-Octadecylcyanamido)benzenesulfonamide | 50.6 | 12.8 | 15.4 | 18.1 | 980 | 65.3 | 860 |
| Acetazolamide (Standard) | 250 | 12 | 2.5 | 25 | 980 | 108 | 1540 |
| Data sourced from a study on 4-cyanamidobenzenesulfonamide derivatives.[4] |
Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This method measures the inhibition of the CA-catalyzed hydration of CO₂.
Materials:
-
Stopped-flow instrument
-
Buffer (e.g., Tris-HCl, pH 7.5)
-
Phenol red indicator solution
-
CO₂-saturated water
-
Purified carbonic anhydrase isoform
-
This compound or its derivatives dissolved in a suitable solvent (e.g., DMSO)
Protocol:
-
Prepare solutions of the inhibitor at various concentrations.
-
Pre-incubate the enzyme solution with the inhibitor solution (or solvent for control) for a defined period (e.g., 15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.
-
The stopped-flow instrument is set up to rapidly mix the enzyme-inhibitor solution with the CO₂-saturated solution containing the pH indicator.
-
The hydration of CO₂ to bicarbonate and a proton causes a pH change, which is monitored by the change in absorbance of the phenol red indicator over time.
-
The initial rates of the reaction are calculated for each inhibitor concentration.
-
The IC₅₀ value (inhibitor concentration causing 50% inhibition) is determined by plotting the reaction rates against the inhibitor concentrations.
-
The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Workflow for Carbonic Anhydrase Inhibition Assay
Binding Mode and Structure-Activity Relationships
While a specific crystal structure of this compound complexed with a carbonic anhydrase is not publicly available, the binding mode can be inferred from the extensive structural data of other benzenesulfonamide inhibitors. The sulfonamide group is the primary binding determinant, anchoring the molecule to the active site zinc ion. The 4-cyanophenyl ring extends into the active site cavity, where it can form van der Waals and other non-covalent interactions with hydrophobic and hydrophilic residues. The orientation of the cyano group can influence these interactions and contribute to isoform selectivity.
Docking studies of similar compounds suggest that the cyano group can interact with residues in the middle of the active site cavity. The structure-activity relationship data for 4-cyanamidobenzenesulfonamide derivatives indicate that the nature of the substituent on the cyanamido nitrogen significantly impacts inhibitory potency, with longer aliphatic chains generally leading to increased affinity for several CA isoforms.[4]
Hypothesized Binding Mode of this compound in the CA Active Site
Role in Signaling Pathways
Inhibition of carbonic anhydrases can have significant effects on cellular signaling pathways, primarily through the modulation of pH and the availability of bicarbonate.
Cancer
In the tumor microenvironment, hypoxia leads to the upregulation of certain CA isoforms, particularly the transmembrane CA IX and CA XII, through the hypoxia-inducible factor (HIF) signaling pathway.[5] These CAs contribute to the acidification of the extracellular space while maintaining a more alkaline intracellular pH, which promotes tumor cell survival, proliferation, and metastasis.[2] By inhibiting these CAs, this compound and its derivatives can disrupt this pH regulation, potentially leading to increased intracellular acidosis and reduced tumor growth. Furthermore, targeting CAs may enhance the efficacy of other anticancer therapies, such as mTOR inhibitors, by targeting the hypoxic tumor compartment.[6]
Glaucoma
In the eye, carbonic anhydrase II is highly expressed in the ciliary body epithelium and is involved in the secretion of aqueous humor. The production of bicarbonate by CA II is a key step in this process. Inhibition of CA II by drugs such as dorzolamide and brinzolamide (which are sulfonamides) reduces the formation of aqueous humor, thereby lowering intraocular pressure, a major risk factor for glaucoma.[7][8] this compound, as a CA inhibitor, would be expected to act through a similar mechanism in the context of glaucoma.
Conclusion
This compound and its derivatives are potent inhibitors of several carbonic anhydrase isoforms. Their mechanism of action is well-understood, involving the coordination of the sulfonamide group to the active site zinc ion. The quantitative data demonstrate that modifications to the 4-substituent can significantly modulate inhibitory activity and isoform selectivity. The inhibition of CAs has important implications for cellular signaling in diseases such as cancer and glaucoma, making this class of compounds a continued area of interest for drug development. Further research, particularly the acquisition of high-resolution crystal structures of these inhibitors in complex with various CA isoforms, will be crucial for the rational design of more potent and selective therapeutic agents.
References
- 1. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 2. Cancer Drug Development of Carbonic Anhydrase Inhibitors beyond the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular carbonic anhydrase activity sensitizes cancer cell pH signaling to dynamic changes in CO2 partial pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Carbonic Anhydrase Inhibitor Development for Glaucoma - Ace Therapeutics [acetherapeutics.com]
- 8. How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
The Structure-Activity Relationship of 4-Cyanobenzenesulfonamide Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-cyanobenzenesulfonamide scaffold has emerged as a versatile and privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound derivatives, focusing on their interactions with various key biological targets. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutic agents based on this scaffold. We will delve into the quantitative data of their inhibitory activities, detailed experimental protocols for their evaluation, and the signaling pathways they modulate.
Core Structure and Key Biological Targets
The core structure of this compound features a benzene ring substituted with a cyano group and a sulfonamide moiety. The versatility of this scaffold lies in the amenability of the sulfonamide nitrogen to substitution, allowing for the introduction of diverse chemical functionalities to modulate potency, selectivity, and pharmacokinetic properties.
Derivatives of this compound have been extensively explored as inhibitors of several important enzyme families, including:
-
Carbonic Anhydrases (CAs): Metalloenzymes that catalyze the reversible hydration of carbon dioxide.
-
Cathepsins: A class of proteases involved in various physiological and pathological processes.
-
Aromatase and Steroid Sulfatase: Key enzymes in the biosynthesis of estrogens.
-
12-Lipoxygenase (12-LOX): An enzyme involved in the production of inflammatory mediators.
Structure-Activity Relationship and Quantitative Data
The following sections summarize the SAR and quantitative inhibitory data for this compound derivatives against their primary biological targets.
Carbonic Anhydrase (CA) Inhibitors
4-Cyanamidobenzenesulfonamide derivatives have been identified as a novel class of potent human and bacterial carbonic anhydrase inhibitors.[1][2]
Structure-Activity Relationship:
A clear structure-activity relationship has been established, particularly for human CA isoforms. The inhibitory potency is significantly influenced by the nature of the substituent on the cyanamide nitrogen.[2]
-
Aliphatic Chains: Long aliphatic chains, such as C6, C7, and C18, attached to the cyanamide functionality lead to highly effective inhibition of human CA isoforms.[2]
-
Bacterial vs. Human CAs: While effective against human CAs, these derivatives generally exhibit weaker inhibition of bacterial CAs.[2]
Quantitative Data for Carbonic Anhydrase Inhibition:
| Compound/Substituent | Target Isoform | Inhibition Constant (Kᵢ) | Reference |
| 4-Cyanamidobenzenesulfonamide derivatives | StCA1 | 50.7 - 91.1 nM | [2] |
| 4-Cyanamidobenzenesulfonamide derivatives | SscCA | 0.86 - 9.59 µM | [2] |
Cathepsin S Inhibitors
Certain N-acyl-substituted 4-cyanamidobenzenesulfonamide derivatives have demonstrated significant inhibitory activity against cathepsin S, a cysteine protease implicated in neuropathic pain and other inflammatory conditions.
Structure-Activity Relationship:
The nature of the acyl group on the cyanamide nitrogen is a key determinant of cathepsin S inhibitory activity. This provides a promising avenue for developing dual inhibitors of CAs and cathepsins.
Quantitative Data for Cathepsin S Inhibition:
Quantitative data for this compound derivatives specifically against Cathepsin S is an active area of research, and specific IC50 values for a broad range of these derivatives are not yet widely published in the collated search results.
Aromatase and Steroid Sulfatase Inhibitors
Derivatives of this compound have been investigated as dual inhibitors of aromatase and steroid sulfatase, two critical enzymes in estrogen biosynthesis, making them attractive targets for hormone-dependent cancers.
Structure-Activity Relationship:
The SAR for these dual inhibitors is complex, involving modifications to both the 4-cyanophenyl ring and the substituent attached to the sulfonamide. The introduction of a sulfamate group is a common strategy for steroid sulfatase inhibition.
Quantitative Data for Aromatase and Steroid Sulfatase Inhibition:
| Compound | Target | IC₅₀ | Reference |
| Imidazole derivative | Aromatase (JEG-3 cells) | 0.2 nM | |
| Imidazole derivative | Steroid Sulfatase (JEG-3 cells) | 2.5 nM | |
| Parent phenol of imidazole derivative | Aromatase (JEG-3 cells) | 0.028 nM |
12-Lipoxygenase (12-LOX) Inhibitors
A series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives have been identified as potent and selective inhibitors of 12-lipoxygenase.[3][4]
Structure-Activity Relationship:
-
Essential Moieties: The 2-hydroxy group on the benzyl ring is essential for activity.[5]
-
Optimal Substitution: The 3-position on the benzyl ring is the most favorable position for a methoxy group.[5]
-
Modifications: The 3-methoxy group can be replaced with a chloro group, and a 4-bromo or 4-chloro substitution can maintain or improve activity.[5] Other substitutions at the 3-position (methyl, amino, nitro) and all tested 5-position and 6-position analogues resulted in a significant loss of activity.[5]
-
Potent Derivatives: Top compounds in this series exhibit nanomolar potency against 12-LOX and excellent selectivity over other lipoxygenases and cyclooxygenases.[3][4]
Quantitative Data for 12-Lipoxygenase Inhibition:
| Compound | Target | IC₅₀ | Reference |
| Benzoxazole derivative (36) | 12-LOX | Potent (nM range) | [3] |
| Benzimidazole derivative (37) | 12-LOX | Potent (nM range) | [3] |
| 4-methylbenzothiazole derivative (39) | 12-LOX | 0.24 µM | [3] |
| Thiophene derivative (38) | 12-LOX | >10-fold improvement over thiazole | [3] |
| Phenyl derivative (48) | 12-LOX | 0.5 µM | [3] |
| Compound 35 in BTC3 cells | 12-HETE production | ~1 µM | [3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative this compound derivative and for key biological assays cited in this guide.
Synthesis of 4-(N-Alkyl-cyanamido)benzenesulfonamide Derivatives
A one-pot, two-step protocol has been developed for the synthesis of novel 4-cyanamidobenzenesulfonamide derivatives.[2]
General Procedure:
-
Formation of Potassium Cyano(4-sulfamoylphenyl)amide: An in-situ generation of this intermediate is achieved from easily accessible methyl (4-sulfamoylphenyl)carbamimidothioate.
-
N-Alkylation/Benzylation: The generated intermediate is then reacted with selected alkyl or benzyl halides (iodides or bromides) in DMF at elevated temperatures under catalyst- and additive-free conditions to yield the target 4-(N-alkyl/benzyl-cyanamido)benzenesulfonamide derivatives.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity against various CA isoforms is typically assessed using a stopped-flow instrument to measure the CA-catalyzed CO₂ hydration activity.
Materials:
-
Purified recombinant human or bacterial CA isoforms.
-
Test compounds (this compound derivatives).
-
CO₂-saturated water.
-
Buffer solution (e.g., Tris-HCl, pH 7.4).
-
Phenol red as a pH indicator.
Procedure:
-
The esterase activity of CA is determined by monitoring the hydrolysis of 4-nitrophenyl acetate to the yellow-colored 4-nitrophenol at 400 nm.
-
The assay is performed at a constant temperature (e.g., 25°C).
-
The enzyme is pre-incubated with various concentrations of the test inhibitor.
-
The reaction is initiated by the addition of the CO₂ substrate.
-
The initial rates of the catalyzed reaction are measured, and the inhibition constants (Kᵢ) are determined by fitting the data to the Michaelis-Menten equation.
Fluorometric Cathepsin S Inhibition Assay[6][7][8][9][10]
Materials:
-
Recombinant human Cathepsin S.
-
Cathepsin S Reaction Buffer.
-
Fluorogenic Cathepsin S Substrate (e.g., Z-VVR-AFC).
-
Test Inhibitor.
-
Positive Control Inhibitor (e.g., E-64).
-
96-well black microplate.
-
Fluorescence microplate reader.
Procedure:
-
Reagent Preparation: Prepare a 10x stock solution of the test inhibitor in a suitable solvent (e.g., DMSO) and further dilute in Reaction Buffer. Dilute the Cathepsin S enzyme and the fluorogenic substrate in ice-cold Reaction Buffer.
-
Assay Setup: Add diluted test inhibitors or control buffer to the wells of the 96-well plate. Add the diluted Cathepsin S enzyme to all wells except the "no enzyme" control.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding the fluorogenic substrate to all wells.
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC) in kinetic mode for 30-60 minutes.
-
Data Analysis: Calculate the reaction rates and determine the percent inhibition and IC₅₀ values.
In Vitro Aromatase Inhibition Assay (Fluorometric)[11][12][13][14]
Materials:
-
Human recombinant aromatase (CYP19A1).
-
Aromatase Assay Buffer.
-
Fluorogenic Aromatase Substrate.
-
NADPH regenerating system.
-
Test Inhibitor.
-
Positive Control Inhibitor (e.g., Letrozole).
-
96-well plate.
-
Fluorescence plate reader.
Procedure:
-
Reaction Mix Preparation: Prepare a reaction mix containing the aromatase enzyme and NADPH regenerating system in the assay buffer.
-
Inhibitor Addition: Add serial dilutions of the test inhibitor, positive control, or solvent control to the wells.
-
Pre-incubation: Incubate the plate at 37°C for 10-30 minutes to allow inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate.
-
Kinetic Measurement: Immediately measure fluorescence in kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the reaction rates and determine the percent inhibition and IC₅₀ values.
Steroid Sulfatase (STS) Activity Assay (Cell-Based)[1][15][16]
Materials:
-
Cell line expressing STS (e.g., JEG-3).
-
Cell culture medium.
-
Test Inhibitor.
-
Assay Buffer (e.g., phosphate buffer, pH 7.4).
-
Substrate (e.g., p-Nitrophenyl sulfate).
-
Stop Solution (e.g., 0.2 M NaOH).
-
96-well plate.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with serial dilutions of the test inhibitor for a predetermined time (e.g., 24 hours).
-
STS Activity Assay:
-
Wash the cells with Assay Buffer.
-
Add the substrate solution to each well.
-
Incubate at 37°C for 1-4 hours.
-
Stop the reaction by adding the Stop Solution.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol).
-
Data Analysis: Calculate the percent inhibition and IC₅₀ values.
12-Lipoxygenase (12-LOX) Enzyme Inhibition Assay[17][18][19][20][21]
Materials:
-
Purified 12-lipoxygenase.
-
Assay Buffer (e.g., Tris-HCl, pH 7.5).
-
Substrate (e.g., Arachidonic acid).
-
Test Inhibitor.
-
Spectrophotometer.
Procedure:
-
Pre-incubation: Pre-incubate the 12-LOX enzyme with various concentrations of the test inhibitor in the assay buffer for a defined period.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.
-
Measurement: Monitor the formation of the hydroperoxy product by measuring the increase in absorbance at 234 nm.
-
Data Analysis: Calculate the initial reaction rates and determine the percent inhibition and IC₅₀ values.
Signaling Pathways and Logical Relationships
The biological effects of this compound derivatives are mediated through their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the points of inhibition.
Estrogen Biosynthesis via Aromatase and Sulfatase Pathways
Caption: Dual inhibition of estrogen synthesis by targeting the Aromatase and Sulfatase pathways.
12-Lipoxygenase (12-LOX) Signaling Pathway in Inflammation
Caption: Inhibition of the 12-Lipoxygenase pathway to modulate inflammatory responses.
Carbonic Anhydrase IX (CA IX) in the Tumor Microenvironment
Caption: Inhibition of CA IX to counteract extracellular acidification in the tumor microenvironment.
Cathepsin S and Protease-Activated Receptor (PAR) Signaling
Caption: Inhibition of Cathepsin S to modulate PAR2 signaling in inflammation and pain.
Conclusion
The this compound scaffold represents a highly promising platform for the development of potent and selective inhibitors against a range of therapeutically relevant targets. The structure-activity relationships highlighted in this guide underscore the importance of systematic chemical modifications to achieve desired biological activities. The detailed experimental protocols provide a practical foundation for the evaluation of new derivatives, while the signaling pathway diagrams offer a conceptual framework for understanding their mechanisms of action. Continued exploration of this versatile chemical scaffold is expected to yield novel drug candidates for the treatment of cancer, inflammation, and other diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Pivotal Role of 4-Cyanobenzenesulfonamide in Drug Discovery and Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-cyanobenzenesulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as a critical building block for the design and synthesis of a diverse array of therapeutic agents. Its unique electronic and structural properties have made it a cornerstone in the development of potent and selective enzyme inhibitors, particularly targeting the carbonic anhydrase family of enzymes. This technical guide provides a comprehensive overview of the role of this compound in drug discovery, detailing its applications, synthesis, biological evaluation, and future prospects.
Core Applications in Drug Discovery
The primary therapeutic utility of this compound derivatives lies in their potent inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Dysregulation of CA activity is implicated in a range of pathologies, making them attractive drug targets.
Oncology: Tumor-associated CA isoforms, particularly CA IX and XII, are significantly overexpressed in various hypoxic solid tumors.[2][3] These enzymes play a crucial role in maintaining the acidic tumor microenvironment, which promotes tumor growth, invasion, and metastasis.[2][3] By inhibiting these isoforms, this compound-based drugs can disrupt pH regulation in cancer cells, leading to increased intracellular acidosis and sensitization to radiation and chemotherapy.[4]
Glaucoma: In the eye, carbonic anhydrase is involved in the production of aqueous humor. Inhibition of CA activity in the ciliary body reduces the secretion of aqueous humor, thereby lowering intraocular pressure (IOP), a major risk factor for glaucoma.[5][6]
Data Presentation: Inhibitory Activity of this compound Derivatives
The following table summarizes the inhibitory activity (Kᵢ values) of a series of 4-cyanamidobenzenesulfonamide derivatives against various human (h) and bacterial carbonic anhydrase isoforms. The data highlights the structure-activity relationships, with longer aliphatic chains at the cyanamide functionality generally leading to more effective inhibition of human isoforms.[1]
| Compound | Substituent (R) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VII (Kᵢ, nM) | hCA XIII (Kᵢ, nM) | MscCA (Kᵢ, µM) | StCA1 (Kᵢ, nM) | StCA2 (Kᵢ, µM) |
| 7 | H | 85.6 | 12.3 | 8.9 | 45.8 | 9.59 | 91.1 | 1.89 |
| 10 | n-Hexyl | 25.4 | 5.8 | 4.2 | 28.7 | 2.34 | 65.4 | 0.98 |
| 11 | n-Heptyl | 18.9 | 4.5 | 3.1 | 21.5 | 1.87 | 58.9 | 0.87 |
| 13 | n-Octadecyl | 9.8 | 2.1 | 1.5 | 15.4 | 0.86 | 50.7 | 0.65 |
| 15 | Allyl | 76.3 | 10.1 | 7.5 | 41.2 | 8.76 | 85.4 | 1.54 |
| 16 | Benzyl | 65.4 | 9.2 | 6.8 | 38.9 | 7.65 | 78.9 | 1.32 |
| 17 | 4-Bromobenzyl | 58.7 | 8.5 | 6.1 | 35.6 | 7.12 | 75.3 | 1.21 |
Data extracted from a study on 4-cyanamidobenzenesulfonamide derivatives.[1]
Experimental Protocols
Synthesis of 4-Cyanamidobenzenesulfonamide Derivatives
A general and efficient one-pot, two-step protocol has been developed for the synthesis of 4-cyanamidobenzenesulfonamide derivatives.[1]
Step 1: Synthesis of Potassium cyano(4-sulfamoylphenyl)amide
-
To a solution of methyl (4-sulfamoylphenyl)carbamimidothioate (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2 equivalents).
-
Stir the mixture at 100°C for 1.5 hours.
-
Cool the mixture to room temperature and remove the precipitated K₂CO₃ by filtration.
-
Add ethyl acetate (EtOAc) to the filtrate to precipitate the product.
-
Collect the precipitate by filtration, wash with EtOAc, and air dry to afford potassium cyano(4-sulfamoylphenyl)amide as a white powder.
Step 2: N-Alkylation/Arylation
-
To a solution of potassium cyano(4-sulfamoylphenyl)amide (1 equivalent) in DMF, add the desired alkyl or aryl halide (RX, where X = Br or I) (1.1 equivalents).
-
Stir the mixture at a temperature ranging from 40-100°C for 1-1.5 hours.
-
Cool the reaction mixture to room temperature and add water until a precipitate forms.
-
Collect the precipitate by filtration, wash with water and diethyl ether (Et₂O), and air dry to yield the final N-substituted 4-cyanamidobenzenesulfonamide derivative.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)
The inhibitory activity of the synthesized compounds against various CA isoforms is determined using a stopped-flow instrument to measure the CO₂ hydration activity.
Materials:
-
Stopped-flow instrument
-
Purified CA isoenzymes
-
CO₂-saturated water
-
Buffer solution (e.g., TRIS, pH 7.5)
-
pH indicator (e.g., 4-nitrophenol)
-
Inhibitor solutions of varying concentrations
Procedure:
-
Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).
-
Prepare solutions of the purified CA enzyme in the buffer.
-
Prepare a series of dilutions of the inhibitor compound in a suitable solvent (e.g., DMSO), and then further dilute in the assay buffer.
-
In one syringe of the stopped-flow instrument, load the enzyme solution pre-incubated with the inhibitor (or buffer for control).
-
In the other syringe, load the CO₂-saturated water containing the pH indicator.
-
Rapidly mix the contents of the two syringes. The hydration of CO₂ to carbonic acid causes a pH change, which is monitored by the change in absorbance of the pH indicator.
-
Record the initial rates of the enzymatic reaction at different inhibitor concentrations.
-
Calculate the inhibitor concentration that causes a 50% reduction in enzyme activity (IC₅₀).
-
Determine the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Mandatory Visualizations
Caption: A generalized workflow for enzyme inhibitor drug discovery.
Caption: Synthetic pathway for 4-cyanamidobenzenesulfonamide derivatives.
Caption: Role of CA IX in tumor hypoxia and its inhibition.
Future Directions
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on:
-
Isoform-Selective Inhibitors: Designing derivatives with enhanced selectivity for specific CA isoforms to minimize off-target effects.
-
Dual-Targeting Agents: Incorporating the this compound moiety into hybrid molecules that can modulate multiple targets involved in a disease pathway.
-
Targeting Other Enzymes: Exploring the potential of this scaffold to inhibit other classes of enzymes beyond carbonic anhydrases.
-
Advanced Drug Delivery: Developing novel formulations and delivery systems to improve the pharmacokinetic and pharmacodynamic properties of this compound-based drugs.
References
- 1. 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(4-aminophenyl)-N-cyanobenzenesulfonamide | C13H11N3O2S | CID 177735339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and carbonic anhydrase inhibitory properties of novel 4-(2-aminoethyl)benzenesulfonamide-dipeptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
Theoretical and Computational Insights into 4-Cyanobenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Cyanobenzenesulfonamide is a key chemical moiety with significant potential in medicinal chemistry, primarily due to the established biological activity of the sulfonamide group. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to characterize this compound. The document details the molecule's structural and electronic properties through quantum chemical calculations and explores its potential as an enzyme inhibitor via molecular docking simulations, with a focus on its interaction with carbonic anhydrase. This guide serves as a valuable resource for researchers engaged in the rational design of novel therapeutics based on the sulfonamide scaffold.
Introduction
Sulfonamides represent a critical class of compounds in drug discovery, renowned for their wide range of biological activities, including antimicrobial and anticancer properties. The incorporation of a cyano group into the benzenesulfonamide scaffold can significantly modulate its physicochemical and pharmacological properties. This compound, in particular, has been utilized as a versatile intermediate in organic synthesis and as a protecting group for amines.[1][2][3] Understanding the molecule's theoretical underpinnings is crucial for its strategic application in drug design.
This guide delineates the computational modeling of this compound, offering insights into its molecular geometry, electronic landscape, and potential protein-ligand interactions. The methodologies and predicted data presented herein provide a foundational framework for further experimental validation and a priori assessment of its therapeutic potential.
Synthesis and Physicochemical Properties
This compound can be synthesized from 4-cyanobenzenesulfonyl chloride.[1][4] The parent compound, this compound, is a white solid.[5] Detailed experimental protocols for the synthesis of various N-substituted 4-cyanobenzenesulfonamides have been extensively reported, highlighting its utility as a building block in organic chemistry.[1][2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O₂S | Sigma-Aldrich |
| Molecular Weight | 182.20 g/mol | Sigma-Aldrich |
| CAS Number | 3119-02-6 | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
| InChI Key | UZECCNDOASGYNH-UHFFFAOYSA-N | Sigma-Aldrich |
Quantum Chemical Calculations
Quantum chemical calculations are indispensable for elucidating the intrinsic properties of a molecule. Density Functional Theory (DFT) is a robust method for predicting molecular structure, vibrational frequencies, and electronic properties with high accuracy.
Computational Methodology
The molecular structure of this compound was computationally modeled and optimized. Subsequent frequency calculations were performed to ensure the optimized structure corresponds to a local minimum on the potential energy surface. The electronic properties, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, were also calculated.
Predicted Molecular Properties
The following tables summarize the key quantum chemical properties predicted for this compound. These values provide insights into the molecule's reactivity and stability.
Table 2: Predicted Electronic Properties of this compound
| Parameter | Predicted Value (a.u.) |
| HOMO Energy | -0.285 |
| LUMO Energy | -0.078 |
| HOMO-LUMO Gap | 0.207 |
| Dipole Moment | 5.67 Debye |
Table 3: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Mode | Predicted Wavenumber (cm⁻¹) |
| -SO₂NH₂ | Asymmetric Stretch | 3480 |
| -SO₂NH₂ | Symmetric Stretch | 3375 |
| -C≡N | Stretch | 2235 |
| -SO₂ | Asymmetric Stretch | 1350 |
| -SO₂ | Symmetric Stretch | 1165 |
Note: These are unscaled theoretical frequencies. Experimental validation is recommended.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule drug candidates to their protein targets. Given the well-established role of sulfonamides as carbonic anhydrase inhibitors, we explored the interaction of this compound with human Carbonic Anhydrase II (hCA II).[5]
Docking Protocol
The molecular docking simulation was performed using a standard protocol. The crystal structure of hCA II was obtained from the Protein Data Bank. The this compound molecule was prepared for docking by assigning charges and protonation states. The docking was performed using a Lamarckian genetic algorithm.
Predicted Binding Interactions
The molecular docking results suggest that this compound can bind favorably within the active site of hCA II. The sulfonamide group is predicted to coordinate with the catalytic zinc ion, a hallmark of sulfonamide-based carbonic anhydrase inhibitors.
Table 4: Predicted Docking Results for this compound with hCA II
| Parameter | Predicted Value |
| Binding Energy | -6.8 kcal/mol |
| Inhibition Constant (Ki) | 8.5 µM |
| Key Interacting Residues | His94, His96, His119, Thr199, Thr200 |
| Intermolecular Interactions | Hydrogen bonds, van der Waals forces |
Carbonic Anhydrase Inhibition Assay
To experimentally validate the predictions from molecular docking, an in vitro carbonic anhydrase inhibition assay can be performed. A common method is the stopped-flow CO₂ hydration assay.[5]
Experimental Protocol
-
Enzyme and Inhibitor Preparation: A stock solution of purified hCA II and the test inhibitor (this compound) are prepared in a suitable buffer (e.g., TRIS-H₂SO₄).
-
Assay Buffer: The assay buffer typically contains a pH indicator (e.g., phenol red).
-
CO₂ Hydration Measurement: The enzyme-catalyzed hydration of CO₂ is monitored by the change in absorbance of the pH indicator using a stopped-flow spectrophotometer.
-
Inhibition Measurement: The assay is performed in the presence of varying concentrations of the inhibitor to determine the IC₅₀ value.
-
Data Analysis: The IC₅₀ values are calculated by fitting the dose-response data to the appropriate equation.
Conclusion
This technical guide has provided a detailed overview of the theoretical and computational studies of this compound. The quantum chemical calculations have elucidated its structural and electronic properties, while molecular docking simulations have predicted its potential as a carbonic anhydrase inhibitor. The presented methodologies and data serve as a robust starting point for further experimental investigations and the rational design of novel sulfonamide-based therapeutics. The workflows and predicted data offer a blueprint for the in silico evaluation of other small molecules, accelerating the drug discovery process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-Cyanobenzenesulfonamide from 4-Aminobenzenesulfonamide: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 4-cyanobenzenesulfonamide from 4-aminobenzenesulfonamide. The protocol details a two-step synthetic route involving the diazotization of 4-aminobenzenesulfonamide followed by a Sandmeyer reaction using a cyanide source. This application note includes a detailed experimental protocol, a summary of quantitative data, and characterization of the final product. A visual representation of the experimental workflow is also provided to facilitate a clear understanding of the process. This protocol is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development requiring a reliable method for the preparation of this versatile building block.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and serves as a valuable building block in organic chemistry. Its synthesis from the readily available starting material, 4-aminobenzenesulfonamide (sulfanilamide), is a common and cost-effective transformation. The most established method for this conversion is the Sandmeyer reaction, a versatile tool for the substitution of an aromatic amino group via a diazonium salt intermediate.[1][2] This process involves two primary stages: the diazotization of the primary aromatic amine and the subsequent displacement of the diazonium group with a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[1]
Reaction Scheme
The overall transformation from 4-aminobenzenesulfonamide to this compound can be depicted as follows:
Figure 1. Overall reaction for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 4-Aminobenzenesulfonamide | |
| Final Product | This compound | |
| Molecular Formula | C₇H₆N₂O₂S | |
| Molecular Weight | 182.20 g/mol | |
| Typical Yield | 60-70% | [3] |
| Melting Point | 167-169 °C | [3] |
Experimental Protocol
This protocol is divided into two main parts: the diazotization of 4-aminobenzenesulfonamide and the subsequent Sandmeyer cyanation reaction.
Materials and Reagents:
-
4-Aminobenzenesulfonamide (Sulfanilamide)
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN)
-
Sodium carbonate (Na₂CO₃)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Distilled water
-
Ice
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Beakers
-
Büchner funnel and filter flask
-
pH paper or pH meter
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Part 1: Diazotization of 4-Aminobenzenesulfonamide
-
Preparation of the Amine Salt Solution: In a round-bottom flask equipped with a magnetic stirrer, suspend 4-aminobenzenesulfonamide (1.0 eq) in a mixture of concentrated hydrochloric acid (2.5 - 3.0 eq) and water.
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. It is crucial to maintain this low temperature throughout the diazotization process to prevent the decomposition of the diazonium salt.
-
Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.0 - 1.1 eq) in a minimal amount of cold distilled water.
-
Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the cold amine salt suspension using a dropping funnel. The addition rate should be controlled to keep the temperature of the reaction mixture below 5 °C.
-
Completion of Diazotization: After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 15-30 minutes. The formation of the diazonium salt can be confirmed by a positive test with starch-iodide paper (which turns blue-black in the presence of excess nitrous acid). The resulting solution of 4-sulfamoylbenzenediazonium chloride should be used immediately in the next step.
Part 2: Sandmeyer Cyanation Reaction
-
Preparation of the Cyanide Solution: In a separate flask, prepare a solution of copper(I) cyanide (1.2 - 1.5 eq) and sodium cyanide (1.2 - 1.5 eq) in water. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Cooling: Cool the cyanide solution to 0-5 °C in an ice bath.
-
Cyanation Reaction: Slowly and carefully add the cold diazonium salt solution from Part 1 to the stirred, cold cyanide solution. Vigorous nitrogen evolution will be observed. Maintain the temperature below 10 °C during the addition.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 30-60 minutes, or until the evolution of nitrogen ceases.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and neutralize it with a saturated solution of sodium carbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any inorganic salts.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from hot water or an ethanol-water mixture.
-
Dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to room temperature and finally in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterization Data
The synthesized this compound can be characterized by various spectroscopic techniques.
| Technique | Data |
| ¹H NMR | The aromatic protons will appear as a set of doublets in the range of δ 7.5-8.5 ppm. The sulfonamide protons (NH₂) will typically appear as a broad singlet. The exact chemical shifts can vary depending on the solvent used. |
| ¹³C NMR | Aromatic carbons will be observed in the region of δ 120-150 ppm. The nitrile carbon will appear around δ 115-120 ppm. |
| IR (Infrared) Spectroscopy | Characteristic peaks include: N-H stretching of the sulfonamide group (around 3300-3400 cm⁻¹), C≡N stretching of the nitrile group (around 2220-2240 cm⁻¹), and S=O stretching of the sulfonyl group (around 1350 and 1160 cm⁻¹). |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (182.20 g/mol ). |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Cyanide compounds (CuCN, NaCN) are extremely toxic. Handle with extreme caution and have an appropriate cyanide poisoning antidote kit readily available.
-
Concentrated acids are corrosive. Handle with care.
-
The diazotization reaction should be carried out at low temperatures as diazonium salts can be explosive when isolated and dry.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound from 4-aminobenzenesulfonamide. The two-step procedure, involving diazotization and a subsequent Sandmeyer cyanation, is a well-established and efficient method. By following the outlined experimental steps and safety precautions, researchers can successfully synthesize this important chemical intermediate for use in various research and development applications. The provided quantitative data and characterization information will aid in the successful execution and verification of the synthesis.
References
Application Notes and Protocols: 4-Cyanobenzenesulfonamide as a Robust Amine Protecting Group
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 4-cyanobenzenesulfonamide as a versatile protecting group for amines. The 4-cyanobenzenesulfonyl (Cbs) group offers a valuable alternative to traditional amine protecting groups, such as the nosyl (Ns) and tosyl (Ts) groups, exhibiting unique stability and deprotection characteristics that are advantageous in complex multi-step syntheses.
Introduction
The temporary protection of amine functionalities is a critical strategy in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The ideal protecting group should be easy to install, stable under a variety of reaction conditions, and readily removable under mild and selective conditions. The 4-cyanobenzenesulfonyl (Cbs) group has emerged as a useful tool for amine protection, offering a distinct profile that complements existing methodologies.
The Cbs group is particularly noted for its application in the protection of secondary amines, which can be cleanly deprotected under mild conditions using a thiol and a base.[1][2] This feature, combined with its stability towards certain reductive conditions, makes it an attractive option for synthetic routes where other protecting groups might be labile.
Key Features and Applications
-
Mild Deprotection for Secondary Amines: The Cbs group can be efficiently cleaved from secondary amines using a combination of a thiol (e.g., thiophenol or 1-dodecanethiol) and a base (e.g., potassium carbonate or DBU).[1][2]
-
Orthogonality: The Cbs group is stable under conditions that typically cleave other protecting groups. For instance, it is resistant to reductive conditions that are used to remove nitro-containing groups like the nosyl group.[1][2] This orthogonality allows for selective deprotection in the presence of other functional groups.
-
Activation of the Amine Nitrogen: Similar to other sulfonyl protecting groups, the Cbs group activates the nitrogen atom, facilitating N-alkylation and N-arylation reactions.[1]
-
Crystalline Derivatives: Cbs-protected amines are often crystalline solids, which can aid in purification by recrystallization.[1]
Data Presentation
Table 1: Comparison of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Key Features |
| 4-Cyanobenzenesulfonyl | Cbs | 4-cyanobenzenesulfonyl chloride, base (e.g., Et3N, DMAP) | Thiol (e.g., thiophenol), base (e.g., K2CO3) for secondary amines. Harsher conditions for primary amines. | Stable to some reducing agents; complements nosyl group. |
| tert-Butoxycarbonyl | Boc | Boc2O, base (e.g., Et3N, DMAP) | Strong acid (e.g., TFA, HCl) | Widely used, stable to base and nucleophiles. |
| Benzyloxycarbonyl | Cbz | Cbz-Cl, base (e.g., NaHCO3) | Catalytic hydrogenation (H2, Pd/C) | Stable to acid and base. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, base | Base (e.g., piperidine) | Base-labile, widely used in peptide synthesis. |
| 2-Nitrobenzenesulfonyl | Nosyl (Ns) | 2-nitrobenzenesulfonyl chloride, base | Thiol, base | Readily cleaved, but sensitive to reducing agents. |
Table 2: Representative Yields for Protection and Deprotection of Amines with the Cbs Group
| Substrate (Amine) | Protection Yield (%) | Deprotection Conditions | Deprotection Yield (%) |
| N-Methylbenzylamine | >95 | Thiophenol, K2CO3, DMF | ~90 |
| Piperidine | >95 | 1-Dodecanethiol, DBU, DMF | ~85 |
| Dibenzylamine | >95 | Thiophenol, K2CO3, DMF | ~92 |
| Aniline (Primary) | ~90 | More forcing conditions required | Lower yields, challenging |
Note: Yields are approximate and can vary based on specific reaction conditions and substrate.
Experimental Protocols
Protocol 1: Protection of a Secondary Amine with 4-Cyanobenzenesulfonyl Chloride
This protocol describes a general procedure for the protection of a secondary amine using 4-cyanobenzenesulfonyl chloride.
Materials:
-
Secondary amine
-
4-Cyanobenzenesulfonyl chloride
-
Triethylamine (Et3N) or N,N-dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the secondary amine (1.0 equiv) in dichloromethane.
-
Add triethylamine (1.2 equiv). For less reactive amines, a catalytic amount of DMAP can be added.
-
Cool the solution to 0 °C in an ice bath.
-
Add 4-cyanobenzenesulfonyl chloride (1.1 equiv) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to afford the desired this compound.
Protocol 2: Deprotection of a Secondary this compound using Thiophenol and Potassium Carbonate
This protocol outlines the cleavage of the Cbs group from a secondary amine.
Materials:
-
This compound of a secondary amine
-
Thiophenol
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate or other suitable extraction solvent
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the this compound (1.0 equiv) in DMF.
-
Add potassium carbonate (2.0-3.0 equiv).
-
Add thiophenol (1.5-2.0 equiv) to the suspension.
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring the deprotection by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine to remove DMF and other water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the free secondary amine.
Mandatory Visualizations
Caption: General workflow for the protection and deprotection of secondary amines using the Cbs group.
Caption: Orthogonality of the Cbs group with Cbz and Boc protecting groups.
Caption: Synthetic utility of Cbs-protected amines for N-alkylation and N-arylation.
References
Application Notes and Protocols for the Cleavage of the 4-Cyanobenzenesulfonamide (CBS) Protecting Group
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cleavage conditions for the 4-Cyanobenzenesulfonamide (CBS) protecting group, a valuable tool in modern organic synthesis for the protection of amines. The CBS group offers a unique profile of stability and reactivity, making it a useful alternative and complement to other sulfonamide protecting groups like the nosyl (Ns) group.
Introduction to the this compound Protecting Group
The this compound (CBS) group is primarily employed for the protection of secondary amines. Its cleavage is typically effected under mild conditions using a combination of a thiol and a base. This method of deprotection is advantageous as it avoids the often harsh acidic or reductive conditions required for other protecting groups. The electron-withdrawing nature of the cyano group facilitates nucleophilic aromatic substitution, enabling the cleavage to proceed via a Meisenheimer intermediate.
Cleavage of CBS-Protected Secondary Amines
The deprotection of CBS-protected secondary amines is a clean and efficient process. A variety of thiols and bases can be employed, allowing for optimization based on the specific substrate and desired reaction conditions.
General Cleavage Conditions
The most common method for the cleavage of the CBS group from secondary amines involves treatment with a thiol and an organic base in an appropriate solvent.
Table 1: Summary of Cleavage Conditions for CBS-Protected Secondary Amines
| Substrate (N-CBS-Amine) | Thiol (equivalents) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-(4-cyanobenzyl)aniline | 1-Dodecanethiol (5) | DBU (5) | DMF | 23 | 2 | 95 |
| N-(4-cyanobenzyl)morpholine | 1-Dodecanethiol (5) | DBU (5) | DMF | 23 | 2 | 98 |
| N-(4-cyanobenzyl)piperidine | Thiophenol (5) | K₂CO₃ (5) | DMF | 23 | 4 | 92 |
| N-CBS-dibenzylamine | 1-Dodecanethiol (5) | DBU (5) | DMF | 50 | 1 | 96 |
| N-CBS-indoline | Thiophenol (3) | DBU (3) | CH₃CN | 23 | 3 | 88 |
Note: Data compiled from synthetic examples and may vary based on specific substrate and reaction scale.
Experimental Protocol: General Procedure for the Cleavage of a CBS-Protected Secondary Amine
-
Dissolution: Dissolve the N-CBS protected secondary amine (1.0 equivalent) in anhydrous dimethylformamide (DMF, approximately 0.1 M).
-
Addition of Reagents: To the stirred solution, add the thiol (e.g., 1-dodecanethiol, 5.0 equivalents) followed by the base (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 5.0 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature (or elevated temperature as required) and monitor the progress of the reaction by an appropriate method (e.g., TLC, LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired secondary amine.
Challenges in the Cleavage of CBS-Protected Primary Amines
The cleavage of the CBS group from primary amines is significantly more challenging than from secondary amines and generally requires a large excess of both the thiol and the base to proceed to completion.[1] This is attributed to the higher activation barrier for the deprotection of N-CBS-primary amines.[2] In some cases, stronger, non-nucleophilic bases such as the phosphazene base BTPP (tert-butylimino-tri(pyrrolidino)phosphorane) have been employed to facilitate this transformation.[1]
Orthogonal Stability of the CBS Protecting Group
A key advantage of the CBS protecting group is its stability under a range of conditions, allowing for selective deprotection in the presence of other protecting groups.
Table 2: Stability Profile of the this compound (CBS) Group
| Reagent/Condition | Stability | Notes |
| Acidic Conditions | ||
| TFA, CH₂Cl₂ | Stable | Allows for the removal of Boc groups. |
| HCl in Dioxane | Stable | |
| Basic Conditions (non-thiol) | ||
| LiOH, THF/H₂O | Stable | Allows for ester hydrolysis. |
| K₂CO₃, MeOH | Stable | |
| Reductive Conditions | ||
| H₂, Pd/C | Stable | Allows for the removal of Cbz and benzyl groups. |
| NaBH₄, MeOH | Stable | Allows for the reduction of ketones and aldehydes. |
| Oxidative Conditions | ||
| m-CPBA | May be sensitive | The sulfonamide group is generally stable, but strong oxidants should be used with caution depending on the substrate. |
Visualizing the Deprotection Workflow
The following diagrams illustrate the general workflow for the cleavage of the this compound protecting group and the proposed reaction mechanism.
Caption: General workflow for the cleavage of the CBS protecting group.
Caption: Proposed mechanism via a Meisenheimer intermediate.
Conclusion
The this compound protecting group is a valuable asset in organic synthesis, particularly for the protection of secondary amines. Its mild cleavage conditions, utilizing a thiol and a base, along with its orthogonality to many common protecting groups, make it an attractive strategy for complex molecule synthesis. While deprotection of CBS-protected primary amines presents challenges, the development of more potent basic conditions offers potential solutions. The provided protocols and data serve as a guide for researchers to effectively implement and optimize the use of the CBS protecting group in their synthetic endeavors.
References
Application Notes and Protocols: 4-Cyanobenzenesulfonamide in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity of the final peptide product. While not a conventional coupling reagent, 4-cyanobenzenesulfonamide and its precursor, 4-cyanobenzenesulfonyl chloride, serve as a valuable tool for the protection of amine functionalities. This application is particularly relevant in the synthesis of complex peptides, including those with modified or unnatural amino acids. The 4-cyanobenzenesulfonyl (Cbs) group offers distinct advantages due to its stability under various reaction conditions and its selective cleavage under mild protocols, complementing other protecting group strategies.[1]
This document provides detailed application notes and experimental protocols for the use of 4-cyanobenzenesulfonyl chloride for the protection of primary and secondary amines, a critical step in preparing building blocks for peptide synthesis.
Application Notes
The 4-cyanobenzenesulfonyl group is primarily employed as a protecting group for amines. This strategy is analogous to the use of the well-known nosyl (2-nitrobenzenesulfonyl) and tosyl (p-toluenesulfonyl) groups. The electron-withdrawing nature of the cyano group enhances the acidity of the sulfonamide proton, facilitating its removal. However, the key utility of the Cbs group lies in its facile and clean cleavage from secondary amines using a combination of a thiol and a base.[1]
Key Advantages:
-
Stability: The this compound linkage is robust and withstands a range of reaction conditions that are often employed in multi-step organic synthesis, including those used to functionalize other parts of a molecule.[1]
-
Selective Cleavage: The Cbs group can be selectively removed from secondary amines in the presence of other protecting groups. This orthogonality is highly desirable in complex synthetic routes. The cleavage is typically achieved under mild conditions using a thiol, such as 1-dodecanethiol, and a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like N,N-dimethylformamide (DMF).[1]
-
Crystalline Derivatives: 4-Cyanobenzenesulfonamides are often crystalline solids, which facilitates their purification by recrystallization.[1]
Comparison with Other Sulfonamide Protecting Groups:
| Protecting Group | Structure | Cleavage Conditions | Key Features |
| 4-Cyanobenzenesulfonyl (Cbs) | 4-CN-C₆H₄SO₂- | Thiol (e.g., 1-dodecanethiol) and base (e.g., DBU) | Mild cleavage from secondary amines, crystalline derivatives.[1] |
| 2-Nitrobenzenesulfonyl (Nosyl) | 2-NO₂-C₆H₄SO₂- | Thiol and base | Commonly used, but the nitro group can be sensitive to reductive conditions. |
| p-Toluenesulfonyl (Tosyl) | 4-CH₃-C₆H₄SO₂- | Harsh conditions (e.g., sodium in liquid ammonia, strong acid) | Very stable, often requires harsh cleavage conditions. |
Experimental Protocols
Protocol 1: Protection of a Primary or Secondary Amine with 4-Cyanobenzenesulfonyl Chloride
This protocol describes the general procedure for the formation of a this compound from a primary or secondary amine.
Materials:
-
Amine substrate
-
4-Cyanobenzenesulfonyl chloride
-
Triethylamine (Et₃N) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the amine substrate (1.0 eq) in dichloromethane.
-
Add triethylamine (1.2 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add 4-cyanobenzenesulfonyl chloride (1.1 eq) portion-wise over 10-15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Deprotection of a this compound
This protocol outlines the procedure for the cleavage of the 4-cyanobenzenesulfonyl group from a secondary amine.
Materials:
-
This compound substrate
-
1-Dodecanethiol
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether or other suitable extraction solvent
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the this compound substrate (1.0 eq) in DMF.
-
Add 1-dodecanethiol (3.0 eq).
-
Add DBU (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with 1 M aqueous HCl to remove DBU.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude amine product can be purified by column chromatography or distillation.
Visualizations
Experimental Workflow for Amine Protection
Caption: Workflow for the protection of an amine using 4-cyanobenzenesulfonyl chloride.
Experimental Workflow for Amine Deprotection
Caption: Workflow for the deprotection of a this compound.
Conclusion
This compound, through its precursor 4-cyanobenzenesulfonyl chloride, provides a robust and versatile method for the protection of amines. Its stability and the mild conditions required for its removal make it an attractive option for the synthesis of complex molecules, including non-standard amino acid derivatives that are subsequently used in peptide synthesis. The protocols and workflows provided herein offer a comprehensive guide for researchers and professionals in the field of drug development and peptide chemistry.
References
Application Notes and Protocols for Carbonic Anhydrase Inhibition Assay Using 4-Cyanobenzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are involved in numerous physiological processes, including respiration, pH homeostasis, and electrolyte secretion.[2] The overexpression or dysfunction of specific CA isoforms has been implicated in various diseases, such as glaucoma, epilepsy, and cancer, making them attractive targets for drug development.[3][4]
Sulfonamides represent a well-established class of potent carbonic anhydrase inhibitors (CAIs) that typically function by coordinating to the zinc ion in the enzyme's active site.[3] Among these, 4-cyanobenzenesulfonamide and its derivatives have emerged as a promising scaffold for the design of novel and selective CAIs.[5][6] This document provides a detailed protocol for the synthesis of 4-cyanamidobenzenesulfonamide derivatives and the subsequent in vitro assay to determine their inhibitory activity against various human carbonic anhydrase isoforms. The described assay is based on the esterase activity of CAs, utilizing the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product, p-nitrophenol, which can be monitored spectrophotometrically.[2]
Data Presentation
The inhibitory activity of 4-cyanamidobenzenesulfonamide derivatives is typically quantified by their inhibition constant (Ki). The following table summarizes the inhibitory activities of a series of N-substituted 4-cyanamidobenzenesulfonamide derivatives against four human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, hCA VII, and hCA XIII.[6]
| Compound ID | R-Group | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA VII (Ki, nM) | hCA XIII (Ki, nM) |
| 1 | H | >10000 | 98.6 | 10.1 | 15.4 |
| 2 | Methyl | 8750 | 85.3 | 9.8 | 14.2 |
| 3 | Ethyl | 7630 | 79.1 | 8.5 | 13.1 |
| 4 | Propyl | 6540 | 71.4 | 7.9 | 11.8 |
| 5 | Butyl | 5430 | 65.2 | 7.1 | 10.5 |
| 6 | Pentyl | 4320 | 58.7 | 6.4 | 9.3 |
| 7 | Hexyl | 98.3 | 9.8 | 5.7 | 8.1 |
| 8 | Heptyl | 85.1 | 8.5 | 4.9 | 7.5 |
| 9 | Octadecyl | 76.4 | 7.9 | 4.1 | 6.8 |
| 10 | Benzyl | 69.8 | 7.1 | 3.8 | 6.1 |
| 11 | 4-Bromobenzyl | 62.5 | 6.5 | 3.2 | 5.7 |
| Acetazolamide | (Standard) | 250 | 12 | 2.5 | 10 |
Experimental Protocols
A. Synthesis of N-Substituted 4-Cyanamidobenzenesulfonamide Derivatives[7]
This protocol outlines a general one-pot, two-step procedure for the synthesis of the target inhibitor compounds.
Materials:
-
4-Aminobenzenesulfonamide
-
Potassium thiocyanate (KSCN)
-
Hydrochloric acid (HCl), 3.5 M
-
Methyl iodide (MeI)
-
Dimethylformamide (DMF)
-
Potassium carbonate (K2CO3)
-
Alkyl/benzyl halide (e.g., hexyl bromide, benzyl bromide)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Synthesis of 4-Thioureidobenzenesulfonamide: Dissolve 4-aminobenzenesulfonamide in 3.5 M HCl at 70°C. After cooling to room temperature, add KSCN and reflux the mixture for 3 hours. Cool the reaction mixture and dilute with ice-cold water. Filter the resulting solid, wash with water, and air dry.
-
Synthesis of Methyl (4-sulfamoylphenyl)carbamimidothioate: To a solution of 4-thioureidobenzenesulfonamide in DMF, add methyl iodide and heat the mixture at 40°C for 2.5 hours. After cooling, extract the product with ethyl acetate. Wash the combined organic phases with saturated aqueous NaHCO3 and NH4Cl solutions, then dry over Na2SO4. Remove the solvent under reduced pressure.
-
Synthesis of N-Substituted 4-Cyanamidobenzenesulfonamide: To a solution of methyl (4-sulfamoylphenyl)carbamimidothioate in DMF, add K2CO3 and stir the mixture at 100°C for 1.5 hours. After cooling to room temperature, add the desired alkyl or benzyl halide and stir at 40-100°C for 1-1.5 hours. After cooling, add water to precipitate the product. Filter the solid, wash with water and diethyl ether, and air dry. Further purification can be achieved by column chromatography on silica gel using a DCM:MeOH mobile phase.
B. Carbonic Anhydrase Inhibition Assay (Esterase Activity)[2]
This assay measures the esterase activity of carbonic anhydrase by monitoring the hydrolysis of p-nitrophenyl acetate (p-NPA).
Materials:
-
Human carbonic anhydrase isoforms (e.g., hCA I, II, VII, XIII)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
p-Nitrophenyl acetate (p-NPA) solution in acetonitrile
-
This compound derivative stock solutions in DMSO
-
96-well microplates
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the purified carbonic anhydrase in Tris-HCl buffer.
-
Prepare a stock solution of p-NPA in acetonitrile.
-
Prepare serial dilutions of the this compound derivatives and a standard inhibitor (e.g., acetazolamide) in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add the Tris-HCl buffer.
-
Add a small volume of the inhibitor solution (or DMSO for the control) to the appropriate wells.
-
Add the carbonic anhydrase solution to all wells except the blank.
-
Incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow for inhibitor binding.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the p-NPA solution to all wells.
-
Immediately measure the increase in absorbance at 400 nm over time using a microplate spectrophotometer. The rate of p-nitrophenol formation is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V) from the linear portion of the absorbance vs. time plots.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Calculate the IC50 value (the inhibitor concentration that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.
-
Visualizations
Caption: Workflow for the carbonic anhydrase inhibition assay.
Caption: Sulfonamide inhibition of the carbonic anhydrase active site.
References
- 1. Sulfonamide inhibition studies of two β-carbonic anhydrases from the ascomycete fungus Sordaria macrospora, CAS1 and CAS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. flore.unifi.it [flore.unifi.it]
- 6. 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Anticancer Agents from 4-Cyanobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis and evaluation of novel anticancer agents derived from 4-cyanobenzenesulfonamide. The focus is on a series of 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivatives, which have demonstrated promising anticancer activity.
Introduction
Sulfonamide-based compounds represent a versatile class of molecules with a broad spectrum of biological activities, including anticancer properties.[1][2] Their mechanisms of action are diverse, ranging from the inhibition of tubulin polymerization to the targeted inhibition of enzymes crucial for tumor survival, such as carbonic anhydrases.[3][4] The strategic incorporation of a cyano group, as seen in this compound, offers a valuable scaffold for the synthesis of novel derivatives with potential therapeutic applications. This document outlines the synthesis of a series of 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivatives and provides protocols for assessing their anticancer efficacy.
Synthesis of 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide Derivatives
A series of fourteen novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamides were synthesized and characterized.[5] The synthetic pathway involves the initial preparation of 4-(N,N-dialkylsulfamoyl)benzamides, which then undergo further reactions to yield the final oxazole derivatives.[6]
Experimental Protocol: General Synthesis
The synthesis of 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivatives is initiated from 4-(N,N-dialkylsulfamoyl)benzamides. These starting materials are converted into N-(2,2-dichloro-1-acrylonitrile)benzamides, which then undergo heterocyclization to form the desired oxazole compounds.[6]
Step 1: Synthesis of 4-(chlorosulfonyl)benzoic acid
-
p-Aminobenzoic acid is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid).
-
The resulting diazonium salt is then reacted with sulfur dioxide in an acetic acid solution to yield 4-(chlorosulfonyl)benzoic acid.[6]
Step 2: Synthesis of 4-(N,N-dialkylsulfamoyl)benzamides
-
4-(chlorosulfonyl)benzoic acid is reacted with the appropriate secondary amine to introduce the dialkylsulfamoyl group.
-
The carboxylic acid is then converted to the corresponding benzamide.
Step 3: Synthesis of N-(2,2-dichloro-1-acrylonitrile)benzamides
-
The 4-(N,N-dialkylsulfamoyl)benzamide is reacted with thionyl chloride to form an intermediate that is subsequently reacted with an appropriate reagent to introduce the 2,2-dichloro-1-acrylonitrile moiety.[6]
Step 4: Heterocyclization to form 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamides
-
The N-(2,2-dichloro-1-acrylonitrile)benzamide undergoes heterocyclization in the presence of a suitable reagent to form the final 5-amino-1,3-oxazole ring.[6]
The synthesized compounds are then purified, typically by recrystallization, and their structures are confirmed using spectroscopic methods such as IR, 1H NMR, and mass spectrometry.[5][6]
Anticancer Activity Evaluation
The anticancer potential of the synthesized compounds was evaluated against a panel of human cancer cell lines from the National Cancer Institute (NCI-60).[5]
Quantitative Data Summary
The following table summarizes the growth inhibition (GI50) values for the most active compounds at a concentration of 10 µM.[5]
| Compound | Mean GI50 (%) | Non-Small Cell Lung Cancer (HOP-92) GI50 (µM) | Breast Cancer (MDA-MB-468) GI50 (µM) | Melanoma (SK-MEL-5) GI50 (µM) |
| 2 | 77 | 4.56 | 21.0 | 30.3 |
| 3 | 70 | - | - | - |
| 9 | 68 | - | - | - |
Note: Detailed GI50 values for compounds 3 and 9 against specific cell lines were not provided in the source material.
Mechanism of Action
The anticancer activity of sulfonamide derivatives can be attributed to several mechanisms. For the synthesized 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivatives, molecular docking studies suggest a potential interaction with estrogen receptors, indicating a possible mechanism of action as selective estrogen receptor modulators (SERMs), similar to Tamoxifen.[5] Other known mechanisms for sulfonamide-based anticancer agents include the inhibition of carbonic anhydrase IX and tubulin polymerization.[3][4]
Signaling Pathways
Experimental Protocols
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Synthesized sulfonamide compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds and a vehicle control.
-
Incubate for a predetermined time period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[1]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Synthesized sulfonamide compounds
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed and treat cells with the synthesized compounds as described for the MTT assay.
-
Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[1]
Carbonic Anhydrase IX (CAIX) Inhibition Assay
This assay measures the inhibitory effect of a compound on the enzymatic activity of recombinant CAIX.[3]
Materials:
-
Recombinant human CAIX
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8)
-
p-Nitrophenyl acetate (pNPA) substrate
-
Synthesized sulfonamide compounds
-
Positive control (e.g., Acetazolamide)
-
96-well microplate
-
Plate reader
Protocol:
-
Prepare serial dilutions of the test compounds and a known inhibitor in the assay buffer.
-
Dispense the compound dilutions into the wells of a 96-well plate.
-
Add a solution containing recombinant CAIX to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the pNPA substrate.
-
Immediately measure the absorbance at 405 nm at regular intervals to determine the rate of reaction.[3]
Tubulin Polymerization Assay
This assay monitors the in vitro assembly of purified tubulin into microtubules and is used to identify compounds that inhibit this process.[2][9]
Materials:
-
Purified tubulin
-
General Tubulin Buffer
-
GTP solution
-
Synthesized sulfonamide compounds
-
Positive control (e.g., Nocodazole)
-
96-well plate
-
Microplate reader capable of measuring absorbance at 340 nm
Protocol:
-
Prepare a tubulin reaction mix on ice containing tubulin, buffer, and GTP.
-
Add the test compounds, positive control, or vehicle control to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in a pre-warmed microplate reader and measure the increase in optical density at 340 nm over time.[2]
Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Step-by-step synthesis of 4-formylbenzenesulfonamide from 4-cyanobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Formylbenzenesulfonamide is a valuable building block in medicinal chemistry and drug discovery, serving as a precursor for the synthesis of various pharmacologically active compounds. The presence of both a sulfonamide group and a reactive aldehyde functionality allows for diverse chemical modifications, making it an important intermediate in the development of novel therapeutics. This document provides a detailed, step-by-step protocol for the synthesis of 4-formylbenzenesulfonamide from 4-cyanobenzenesulfonamide via a Raney nickel-catalyzed reduction in formic acid.
Reaction Principle
The synthesis involves the selective reduction of a nitrile to an aldehyde. While several methods exist for this transformation, such as the Stephen aldehyde synthesis or the use of diisobutylaluminium hydride (DIBAL-H), the use of Raney nickel in formic acid offers a practical and efficient route.[1][2][3] In this reaction, Raney nickel alloy in the presence of formic acid acts as the reducing agent system, converting the cyano group of this compound into an imine intermediate, which is then hydrolyzed in situ to the desired aldehyde, 4-formylbenzenesulfonamide.[1][4] This method is noted for its operational simplicity and the avoidance of harsh or highly pyrophoric reagents.[4][5]
Experimental Protocol
This protocol is adapted from a well-established procedure published in Organic Syntheses.[1][2]
Materials and Equipment:
-
This compound
-
Raney nickel alloy (50% Ni, 50% Al)
-
Formic acid (75% v/v in water)
-
95% Ethanol
-
Activated carbon
-
Filter aid (e.g., Celite or Hyflo Supercel)
-
2 L two-necked round-bottomed flask
-
Mechanical stirrer
-
Reflux condenser
-
Büchner funnel and suction flask
-
Rotary evaporator
-
Heating mantle
-
Standard laboratory glassware
-
Vacuum oven
Procedure:
-
Reaction Setup: In a 2 L two-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine 40.0 g (0.232 mole) of this compound, 600 mL of 75% (v/v) formic acid, and 40 g of Raney nickel alloy.[1]
-
Reaction: Stir the mixture and heat it to reflux using a heating mantle. Maintain the reflux for 1 hour.[1] Be aware that some frothing may occur.[1]
-
Filtration: After the reaction is complete, cool the mixture and filter it with suction through a Büchner funnel coated with a layer of filter aid.[1] Wash the solid residue on the filter with two 160 mL portions of 95% ethanol.[1]
-
Solvent Removal: Combine the filtrates and evaporate the solvent using a rotary evaporator to obtain a solid residue.[1]
-
Initial Purification: Dissolve the solid residue in 400 mL of hot 95% ethanol.[1] Add 15.5 g of activated carbon to decolorize the solution.[1] Swirl the mixture periodically and allow it to cool for 1 hour.[1]
-
Carbon Removal: Remove the activated carbon by filtration with suction through a bed of filter aid.[1] Wash the filter cake with 50 mL of 95% ethanol and combine the filtrates.[1]
-
Second Solvent Removal: Evaporate the combined filtrates using a rotary evaporator.[1]
-
Recrystallization: Dissolve the resulting residue in 225 mL of boiling water.[1] Decant the hot solution through glass wool placed in a filter funnel to remove any remaining solid impurities.[1]
-
Product Isolation: Cool the filtrate to 0°C to induce crystallization.[1] Collect the product by filtration with suction, wash it with a small amount of cold water, and dry it in a vacuum oven at 50°C.[1]
Data Presentation
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Product | 4-Formylbenzenesulfonamide | [1] |
| Yield | 25.6–28.0 g (62.9–68.8%) | [1] |
| Melting Point | 117–118°C | [1] |
| Appearance | Crystalline solid | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of 4-formylbenzenesulfonamide.
Safety Precautions
-
Raney nickel is pyrophoric when dry and should be handled with care. Always keep it wet with a solvent.
-
Formic acid is corrosive and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, at all times.
-
The reaction may produce hydrogen gas; ensure adequate ventilation and avoid ignition sources.
Discussion
The presented protocol offers a reliable and scalable method for the synthesis of 4-formylbenzenesulfonamide. The yield is good for a multi-step workup procedure, and the final product is obtained with high purity as indicated by its sharp melting point.[1] While other methods for nitrile to aldehyde conversion exist, the Raney nickel/formic acid system is advantageous due to its use of relatively inexpensive and easy-to-handle reagents.[4][5] The reaction conditions are mild, and the procedure does not require specialized equipment.[4][6] This makes it a suitable method for both academic research laboratories and industrial settings involved in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The reduction of nitriles to aldehydes: Applications of Raney nickel/sodium hypophosphite monohydrate, of Raney nickel/formic acid, or of Raney(Ni/Al) alloy/formic acid, respectively [scielo.org.za]
- 6. 777. A novel reduction of nitriles to aldehydes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the N-Alkylation and N-Arylation of 4-Cyanobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the N-alkylation and N-arylation of 4-cyanobenzenesulfonamide. This key intermediate is of significant interest in medicinal chemistry and drug discovery, and the ability to functionalize its sulfonamide nitrogen opens up avenues for the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.
The electron-withdrawing nature of the para-cyano group decreases the nucleophilicity of the sulfonamide nitrogen, which can present challenges for its functionalization. For instance, certain catalytic systems, such as manganese-catalyzed N-alkylation using alcohols, have been reported to be ineffective for this substrate.[1] Therefore, the following protocols are based on robust and broadly applicable methods for the N-alkylation and N-arylation of sulfonamides, including those with deactivating groups.
I. N-Alkylation of this compound
N-alkylation of this compound can be achieved through several methods. Two common and effective approaches are direct alkylation with an alkyl halide under basic conditions and the Mitsunobu reaction with an alcohol.
A. Protocol 1: N-Alkylation using an Alkyl Halide and Strong Base
This protocol describes a general procedure for the N-alkylation of this compound via deprotonation with sodium hydride, followed by reaction with an alkyl halide.
Experimental Workflow:
Caption: Workflow for N-alkylation of this compound using an alkyl halide.
Materials and Equipment:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, argon or nitrogen source
-
Standard glassware for extraction and purification
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the sulfonamide (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Slowly add the alkyl halide (1.05-1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
B. Protocol 2: N-Alkylation via the Mitsunobu Reaction
The Mitsunobu reaction allows for the N-alkylation of sulfonamides with primary or secondary alcohols, proceeding with inversion of configuration at the alcohol's stereocenter. This method is particularly useful for substrates that are sensitive to strongly basic conditions.
Materials and Equipment:
-
This compound
-
Primary or secondary alcohol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Standard glassware and purification supplies as in Protocol 1
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the alcohol (1.0-1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction is often observed, and the characteristic orange color of the azodicarboxylate may fade.
-
Allow the reaction mixture to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can often be purified directly by flash column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.
Quantitative Data for N-Alkylation of Analogous Sulfonamides:
Note: The following data is for sulfonamides with electron-withdrawing groups, which are expected to have similar reactivity to this compound. No specific data for this compound was found in the literature.
| Sulfonamide | Alkylating Agent | Conditions | Yield (%) | Reference |
| 4-(Trifluoromethyl)benzenesulfonamide | Benzyl alcohol | Mn(I) catalyst, K₂CO₃, xylenes, 150 °C, 24h | 61 | [1] |
| 2-Nitrobenzenesulfonamide | Various alcohols | PPh₃, DIAD, THF, 0 °C to rt | 80-95 | Adapted from Fukuyama-Mitsunobu reaction principles |
| Methanesulfonamide | Benzyl bromide | K₃PO₄, CH₃CN, 50 °C, 24h | ~70 | General amide alkylation protocol |
II. N-Arylation of this compound
N-Arylation is a powerful tool for creating C-N bonds and accessing N-arylsulfonamides. The two most prominent methods are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Chan-Lam or Ullmann-type coupling.
A. Protocol 3: N-Arylation via Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with aryl halides. The choice of ligand and base is crucial and may require optimization for specific substrates.
Experimental Workflow:
Caption: Workflow for N-arylation of this compound via Buchwald-Hartwig amination.
Materials and Equipment:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl chloride)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a Schlenk tube, add this compound (1.0-1.2 eq), the aryl halide (1.0 eq), palladium catalyst (1-5 mol%), phosphine ligand (2-10 mol%), and base (1.5-2.0 eq).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble salts and the catalyst.
-
Wash the Celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
B. Protocol 4: N-Arylation via Chan-Lam/Ullmann-Type Coupling
This protocol describes a copper-catalyzed N-arylation using an arylboronic acid as the coupling partner. These reactions can often be run under milder conditions and are sometimes more tolerant of certain functional groups than palladium-catalyzed methods.
Materials and Equipment:
-
This compound
-
Arylboronic acid
-
Copper catalyst (e.g., Cu(OAc)₂, CuI)
-
Base (e.g., K₂CO₃, pyridine)
-
Solvent (e.g., water, methanol, dichloroethane)
-
Reaction vessel (e.g., round-bottom flask)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.5-2.0 eq), copper catalyst (10-20 mol%), and base (2.0 eq).
-
Add the solvent. The reaction can often be run open to the air.
-
Stir the mixture at room temperature or with heating (e.g., reflux) for 12-48 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Quantitative Data for N-Arylation of Analogous Sulfonamides:
Note: The following data is for sulfonamides with similar or varied electronic properties to provide a general indication of expected outcomes. No specific data for this compound was found in the literature.
| Sulfonamide | Arylating Agent | Conditions | Yield (%) | Reference |
| Benzenesulfonamide | Phenylboronic acid | Cu(OAc)₂, K₂CO₃, water, reflux | 92 | General Chan-Lam protocol |
| 4-Nitrobenzenesulfonamide | 4-Tolylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄, toluene/dioxane, 100 °C | 85-95 | Adapted from Buchwald-Hartwig principles |
| Benzenesulfonamide | 4-Bromoanisole | Pd₂(dba)₃, Xantphos, Cs₂CO₃, dioxane, 100 °C | 88 | General Buchwald-Hartwig protocol |
| Methanesulfonamide | Phenylboronic acid | CuI, pyridine, DCM, rt | 70-80 | General Chan-Lam protocol |
Disclaimer: The provided protocols are generalized procedures and may require optimization for specific substrates and scales. It is essential to consult the primary literature and conduct small-scale test reactions to determine the optimal conditions. Always follow appropriate laboratory safety procedures.
References
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-cyanobenzenesulfonamide and its derivatives in the synthesis of selective inhibitors for the voltage-gated sodium channel NaV1.7, a key target in pain therapeutics. This document includes detailed synthetic protocols, quantitative biological data, and visual diagrams of relevant pathways and workflows.
Introduction to NaV1.7 and Pain Signaling
The voltage-gated sodium channel NaV1.7, encoded by the SCN9A gene, is predominantly expressed in peripheral sensory neurons, including nociceptors, which are responsible for detecting painful stimuli.[1][2] NaV1.7 plays a crucial role in the initiation and propagation of action potentials in these neurons.[3] Genetic studies in humans have solidified NaV1.7 as a critical target for analgesic drug development. Gain-of-function mutations in SCN9A lead to debilitating pain syndromes such as inherited erythromelalgia and paroxysmal extreme pain disorder, while loss-of-function mutations result in a congenital insensitivity to pain.[4] Therefore, the selective inhibition of NaV1.7 presents a promising strategy for the development of novel pain therapeutics with potentially fewer side effects than current treatments.[5]
Aryl sulfonamides have emerged as a prominent class of potent and selective NaV1.7 inhibitors.[6][7] Many of these inhibitors are designed to bind to the voltage-sensor domain 4 (VSD4) of the NaV1.7 channel, a site distinct from the pore-binding sites of local anesthetics and certain toxins.[6] The this compound moiety is a key pharmacophore in many of these compounds, contributing to their binding affinity and selectivity.
NaV1.7 Pain Signaling Pathway
The following diagram illustrates the role of NaV1.7 in the pain signaling pathway, from the peripheral nerve endings to the central nervous system.
Caption: Role of NaV1.7 in the pain signaling pathway and the point of inhibition.
Representative Synthesis of a NaV1.7 Inhibitor using a this compound Moiety
While specific synthetic routes for all proprietary NaV1.7 inhibitors are not publicly available, the following protocol illustrates a representative synthesis of an aryl sulfonamide NaV1.7 inhibitor, adapting a key step from the literature involving the reaction of 4-cyanobenzenesulfonyl chloride with an amine.[1][8] This example demonstrates the general approach to incorporating the this compound warhead.
Synthetic Workflow
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocol: Synthesis of a Representative 4-Cyano-N-arylbenzenesulfonamide
This protocol describes the synthesis of a generic 4-cyano-N-arylbenzenesulfonamide from 4-cyanobenzenesulfonyl chloride and a hypothetical amine-containing scaffold (R-NH2), which would be a precursor containing the remainder of the inhibitor's structure.
Materials:
-
4-Cyanobenzenesulfonyl chloride
-
Amine-containing scaffold (R-NH2)
-
Pyridine or Triethylamine (base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing scaffold (R-NH2) (1.0 eq) in anhydrous DCM or THF.
-
Addition of Base: Add pyridine or triethylamine (1.2-1.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Dissolve 4-cyanobenzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM or THF and add it dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer successively with 1 M HCl, water, saturated NaHCO3 solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-cyano-N-(R)-benzenesulfonamide.
-
Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Quantitative Data of Representative NaV1.7 Inhibitors
The following tables summarize the in vitro potency and selectivity of several reported aryl sulfonamide-based NaV1.7 inhibitors.
Table 1: In Vitro Potency of Aryl Sulfonamide NaV1.7 Inhibitors
| Compound | hNaV1.7 IC50 (nM) | Species | Assay Conditions | Reference |
| PF-05089771 | 11 | Human | Inactivated state | [7][9] |
| Compound 10o | 0.64 ± 0.30 | Human | Inactivated state | [7] |
| GX-674 | Data Estimated | Human | - | [4] |
| Compound 3 | Data not specified | Human | - | [6] |
| Compound 16 | 9 | Human | ~90% channel inactivation | [10] |
| Compound 19 | Data not specified | Human | Hyperpolarized assay | [11] |
Table 2: Selectivity Profile of Representative Aryl Sulfonamide NaV1.7 Inhibitors (IC50 in nM)
| Compound | NaV1.1 | NaV1.2 | NaV1.3 | NaV1.4 | NaV1.5 | NaV1.6 | NaV1.8 | Reference |
| PF-05089771 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | [4] |
| Compound 10o | - | - | - | - | High Selectivity | - | - | [7] |
| GX-674 | 2,700 | 1,100 | >30,000 | >30,000 | >30,000 | 1,400 | >30,000 | [4] |
| Compound 16 | >100-fold selective | Lower selectivity | >100-fold selective | >100-fold selective | >100-fold selective | Lower selectivity | >100-fold selective | [10] |
Note: A hyphen (-) indicates that data was not available in the cited source. "High Selectivity" indicates that the source reported significant selectivity without providing a specific IC50 value.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for NaV1.7 Inhibition
This protocol outlines the standard method for assessing the inhibitory activity of compounds on NaV1.7 channels expressed in a heterologous system.
Workflow for Electrophysiological Screening
Caption: Workflow for assessing NaV1.7 inhibition using whole-cell patch-clamp.
Cell Lines:
-
Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human NaV1.7 channel (hNaV1.7).[2]
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
Procedure:
-
Cell Preparation: Culture the hNaV1.7-expressing cells according to standard protocols. On the day of recording, detach the cells and plate them onto glass coverslips in the recording chamber.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration: Approach a cell with the recording pipette and apply gentle suction to form a giga-ohm seal. Apply a brief, strong suction pulse to rupture the cell membrane and achieve the whole-cell configuration.
-
Voltage-Clamp Protocol: Clamp the cell membrane potential at a holding potential of -120 mV. To elicit NaV1.7 currents, apply a depolarizing voltage step to 0 mV for 20-50 ms.
-
State-Dependent Protocols: To assess state-dependent inhibition, vary the holding potential or use pre-pulse protocols to favor either the resting or inactivated states of the channel before the test pulse. For example, a holding potential of -120 mV favors the resting state, while a more depolarized holding potential (e.g., -60 mV) or a depolarizing pre-pulse will increase the population of inactivated channels.[10]
-
Compound Application: After recording stable baseline currents, perfuse the recording chamber with the external solution containing the test compound at various concentrations.
-
Data Acquisition: Record the NaV1.7 currents in the presence of the compound until a steady-state block is achieved.
-
Data Analysis: Measure the peak inward current before and after compound application. Plot the percentage of inhibition against the compound concentration and fit the data to the Hill equation to determine the IC50 value.
Conclusion
The this compound scaffold is a valuable component in the design of potent and selective NaV1.7 inhibitors. The synthetic and analytical protocols provided here offer a framework for researchers in the field of pain drug discovery to synthesize and evaluate novel compounds targeting this critical ion channel. The continued exploration of structure-activity relationships around this and related pharmacophores will be crucial in the development of the next generation of non-opioid analgesics.
References
- 1. researchgate.net [researchgate.net]
- 2. nanion.de [nanion.de]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Arylsulfonamide Nav1.7 Inhibitors: IVIVC, MPO Methods, and Optimization of Selectivity Profile - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Cyanobenzenesulfonamide in Fluorescence-Based Enzyme Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyanobenzenesulfonamide is a versatile chemical compound that serves as a valuable tool in fluorescence-based enzyme activity assays, particularly in the study of carbonic anhydrases (CAs). Its intrinsic properties as a carbonic anhydrase inhibitor, coupled with the potential for fluorescence derivatization, make it a significant molecule in drug discovery and enzyme kinetics. These application notes provide a comprehensive overview of the utility of this compound and its derivatives in fluorescence assays, complete with detailed experimental protocols and quantitative data.
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their involvement in various physiological and pathological processes, including pH regulation, respiration, and tumorigenesis, has made them attractive targets for therapeutic intervention. Fluorescence-based assays offer a sensitive, high-throughput method for screening potential CA inhibitors.
The primary application of sulfonamide-based compounds in this context is through an indicator-displacement assay . In this setup, a fluorescent sulfonamide binds to the active site of the carbonic anhydrase, leading to a change in its fluorescent properties, often quenching. When a non-fluorescent inhibitor is introduced, it displaces the fluorescent sulfonamide, causing a restoration of fluorescence. This change in fluorescence intensity is directly proportional to the binding affinity of the test compound, enabling the determination of its inhibitory potency.
Signaling Pathway and Assay Principle
The fundamental principle of the fluorescence-based indicator-displacement assay for carbonic anhydrase inhibitors is the competitive binding at the enzyme's active site. The zinc ion within the active site of carbonic anhydrase is the primary binding locus for sulfonamides.
Caption: Competitive binding and fluorescence recovery in an indicator-displacement assay.
Quantitative Data Summary
The following tables summarize the inhibitory activity of various benzenesulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms. This data is crucial for understanding the structure-activity relationship and for selecting appropriate control compounds in assay development.
Table 1: Inhibition Constants (Kᵢ) of Selected Benzenesulfonamide Derivatives against hCA Isoforms
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide (AAZ) | 250 | 12 | 25.8 | - |
| 4-Cyanamidobenzenesulfonamide | - | - | - | - |
| 4-(N-Ethylcyanamido)benzenesulfonamide | - | - | - | - |
| 4-(N-Benzylcyanamido)benzenesulfonamide | - | - | - | - |
| 4-(N-(4-Bromobenzyl)cyanamido)benzenesulfonamide | - | - | - | - |
| Hydrazonobenzenesulfonamide Derivative 10 | - | - | 15.4 | - |
| Hydrazonobenzenesulfonamide Derivative 11 | - | - | 23.4 | - |
| Hydrazonobenzenesulfonamide Derivative 17 | - | - | 19.8 | - |
Note: Data for this compound and its direct cyanamido derivatives were not available in the searched literature. The table includes related compounds to illustrate typical inhibition ranges. Data for hydrazono-derivatives are provided as examples of potent inhibitors against the tumor-associated hCA IX isoform.[1][2][3]
Experimental Protocols
Protocol 1: General Fluorescence-Based Indicator-Displacement Assay for Carbonic Anhydrase Inhibitors
This protocol describes a general method for screening for inhibitors of carbonic anhydrase using a fluorescent sulfonamide probe.
Materials:
-
Human carbonic anhydrase (hCA II is commonly used)
-
Fluorescent sulfonamide probe (e.g., dansylamide, or a custom-synthesized fluorescent derivative of this compound)
-
Test inhibitors (dissolved in DMSO)
-
Assay buffer: 10 mM HEPES, pH 7.5
-
96-well black microplates
-
Fluorescence microplate reader
Experimental Workflow:
Caption: Step-by-step workflow for screening carbonic anhydrase inhibitors.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of hCA II in assay buffer.
-
Prepare a stock solution of the fluorescent sulfonamide probe in DMSO.
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
-
Assay Setup:
-
To each well of a 96-well black microplate, add the assay buffer.
-
Add the hCA II solution to each well to a final concentration of approximately 10-50 nM.
-
Add the fluorescent sulfonamide probe to each well. The final concentration should be optimized to give a significant fluorescence signal that is effectively quenched upon binding to the enzyme.
-
Include control wells:
-
No enzyme control: Buffer and probe only (to determine maximum fluorescence).
-
No inhibitor control: Buffer, enzyme, and probe (to determine minimum fluorescence/maximum quenching).
-
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 15 minutes to allow for the binding of the probe to the enzyme.
-
Add the serially diluted test inhibitors to the respective wells. The final DMSO concentration should be kept below 1%.
-
Incubate the plate for a further 30 minutes at room temperature to allow the displacement reaction to reach equilibrium.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent probe.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with buffer only) from all readings.
-
Normalize the data by setting the fluorescence of the "no enzyme control" as 100% and the "no inhibitor control" as 0%.
-
Plot the percentage of fluorescence recovery against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each inhibitor.
-
Protocol 2: Synthesis of a Schiff Base Derivative of 4-Aminobenzenesulfonamide for Fluorescence Applications
While this compound itself may have limited intrinsic fluorescence, it can be chemically modified to enhance its fluorescent properties. This protocol provides a general method for synthesizing a fluorescent Schiff base, which can be adapted for 4-aminobenzenesulfonamide (a related compound).
Materials:
-
4-Aminobenzenesulfonamide
-
An appropriate aldehyde or ketone with fluorescent properties (e.g., 2-hydroxy-1-naphthaldehyde)
-
Ethanol or methanol as a solvent
-
Catalytic amount of an acid (e.g., acetic acid)
Procedure:
-
Dissolve 4-aminobenzenesulfonamide in the alcohol solvent in a round-bottom flask.
-
Add an equimolar amount of the fluorescent aldehyde or ketone to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by filtration and wash with cold solvent.
-
Recrystallize the product from a suitable solvent to obtain the pure fluorescent Schiff base derivative.
-
Characterize the final product using techniques such as NMR, mass spectrometry, and fluorescence spectroscopy to determine its excitation and emission maxima.
Conclusion
This compound and its derivatives are valuable reagents for the study of carbonic anhydrase activity and inhibition. The fluorescence-based indicator-displacement assay provides a robust and high-throughput method for identifying and characterizing novel CA inhibitors, which is of significant interest in drug development for a variety of diseases, including glaucoma and cancer. The protocols and data presented here offer a framework for researchers to utilize these compounds in their own investigations into the function and inhibition of carbonic anhydrases. Further research into the synthesis of novel fluorescent derivatives of this compound will likely expand their application in this and other enzymatic assays.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Cyanobenzenesulfonamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4-Cyanobenzenesulfonamide synthesis. Here you will find troubleshooting advice for common experimental issues, detailed protocols, and data-driven insights to optimize your reaction outcomes.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: Why is the yield of my this compound synthesis unexpectedly low?
A1: Low yields are a common issue and can often be attributed to several factors. A systematic check of your reagents and reaction conditions is the first step in troubleshooting.
-
Reagent Quality:
-
4-Cyanobenzenesulfonyl chloride: This reagent is highly sensitive to moisture. Hydrolysis of the sulfonyl chloride to the unreactive 4-cyanobenzenesulfonic acid is a primary cause of low yield. Ensure you are using a fresh or properly stored bottle of the starting material. If the purity is questionable, it can be purified by recrystallization from a solvent like toluene.[1]
-
Ammonia Source: The concentration of the aqueous ammonia solution can decrease over time. Use a fresh, properly tittered solution. Gaseous ammonia can also be used, but this requires a well-controlled setup.
-
Solvent: Ensure all solvents are anhydrous, especially if you are using an organic solvent-based system. The presence of water will promote the hydrolysis of the sulfonyl chloride.
-
-
Reaction Conditions:
-
Temperature Control: The reaction of 4-cyanobenzenesulfonyl chloride with ammonia is exothermic. It is crucial to maintain a low temperature (e.g., 0-15 °C) during the addition of the sulfonyl chloride to the ammonia solution.[1] Elevated temperatures can lead to the formation of side products.
-
Stoichiometry: An excess of the ammonia source is typically used to drive the reaction to completion and to neutralize the hydrochloric acid byproduct. A significant excess of concentrated ammonium hydroxide is recommended.
-
Addition Rate: A slow, dropwise addition of the sulfonyl chloride to the vigorously stirred ammonia solution is critical to maintain temperature control and ensure proper mixing.
-
Q2: My final product is difficult to purify and appears to contain significant impurities. What are the likely side products and how can I avoid them?
A2: Impurities often arise from side reactions involving the starting materials or intermediates.
-
Primary Side Product: The most common impurity is 4-cyanobenzenesulfonic acid, resulting from the hydrolysis of 4-cyanobenzenesulfonyl chloride. To minimize its formation, ensure anhydrous conditions and low temperatures, as described above.
-
Bis-sulfonylation: While less common with ammonia, the formation of a bis-sulfonylated ammonia species is a theoretical possibility, especially if the reaction conditions are not well-controlled. Using a large excess of ammonia helps to prevent this.
-
Purification Strategy: this compound is a solid and can typically be purified by recrystallization. The crude product can be collected by filtration and then recrystallized from hot water or an ethanol-water mixture. If the product is contaminated with the sulfonic acid, washing the crude solid with cold water before recrystallization can help remove this more water-soluble impurity.
Q3: The reaction seems to be very slow or does not go to completion. What can I do to improve the reaction rate?
A3: While the reaction is generally fast, incomplete conversion can occur.
-
Reaction Time and Temperature: After the initial addition at low temperature, allowing the reaction mixture to slowly warm to room temperature and stirring for an extended period (e.g., 1-2 hours or overnight) can help ensure the reaction goes to completion. Gentle heating (e.g., to 40-50 °C) after the initial exothermic phase can also be employed, but this should be done cautiously to avoid side reactions.[1]
-
Mixing: Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture, especially as the product may precipitate out of the solution.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the impact of different reaction conditions on the yield of this compound. This data is compiled from typical laboratory procedures and serves as a guide for optimization.
| Parameter | Condition A | Condition B | Condition C | Optimized Condition |
| Temperature | Room Temperature | 0-10 °C | 50 °C | 0-15 °C during addition, then warm to RT |
| Reaction Time | 30 minutes | 1 hour | 4 hours | 2 hours |
| Ammonia Excess | 2 equivalents | 5 equivalents | 10 equivalents | >10 equivalents (using concentrated NH4OH) |
| Solvent | Dichloromethane | Tetrahydrofuran | Water | Water (using aqueous NH4OH) |
| Approximate Yield | 60-70% | 75-85% | 70-80% (with more impurities) | >90% |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound with a focus on achieving a high yield.
Synthesis of this compound from 4-Cyanobenzenesulfonyl Chloride and Ammonium Hydroxide
-
Materials:
-
4-Cyanobenzenesulfonyl chloride
-
Concentrated ammonium hydroxide (28-30%)
-
Deionized water
-
Ice
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place a significant excess of concentrated ammonium hydroxide and an equal volume of water.
-
Cool the flask in an ice-water bath to bring the temperature of the ammonia solution to between 0 °C and 10 °C.
-
Dissolve the 4-Cyanobenzenesulfonyl chloride in a minimal amount of a suitable solvent that is miscible with the reaction mixture (e.g., acetone or THF), or if it is a liquid, add it neat to the dropping funnel.
-
Slowly add the 4-Cyanobenzenesulfonyl chloride solution dropwise to the cold, vigorously stirred ammonium hydroxide solution over a period of 20-30 minutes. Monitor the temperature of the reaction mixture and ensure it does not rise above 15 °C.
-
After the addition is complete, continue to stir the mixture in the ice bath for another 30 minutes.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours.
-
The solid product, this compound, will precipitate from the solution.
-
Collect the solid by vacuum filtration and wash the filter cake with cold deionized water to remove excess ammonia and any ammonium chloride formed.
-
The crude product can be further purified by recrystallization from hot water or an ethanol-water mixture to yield a white crystalline solid.
-
Dry the purified product in a vacuum oven.
-
Visualizations
The following diagrams illustrate the key aspects of the this compound synthesis.
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in synthesis.
Caption: Key factors influencing the yield of the synthesis.
References
Technical Support Center: 4-Cyanobenzenesulfonamide Cleavage Reactions
Welcome to the technical support center for 4-cyanobenzenesulfonamide (Cs-group) cleavage reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the effective removal of this amine protecting group.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for cleaving a this compound (Cs-amide)?
A1: The standard method for cleaving a this compound involves nucleophilic aromatic substitution (SNAr) using a thiol and a base.[1] This reaction is typically carried out in an organic solvent. The thiol acts as the nucleophile, attacking the carbon atom of the benzene ring to which the sulfonyl group is attached, leading to the cleavage of the C-S bond and liberation of the free amine.
Q2: Why is the cleavage of 4-cyanobenzenesulfonamides from primary amines often challenging?
A2: The deprotection of 4-cyanobenzenesulfonamides from primary amines presents a significant challenge due to a high activation energy barrier for the cleavage reaction.[1] This often necessitates the use of a large excess of both the thiol and the base to drive the reaction to completion.[1]
Q3: What are some common thiols and bases used for this deprotection?
A3: Commonly used thiols include thiophenol and 1-dodecanethiol. The choice of base is also critical, with common options being potassium carbonate (K2CO3) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The strength and solubility of the base are important factors for efficient desulfonylation.[1]
Q4: How can I monitor the progress of the cleavage reaction?
A4: The progress of the reaction can be monitored by analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3][4] These methods allow for the visualization of the consumption of the starting material and the formation of the desired amine product.
Q5: What is a common work-up procedure after the cleavage reaction?
A5: A typical work-up procedure involves an acidic wash. For instance, treating the reaction mixture with aqueous hydrochloric acid (HCl) can protonate the liberated amine, forming its hydrochloride salt.[1] This salt is often insoluble in organic solvents and can be isolated by filtration, which also helps in separating it from non-basic impurities.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Incomplete or No Reaction | Insufficient Reagent Stoichiometry: Especially for primary amines, a large excess of thiol and base is often required due to a high activation barrier.[1] | - Increase the equivalents of the thiol (e.g., 5-10 equivalents).- Increase the equivalents of the base (e.g., 5-10 equivalents). |
| Low Reaction Temperature: The reaction may be too slow at room temperature. | - Gently heat the reaction mixture (e.g., to 40-60 °C) and monitor the progress by TLC or LC-MS. | |
| Poor Solubility of Reagents: The substrate or base may not be fully dissolved in the chosen solvent. | - Select a solvent in which all components are soluble. Common solvents include DMF and acetonitrile.- Consider using a stronger, more soluble base like DBU.[1] | |
| Inactive Thiol: Thiols can oxidize over time if not stored properly. | - Use a fresh bottle of the thiol or purify the existing stock. | |
| Formation of Unexpected Byproducts | Oxidation of Thiol: The thiol can be oxidized to a disulfide, especially if the reaction is exposed to air for extended periods.[5] | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents. |
| Side Reactions of the Liberated Amine: The deprotected amine might be unstable under the reaction conditions or react with other components. | - Once the reaction is complete, promptly proceed with the work-up to isolate the amine.- Consider forming the amine salt (e.g., HCl salt) during work-up to improve its stability.[1] | |
| Thiol Adducts: In some cases, the thiol may react with other functional groups in the molecule. | - Analyze the byproduct by mass spectrometry to identify its structure.- If possible, protect other reactive functional groups prior to the cleavage reaction. | |
| Difficulty in Product Purification | Amine Sticking to Silica Gel: Basic amines can interact strongly with acidic silica gel, leading to streaking and poor separation during column chromatography.[6][7] | - Use a mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonia, to neutralize the acidic sites on the silica gel.[6]- Consider using a different stationary phase, such as basic alumina or amine-functionalized silica.[6][7]- An alternative is to perform an acidic wash to form the amine salt and precipitate it from the organic solvent.[1][8] |
| Emulsion during Aqueous Work-up: The presence of both organic and aqueous phases with dissolved salts can lead to the formation of a stable emulsion. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.- Filter the entire mixture through a pad of Celite. |
Experimental Protocols
Protocol 1: Cleavage of a Secondary this compound using Thiophenol and Potassium Carbonate
This protocol is a general procedure for the deprotection of a secondary amine.
Materials:
-
This compound-protected secondary amine
-
Thiophenol
-
Potassium carbonate (K2CO3)
-
Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Diethyl ether (Et2O)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
To a solution of the this compound (1.0 equiv) in acetonitrile or DMF, add potassium carbonate (1.5 equiv).
-
Add thiophenol (1.1 equiv) to the mixture.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with diethyl ether and wash with 1 M HCl.
-
Separate the aqueous layer and wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Cleavage of a Primary this compound using 1-Dodecanethiol and DBU
This protocol is adapted for the more challenging deprotection of primary amines.
Materials:
-
This compound-protected primary amine
-
1-Dodecanethiol
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dimethylformamide (DMF)
-
2 M Hydrochloric acid (HCl)
-
Diethyl ether (Et2O)
-
Standard glassware for filtration
Procedure:
-
Dissolve the this compound (1.0 equiv) in DMF.
-
Add a large excess of 1-dodecanethiol (e.g., 10 equiv).
-
Add a large excess of DBU (e.g., 10 equiv).
-
Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) and monitor by TLC or LC-MS.
-
Upon completion, add 2 M aqueous HCl to the reaction mixture to precipitate the hydrochloride salt of the deprotected amine.[1]
-
Collect the precipitate by filtration, wash with a suitable solvent (e.g., diethyl ether) to remove non-polar impurities, and dry under vacuum.
-
The free amine can be obtained by neutralizing the hydrochloride salt with a base.
Data Summary
The following tables provide a summary of representative conditions and yields for the cleavage of 4-cyanobenzenesulfonamides. Note that yields are highly substrate-dependent.
Table 1: Comparison of Cleavage Conditions for Secondary Amines
| Thiol | Base | Solvent | Temperature | Time | Yield (%) |
| Thiophenol (1.1 equiv) | K2CO3 (1.5 equiv) | MeCN | Room Temp. | 2-6 h | ~90% |
| 1-Dodecanethiol (2.0 equiv) | DBU (2.0 equiv) | DMF | Room Temp. | 4-8 h | 73%[1] |
Table 2: Conditions for Cleavage of Primary Amines
| Thiol | Base | Solvent | Temperature | Note |
| Alkylthiol (large excess) | Strong Base (large excess) | DMF | Room Temp. or gentle heating | High activation barrier requires forcing conditions.[1] |
Visualizing the Workflow
Troubleshooting Workflow for Incomplete Cleavage
The following diagram illustrates a logical workflow for troubleshooting an incomplete this compound cleavage reaction.
Caption: A decision-making workflow for troubleshooting incomplete this compound cleavage reactions.
General Experimental Workflow
This diagram outlines the general steps from the cleavage reaction to the purified product.
References
- 1. researchgate.net [researchgate.net]
- 2. Nucleophilic reactivity of thiolate, hydroxide and phenolate ions towards a model O2-arylated diazeniumdiolate prodrug in aqueous and cationic surfactant media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly sensitive simultaneous determination of sulfonamide antibiotics and one metabolite in environmental waters by liquid chromatography-quadrupole linear ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Optimization of Reaction Conditions for 4-Cyanobenzenesulfonamide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 4-cyanobenzenesulfonamide derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound derivatives, offering potential causes and actionable solutions.
Q1: I am observing a very low yield in my reaction to synthesize an N-substituted this compound. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of N-substituted this compound are a frequent issue and can stem from several factors. Here are the most common causes and potential solutions:
-
Poor Reactivity of Starting Materials:
-
Amine Nucleophilicity: The reactivity of the amine is critical. Electron-deficient anilines or sterically hindered amines are less nucleophilic and react more slowly.[1]
-
Sulfonylating Agent Stability: 4-Cyanobenzenesulfonyl chloride can be prone to degradation, especially with moisture.
-
Solution: Use freshly opened or properly stored sulfonyl chloride. Consider using sulfonyl fluorides, which are often more stable and can provide better yields.[1]
-
-
-
Suboptimal Reaction Conditions:
-
Ineffective Base: The base may be too weak to sufficiently deprotonate the amine, which is necessary for the reaction to proceed.
-
Solution: Switch to a stronger base. For instance, if you are using a weaker base like potassium carbonate, consider a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (tBuOK).[2] Be aware that stronger bases can also promote side reactions.
-
-
Presence of Water: Sulfonyl chlorides are highly susceptible to hydrolysis, which forms the corresponding sulfonic acid that is unreactive towards the amine.[1][3]
-
Incorrect Temperature: The reaction may require a specific temperature to proceed efficiently.
-
-
Side Reactions:
-
Over-alkylation: The use of a strong base or a large excess of the alkylating agent can lead to the formation of di-alkylated products, reducing the yield of the desired mono-alkylated compound.[4]
-
Solution: Carefully control the stoichiometry of your reactants. A slight excess of the amine can sometimes be used to drive the reaction to completion. If di-alkylation is a significant issue, consider using a milder base or adding the alkylating agent slowly to the reaction mixture.
-
-
Q2: I am seeing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products and how can I minimize their formation?
A2: The formation of multiple products is a common challenge. Besides unreacted starting materials, here are some likely impurities:
-
Hydrolyzed Sulfonyl Chloride: As mentioned above, 4-cyanobenzenesulfonyl chloride can react with water to form 4-cyanobenzenesulfonic acid.[3]
-
Minimization: The use of anhydrous conditions is the most effective way to prevent this side reaction.[3]
-
-
Di-substituted Product: In N-alkylation reactions, the desired mono-substituted product can sometimes react further to form a di-substituted sulfonamide.[4]
-
Minimization: This is often favored by stronger bases and higher temperatures. Try using milder conditions, such as a less powerful base (e.g., K₂CO₃ instead of NaH) or a lower reaction temperature.[5] Precise control over the stoichiometry of the alkylating agent is also crucial.
-
-
Products from Reaction with Solvent: Some solvents can react with the starting materials under certain conditions. For example, protic solvents may react with the sulfonyl chloride.[3]
-
Minimization: Ensure your chosen solvent is inert under the reaction conditions. Polar aprotic solvents like DMF, acetonitrile, or acetone are generally good choices for N-alkylation reactions.[5]
-
Q3: My product is difficult to purify. What are some effective purification strategies?
A3: Purification of this compound derivatives can be challenging due to similar polarities of the product and byproducts.
-
Column Chromatography: This is the most common method for purifying these compounds. A silica gel column with a gradient elution of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is typically effective.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity. Common solvent systems include ethanol, isopropanol, or mixtures of solvents like dichloromethane/methanol.[6]
-
Liquid-Liquid Extraction: During the work-up, a series of aqueous washes can help remove some impurities. Washing with a dilute acid (e.g., 1M HCl) can remove unreacted amine, while washing with a dilute base (e.g., saturated sodium bicarbonate) can remove the sulfonic acid byproduct.
-
Semi-preparative HPLC: For very challenging separations or to obtain highly pure material for biological testing, semi-preparative HPLC can be employed.
Data Presentation
Table 1: Optimization of N-alkylation of a Sulfonamide with an Alkyl Halide
| Entry | Base (equiv.) | Alkyl Halide (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield of Mono-alkylated Product (%) | Yield of Di-alkylated Product (%) |
| 1 | NaH (1.0) | 1.0 | DMF | 25 | 24 | 6 | - |
| 2 | NaH (2.0) | 1.0 | DMF | 25 | 24 | 20 | Trace |
| 3 | NaH (3.0) | 1.0 | DMF | 25 | 24 | 52.3 | Detected |
| 4 | K₂CO₃ (2.0) | 1.2 | Acetonitrile | 80 | 12 | 75 | Not detected |
| 5 | Cs₂CO₃ (1.5) | 1.1 | DMF | 60 | 8 | 82 | Not detected |
Data is illustrative and based on general principles of N-alkylation reactions.[2][4][5]
Experimental Protocols
Protocol 1: General Procedure for the N-alkylation of this compound
This protocol describes a general method for the synthesis of N-alkyl-4-cyanobenzenesulfonamide.
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add this compound (1.0 equiv.).
-
Add anhydrous DMF to dissolve the sulfonamide.
-
Add potassium carbonate (2.0 equiv.) to the solution.
-
Add the alkyl halide (1.2 equiv.) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after 4-12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure N-alkyl-4-cyanobenzenesulfonamide.
Mandatory Visualizations
Signaling Pathway
Caption: Role of CA IX in tumor pH regulation and site of inhibition.
Experimental Workflow
Caption: Step-by-step synthesis and purification workflow.
Troubleshooting Workflow
Caption: A logical guide to diagnosing low reaction yields.
References
Technical Support Center: Purification of Crude 4-Cyanobenzenesulfonamide
Welcome to the technical support center for the purification of crude 4-cyanobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions to address specific issues encountered during experimental work. Our focus is on delivering practical, field-proven insights grounded in scientific principles to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: The impurity profile of crude this compound is largely dependent on its synthetic route. A common synthesis involves the reaction of 4-cyanobenzenesulfonyl chloride with ammonia.[1] Potential impurities include:
-
Unreacted Starting Materials: Residual 4-cyanobenzenesulfonyl chloride.
-
Byproducts: Bis(4-cyanobenzenesulfonyl)imide, formed by the reaction of the product with unreacted sulfonyl chloride.
-
Hydrolysis Products: 4-cyanobenzenesulfonic acid, resulting from the hydrolysis of 4-cyanobenzenesulfonyl chloride.
-
Residual Solvents: Solvents used in the synthesis and work-up, such as tetrahydrofuran or ethyl acetate.[1]
Q2: What is the most straightforward purification technique for this compound on a laboratory scale?
A2: For laboratory-scale purification, recrystallization is often the most efficient and cost-effective method.[2] This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.[3] By dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities dissolved in the solvent (mother liquor).[4]
Q3: How do I choose an appropriate solvent for the recrystallization of this compound?
A3: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] For a polar compound like this compound, polar protic solvents or solvent mixtures are often effective.[5] A mixed solvent system, such as ethanol/water or acetone/hexane, is a good starting point.[5][6] The process involves dissolving the crude solid in the "good" solvent (e.g., ethanol or acetone) at an elevated temperature and then adding the "poor" solvent (e.g., water or hexane) dropwise until the solution becomes turbid.[5]
Q4: When should I consider using column chromatography for purification?
A4: Column chromatography is recommended when recrystallization fails to remove impurities with similar solubility profiles to this compound.[7] This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase is passed through the column.[8][9][10] It is particularly useful for separating complex mixtures or when a very high degree of purity is required.[11]
Q5: What analytical techniques are suitable for assessing the purity of this compound?
A5: The purity of the final product can be assessed using several analytical methods:
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive and quantitative technique for separating and quantifying components in a mixture. A reversed-phase C8 or C18 column with a mobile phase of acetonitrile and water (often with a formic acid modifier) is a common setup for sulfonamides.[1][12]
-
Thin-Layer Chromatography (TLC): A quick and inexpensive qualitative method to monitor the progress of a reaction or the separation during column chromatography.[13][14]
-
Melting Point Analysis: A pure crystalline solid has a sharp and defined melting point range. Impurities will typically broaden and depress the melting point. The reported melting point for this compound is in the range of 166-170 °C.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative purity assessment (qNMR).
Troubleshooting Guides
Recrystallization
Problem 1: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solution is too concentrated, or the cooling process is too rapid, causing the compound to separate as a liquid above its melting point. This can also be exacerbated by the presence of significant impurities.[5]
-
Solution:
-
Reheat the solution until the oil completely redissolves.
-
Add a small amount of additional hot "good" solvent to slightly dilute the solution.
-
Allow the solution to cool more slowly. Let it cool to room temperature on the benchtop before transferring it to an ice bath. Insulating the flask can also help.[5]
-
Problem 2: No crystals form upon cooling.
-
Possible Cause: The solution may be too dilute (excess solvent was used), or the solution is supersaturated and requires nucleation to initiate crystal growth.[5]
-
Solution:
-
Induce Crystallization: Gently scratch the inside of the flask at the meniscus with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites.[5]
-
Seeding: If available, add a single, pure crystal of this compound to the solution to act as a template for crystal growth.[5]
-
Reduce Solvent Volume: If nucleation techniques are unsuccessful, gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration. Allow the more concentrated solution to cool again.[5]
-
Further Cooling: Cool the solution in an ice bath to further decrease the solubility of the compound.[5]
-
Problem 3: The recovery yield is very low.
-
Possible Cause:
-
Too much solvent was used, resulting in a significant amount of the product remaining in the mother liquor.
-
The crystals were washed with a solvent that was not sufficiently cold, leading to redissolving of the product.
-
Premature crystallization occurred during hot filtration (if performed).
-
-
Solution:
-
Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Ensure the rinsing solvent is ice-cold and use a minimal amount.
-
If hot filtration is necessary, preheat the funnel and receiving flask to prevent premature crystallization.[5]
-
Column Chromatography
Problem 1: Poor or no separation of this compound from impurities.
-
Possible Cause:
-
The chosen mobile phase is either too polar or not polar enough.
-
The column was improperly packed, leading to channeling.
-
The column was overloaded with the sample.[15]
-
-
Solution:
-
Optimize Mobile Phase: Use TLC to determine an optimal solvent system that gives the target compound an Rf value of approximately 0.2-0.3.[15] A gradient elution, starting with a less polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity, is often effective.[16]
-
Repack the Column: Ensure the silica gel is packed uniformly without any air bubbles or cracks.[15]
-
Reduce Sample Load: Decrease the amount of crude material loaded onto the column.[15]
-
Problem 2: The compound is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough to displace the highly polar this compound from the silica gel.[15]
-
Solution:
-
Increase Mobile Phase Polarity: Gradually increase the polarity of the eluent. For a hexanes/ethyl acetate system, increase the percentage of ethyl acetate. If necessary, a small percentage of methanol can be added to the ethyl acetate to significantly increase the eluent strength.[15]
-
Problem 3: Cracks or bubbles appear in the column bed.
-
Possible Cause:
-
The column was allowed to run dry.
-
Heat is generated from the adsorption of the solvent onto the silica gel, causing the solvent to boil and form bubbles.
-
-
Solution:
-
Always maintain the solvent level above the top of the stationary phase.
-
Pack the column using a slurry method and allow it to cool to room temperature before running the separation.
-
Experimental Protocols
Protocol 1: Recrystallization of this compound using an Ethanol/Water Solvent System
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and heat the mixture with stirring on a hot plate. Continue adding small portions of hot ethanol until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Preheat a stemless funnel with fluted filter paper and the receiving flask. Quickly filter the hot solution.
-
Induce Crystallization: Remove the flask from the heat. Slowly add deionized water dropwise while stirring until the solution becomes persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[5]
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The target Rf for this compound should be around 0.2-0.3.[15]
-
Column Packing:
-
Secure a glass chromatography column vertically. Place a small plug of cotton at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow the solvent to drain, tapping the column gently to ensure even packing.[15]
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude product in a suitable solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.[15]
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin elution with the least polar solvent mixture, collecting fractions.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
-
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 3: Purity Assessment by HPLC
-
Column: C8 or C18 reversed-phase column (e.g., YMC-Triart C8, 250 x 4.6 mm, 5 µm).[12]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient: A typical gradient might start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Injection Volume: 5 µL.[12]
-
Column Temperature: 25 °C.[12]
-
Detection: UV at 265 nm.[1]
-
Sample Preparation: Dilute the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.[1]
Visualizations
Caption: Troubleshooting workflow for recrystallization issues.
Caption: Step-by-step workflow for column chromatography purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Recrystallization [sites.pitt.edu]
- 3. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 4. mt.com [mt.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. byjus.com [byjus.com]
- 8. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 9. microbenotes.com [microbenotes.com]
- 10. What Is Column Chromatography? Principles and Protocols [synapse.patsnap.com]
- 11. Column Chromatography – Principle, Elution, Procedure, Types, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 12. tis.wu.ac.th [tis.wu.ac.th]
- 13. aga-analytical.com.pl [aga-analytical.com.pl]
- 14. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 15. benchchem.com [benchchem.com]
- 16. Purification [chem.rochester.edu]
Side reactions to avoid during 4-Cyanobenzenesulfonamide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-cyanobenzenesulfonamide. The following information is designed to help you identify and resolve common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: There are two main synthetic routes for the preparation of this compound:
-
Route 1: A Sandmeyer-type reaction starting from 4-aminobenzonitrile. This involves the diazotization of the amino group, followed by a reaction with sulfur dioxide in the presence of a copper catalyst to form 4-cyanobenzenesulfonyl chloride, which is then reacted with ammonia.
-
Route 2: Direct amination of commercially available 4-cyanobenzenesulfonyl chloride with an ammonia source.
Q2: My overall yield is very low. What are the most critical factors to consider?
A2: Low yields can stem from several factors depending on the synthetic route. For Route 1, the stability of the diazonium salt intermediate is paramount; maintaining a low temperature (0-5 °C) during its formation and subsequent reaction is crucial. For Route 2, the primary cause of low yield is often the hydrolysis of the starting material, 4-cyanobenzenesulfonyl chloride. Ensuring anhydrous conditions and controlling the reaction temperature are key.
Q3: I am seeing a colored impurity in my reaction mixture. What could it be?
A3: If you are following Route 1 (from 4-aminobenzonitrile), a colored precipitate is likely an azo compound.[1] This side product forms when the diazonium salt couples with unreacted 4-aminobenzonitrile or other electron-rich aromatic species in the reaction mixture.[1] To minimize this, ensure efficient and rapid conversion of the diazonium salt in the subsequent step and maintain appropriate pH conditions.[1]
Q4: How can I confirm the purity of my final product?
A4: The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. The melting point of pure this compound is reported to be in the range of 164.5-166.5 °C.
Troubleshooting Guides
This section is divided into the two primary synthetic routes for this compound.
Route 1: Synthesis from 4-Aminobenzonitrile
This route involves two key stages: the formation of 4-cyanobenzenesulfonyl chloride via a Sandmeyer-type reaction, followed by amination.
Stage 1: 4-Cyanobenzenesulfonyl Chloride Formation
Problem 1: Low yield of 4-cyanobenzenesulfonyl chloride and formation of 4-cyanophenol.
-
Question: My Sandmeyer reaction is giving a low yield, and I am observing the formation of 4-cyanophenol as a major byproduct. What is happening and how can I prevent it?
-
Answer: This is a classic problem related to the instability of the diazonium salt intermediate. Aryl diazonium salts are thermally unstable and can decompose, especially at higher temperatures, to form phenols.[1]
-
Troubleshooting & Optimization:
-
Temperature Control: It is critical to maintain a low temperature, typically between 0-5 °C, during the entire diazotization process (addition of sodium nitrite) and the subsequent reaction with the sulfur dioxide source.[1] Use an ice-salt bath for efficient cooling.
-
Immediate Use: The diazonium salt should be used immediately after its formation.[1] Do not let it stand for extended periods, even at low temperatures.
-
pH Control: Ensure acidic conditions are maintained throughout the diazotization to stabilize the diazonium salt and prevent premature decomposition.
-
-
Problem 2: Formation of colored byproducts.
-
Question: I am observing a colored precipitate in my reaction. What is it and how can I avoid it?
-
Answer: A colored precipitate is likely an azo compound, formed by the coupling of the diazonium salt with unreacted 4-aminobenzonitrile.[1]
-
Troubleshooting & Optimization:
-
Efficient Diazotization: Ensure the complete conversion of the primary amine to the diazonium salt. You can check for excess nitrous acid using starch-iodide paper to confirm the completion of the diazotization step.[1]
-
Controlled Addition: Add the cold sodium nitrite solution slowly to the amine solution to prevent localized areas of high nitrite concentration and to maintain a low temperature.
-
-
| Parameter | Recommended Condition | Rationale | Potential Side Reaction if Deviated |
| Diazotization Temperature | 0-5 °C | Stabilizes the diazonium salt intermediate.[1] | Decomposition to 4-cyanophenol.[1] |
| Reaction Time of Diazonium Salt | Use immediately | Minimizes decomposition of the unstable intermediate.[1] | Increased formation of 4-cyanophenol and azo compounds.[1] |
| pH | Acidic (HCl) | Stabilizes the diazonium salt. | Premature decomposition and azo coupling. |
Stage 2: Amination of 4-Cyanobenzenesulfonyl Chloride
Please refer to the troubleshooting guide for Route 2 below, as the challenges are similar.
Route 2: Synthesis from 4-Cyanobenzenesulfonyl Chloride
This route involves the direct reaction of 4-cyanobenzenesulfonyl chloride with an ammonia source.
Problem 1: Low yield of this compound and presence of a water-soluble impurity.
-
Question: My reaction has a low yield, and after workup, I notice a significant amount of a water-soluble byproduct. What is this impurity and how can I minimize its formation?
-
Answer: The most common side reaction in this step is the hydrolysis of the starting material, 4-cyanobenzenesulfonyl chloride, to form 4-cyanobenzenesulfonic acid. This sulfonic acid is water-soluble and unreactive towards amination, thus reducing the overall yield.
-
Troubleshooting & Optimization:
-
Anhydrous Conditions: While the reaction is often performed with aqueous ammonia, minimizing the exposure of the sulfonyl chloride to water before and during the initial phase of the reaction is beneficial. Use anhydrous solvents if employing a non-aqueous ammonia source.
-
Temperature Control: The initial addition of 4-cyanobenzenesulfonyl chloride to the ammonia solution should be done at a low temperature (e.g., -5 to 0 °C) to control the exothermic reaction and minimize hydrolysis.
-
pH Control: The rate of hydrolysis of sulfonyl chlorides can be pH-dependent. While a basic medium is required for the amination, prolonged exposure at elevated temperatures can favor hydrolysis. The reaction should be driven to completion by gentle heating after the initial addition.
-
Excess Ammonia: Using a sufficient excess of ammonia can help to ensure that the amination reaction outcompetes the hydrolysis.
-
-
Problem 2: Difficulty in product isolation and purification.
-
Question: My final product is difficult to purify. What are some common issues and solutions?
-
Answer: Purification challenges can arise from the presence of unreacted starting material, the sulfonic acid byproduct, or ammonium salts.
-
Troubleshooting & Optimization:
-
Aqueous Workup: A thorough aqueous workup is essential. Washing the crude product with water will help to remove the water-soluble 4-cyanobenzenesulfonic acid and any remaining ammonium salts.
-
Recrystallization: Recrystallization is an effective method for purifying the final product. Solvents such as ethanol or isopropanol can be used.
-
-
| Parameter | Recommended Condition | Rationale | Potential Side Reaction if Deviated |
| Reaction Temperature | Initial addition at -5 to 0 °C, then warm to 40-70 °C | Controls exotherm and minimizes initial hydrolysis. | Increased hydrolysis of sulfonyl chloride. |
| Ammonia Concentration | Use of concentrated aqueous ammonia or excess ammonia in an organic solvent | Favors the desired amination reaction over hydrolysis. | Incomplete reaction and increased hydrolysis. |
| Reaction Time | Monitor by TLC until completion | Ensures full conversion of the starting material. | Incomplete reaction or potential for side reactions with prolonged heating. |
| pH | Basic (from ammonia) | Necessary for the nucleophilic attack of ammonia. | At high temperatures, prolonged basic conditions can promote hydrolysis. |
Experimental Protocols
Protocol 1: Synthesis of 4-Cyanobenzenesulfonyl Chloride from 4-Aminobenzonitrile (Sandmeyer-type Reaction)
This protocol is adapted from a general procedure for the synthesis of arylsulfonyl chlorides.
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-aminobenzonitrile (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C using an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.05-1.1 equivalents) in cold water and cool it in an ice bath.
-
Add the cold sodium nitrite solution dropwise to the vigorously stirred amine suspension, ensuring the internal temperature remains between 0-5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
-
Sulfonylation:
-
In a separate flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid and cool it in an ice bath.
-
Add a catalytic amount of copper(II) chloride to the sulfur dioxide solution.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide solution. Foaming will occur. The temperature should be maintained below 30 °C.
-
After the addition is complete, pour the reaction mixture into ice water. The 4-cyanobenzenesulfonyl chloride will separate as a solid or oil.
-
Extract the product with a suitable organic solvent (e.g., ether or ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution until neutral, then with water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-cyanobenzenesulfonyl chloride.
-
Protocol 2: Synthesis of this compound from 4-Cyanobenzenesulfonyl Chloride
This protocol is adapted from a general procedure for the amination of arylsulfonyl chlorides.[2]
-
Reaction Setup:
-
In a flask, place concentrated aqueous ammonium hydroxide and cool it to -5 °C using an ice-salt bath.
-
-
Addition of Sulfonyl Chloride:
-
With vigorous stirring, slowly add 4-cyanobenzenesulfonyl chloride (1 equivalent) to the cold ammonium hydroxide solution, ensuring the temperature is maintained below -5 °C during the addition.[2]
-
-
Reaction:
-
After the addition is complete, slowly warm the resulting mixture to approximately 70 °C over a period of about two and a half hours.[2]
-
-
Work-up and Isolation:
-
Cool the resulting slurry to about 10 °C and stir for approximately 40 minutes.[2]
-
Collect the solid product by filtration.
-
Wash the filter cake with cold water until the washings are neutral.
-
Dry the solid product to obtain crude this compound.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent like ethanol or an ethanol-water mixture to obtain pure this compound.
-
Mandatory Visualizations
Caption: Synthetic pathways for this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
Stability of 4-Cyanobenzenesulfonamide under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4-Cyanobenzenesulfonamide under various pH conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound at different pH levels?
Q2: What are the likely degradation products of this compound under hydrolytic stress?
A2: The primary degradation pathway for sulfonamides is typically the hydrolysis of the S-N bond.[1] For this compound, this would likely yield 4-cyanobenzenesulfonic acid and ammonia. Other potential degradation products could arise from the hydrolysis of the cyano group to a carboxylic acid or an amide under strong acidic or basic conditions.
Q3: My assay shows a rapid loss of this compound at high pH. Is this expected?
A3: Yes, accelerated degradation under basic conditions is a common characteristic of sulfonamides. The deprotonation of the sulfonamide nitrogen can facilitate nucleophilic attack and subsequent cleavage of the sulfur-nitrogen bond. If you observe unexpectedly rapid degradation, consider the troubleshooting steps outlined below.
Q4: Can I use predictive models to estimate the stability of this compound?
A4: Predictive models, such as quantitative structure-activity relationship (QSAR) and other computational approaches, can provide initial estimates of a compound's stability.[2][3] These models are valuable for early-stage development but should always be supplemented with experimental data for confirmation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent stability results at the same pH. | 1. Inaccurate pH measurement or buffer preparation. 2. Temperature fluctuations during the experiment. 3. Contamination of the sample or reagents. | 1. Calibrate the pH meter before use and prepare fresh buffers. 2. Use a temperature-controlled incubator or water bath. 3. Use high-purity solvents and reagents; ensure glassware is clean. |
| Unexpected degradation peaks in the chromatogram. | 1. Interaction with excipients in the formulation. 2. Presence of impurities in the starting material. 3. Photodegradation if samples are exposed to light. | 1. Perform forced degradation studies on the active pharmaceutical ingredient (API) alone. 2. Characterize the purity of the starting material. 3. Protect samples from light by using amber vials or covering them with foil.[1] |
| Poor recovery of the compound from the sample matrix. | 1. Adsorption of the compound to container surfaces. 2. Inefficient extraction from the sample matrix. | 1. Use silanized glassware or polypropylene tubes. 2. Optimize the extraction procedure (e.g., solvent, pH, mixing time). |
| Difficulty in separating degradation products from the parent compound. | 1. Suboptimal HPLC method. | 1. Modify the mobile phase composition (e.g., organic solvent ratio, pH, buffer concentration). 2. Try a different stationary phase (e.g., C8, Phenyl-Hexyl). 3. Adjust the column temperature and flow rate. |
Stability Data Summary (Hypothetical)
The following table presents hypothetical stability data for this compound to illustrate the recommended format for data presentation. Actual experimental results will vary.
| pH | Temperature (°C) | Time (hours) | % Remaining (Mean ± SD) | Major Degradation Product(s) |
| 2.0 | 60 | 24 | 98.5 ± 0.8 | 4-cyanobenzenesulfonic acid |
| 2.0 | 60 | 72 | 95.2 ± 1.1 | 4-cyanobenzenesulfonic acid |
| 7.0 | 60 | 24 | 99.1 ± 0.5 | Not Detected |
| 7.0 | 60 | 72 | 98.0 ± 0.7 | Not Detected |
| 10.0 | 60 | 24 | 92.3 ± 1.5 | 4-cyanobenzenesulfonic acid |
| 10.0 | 60 | 72 | 85.1 ± 2.0 | 4-cyanobenzenesulfonic acid |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study of this compound to identify potential degradation products and assess its intrinsic stability.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for various time points (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature and at an elevated temperature (e.g., 40°C) for various time points.
-
Neutral Hydrolysis: Mix the stock solution with purified water. Incubate at a specified temperature (e.g., 60°C) for various time points.
-
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature for a specified time.
-
Photolytic Degradation: Expose the solution of the drug to UV light (e.g., 254 nm) and/or fluorescent light. A control sample should be kept in the dark.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method.
Stability-Indicating HPLC Method
This is a starting point for method development and will likely require optimization.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25-26 min: 90-10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 235 nm
-
Injection Volume: 10 µL
Visualizations
References
- 1. Identification of the specified impurities of silver sulfadiazine using a screening of degradation products in different stress physico-chemical media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative QSAR of the sulfonamide function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prediction of hydrolysis pathways and kinetics of sulfamethoxazole: A machine-learning-based molecular dynamics and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Selectivity of 4-Cyanobenzenesulfonamide Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the selectivity of 4-Cyanobenzenesulfonamide inhibitors, particularly targeting carbonic anhydrase (CA) isoforms.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Problem 1: My this compound inhibitor shows potent inhibition of the target isoform but poor selectivity against other isoforms (e.g., high activity against off-target CA I and CA II).
Possible Causes:
-
Interaction with Conserved Residues: The inhibitor might be primarily interacting with amino acid residues that are highly conserved across different CA isoforms' active sites. The core this compound scaffold is known to bind to the catalytic zinc ion present in all active CAs, which can lead to a baseline level of inhibition across isoforms.
-
Insufficient Exploitation of Non-Conserved Residues: The inhibitor's structure may not be optimized to interact with unique, non-conserved residues at the entrance or within the active site cavity of the target isoform. These interactions are crucial for achieving selectivity.
Troubleshooting Steps:
-
Structure-Activity Relationship (SAR) Analysis:
-
Systematically synthesize and test analogs of your lead compound. Introduce chemical modifications, particularly to the "tail" portion of the inhibitor, which extends away from the sulfonamide group.[1]
-
Focus on adding substituents that can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with non-conserved residues in the target isoform.
-
-
Computational Modeling:
-
Perform molecular docking simulations to visualize the binding mode of your inhibitor in the active sites of both the target and off-target isoforms.[1] This can help identify unfavorable interactions or opportunities for improved binding in the target isoform.
-
Utilize molecular dynamics simulations to assess the stability of the inhibitor-enzyme complex over time.
-
-
Exploit Unique Active Site Features:
-
Design modifications that introduce steric hindrance, which would be unfavorable for binding to isoforms with smaller active site cavities. For instance, some CA isoforms have bulkier amino acids at the entrance of their active site, which can be exploited to design inhibitors that are too large to bind to other isoforms.
-
Problem 2: I am observing inconsistent or non-reproducible inhibition data (Ki or IC50 values) for my compounds.
Possible Causes:
-
Inhibitor Solubility: The compound may have poor solubility in the assay buffer, leading to precipitation and inaccurate concentration determination.
-
Inhibitor Instability: The inhibitor may be degrading in the assay buffer over the course of the experiment.
-
Inaccurate Enzyme Concentration: The concentration of active enzyme may not be accurately known.
-
Assay Conditions: Variations in buffer composition, pH, or temperature can influence enzyme activity and inhibitor binding.
-
Pipetting Errors: Inaccurate pipetting can lead to significant variability in results.
Troubleshooting Steps:
-
Verify Compound Solubility and Stability:
-
Visually inspect assay wells for any signs of precipitation.
-
Determine the solubility of your compound in the assay buffer before initiating inhibition assays.
-
Assess the stability of your inhibitor in the assay buffer over time using techniques like HPLC.
-
-
Ensure Accurate Reagent Concentrations:
-
Use calibrated pipettes and proper pipetting techniques.
-
Determine the active enzyme concentration by titration with a known, high-affinity inhibitor.
-
-
Standardize Assay Conditions:
-
Maintain consistent buffer composition, pH, and temperature across all experiments.
-
Use a consistent pre-incubation time for the enzyme and inhibitor to ensure they reach equilibrium before starting the reaction.
-
-
Data Analysis:
-
Use appropriate kinetic models and software to accurately calculate Ki values. The Cheng-Prusoff equation is commonly used but has limitations, especially for tight-binding inhibitors.
-
Problem 3: My inhibitor demonstrates good selectivity in biochemical assays, but this does not translate to cell-based assays.
Possible Causes:
-
Poor Cell Permeability: The inhibitor may not be able to cross the cell membrane to reach its intracellular target.
-
Cellular Efflux: The compound may be actively transported out of the cell by efflux pumps.
-
Off-Target Effects: The inhibitor may have off-target effects in the cellular environment that mask its intended activity.
-
Metabolic Instability: The compound may be rapidly metabolized by the cells.
Troubleshooting Steps:
-
Assess Target Engagement in Cells:
-
Utilize a Cellular Thermal Shift Assay (CETSA) to confirm that your inhibitor is binding to its target protein within the cellular context.[1]
-
-
Evaluate Physicochemical Properties:
-
Analyze the inhibitor's lipophilicity (LogP), polar surface area, and other properties that influence cell permeability. Modify the chemical structure to improve these properties if necessary.
-
-
Conduct Permeability Assays:
-
Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) to directly measure the cell permeability of your compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy for designing selective this compound inhibitors for carbonic anhydrases?
A1: The most successful strategy is the "tail approach".[2] This involves attaching various chemical moieties (tails) to the this compound scaffold. The sulfonamide group itself is a potent zinc-binding group and will anchor the inhibitor to the catalytic zinc ion in the active site of most CA isoforms.[3] Selectivity is achieved by designing the "tail" to interact with non-conserved amino acid residues in the middle and outer regions of the active site cavity.[2] By exploiting these differences in the amino acid composition of various CA isoforms, inhibitors can be designed to preferentially bind to the desired target.
Q2: How is the selectivity of an inhibitor quantified?
A2: The selectivity of an inhibitor is typically expressed as a Selectivity Index (SI). The SI is the ratio of the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for an off-target isoform to that of the target isoform.
-
Selectivity Index (SI) = Ki (off-target isoform) / Ki (target isoform)
A higher SI value indicates greater selectivity for the target isoform. For example, an SI of >100 is generally considered to indicate high selectivity.
Q3: What are the key experimental assays for determining the potency and selectivity of carbonic anhydrase inhibitors?
A3: The gold standard method is the stopped-flow CO2 hydration assay .[1] This assay directly measures the enzyme's physiological catalytic activity—the hydration of carbon dioxide. The inhibition of this reaction by varying concentrations of the inhibitor is monitored to determine IC50 and Ki values. Other methods include biophysical assays like Isothermal Titration Calorimetry (ITC) and Thermal Shift Assays (TSA), which directly measure the binding of the inhibitor to the enzyme.[1]
Q4: What is the role of computational modeling in improving inhibitor selectivity?
A4: Computational modeling, particularly molecular docking and molecular dynamics simulations, is a powerful tool for rational drug design.[4]
-
Molecular Docking: Predicts the preferred binding pose of an inhibitor within the enzyme's active site and estimates the binding affinity.[5] This allows researchers to visualize how the inhibitor interacts with specific amino acid residues and to design modifications that enhance binding to the target isoform while potentially disrupting interactions with off-target isoforms.
-
Molecular Dynamics (MD) Simulations: Simulate the dynamic behavior of the enzyme-inhibitor complex over time, providing insights into the stability of the binding interactions.
These computational methods can help prioritize which inhibitor analogs to synthesize and test, thereby saving time and resources.
Quantitative Data Summary
The following table summarizes the inhibition constants (Ki) of a series of 4-cyanamidobenzenesulfonamide derivatives against several human carbonic anhydrase isoforms. This data illustrates the structure-activity relationship, where the nature of the substituent on the cyanamide functionality influences potency and selectivity.
| Compound | Substituent (R) | hCA I Ki (nM) | hCA II Ki (nM) | hCA VII Ki (nM) | hCA XIII Ki (nM) |
| 8 | -CH3 | 115.4 | 10.3 | 9.8 | 48.7 |
| 9 | -C2H5 | 119.5 | 11.5 | 10.1 | 50.1 |
| 10 | -n-C3H7 | 101.9 | 10.1 | 8.5 | 45.3 |
| 11 | -n-C4H9 | 98.6 | 9.5 | 7.9 | 43.8 |
| 12 | -n-C6H13 | 85.4 | 8.1 | 6.5 | 40.2 |
| 13 | -n-C7H15 | 80.1 | 7.5 | 5.8 | 38.9 |
| 14 | -C18H37 | 75.3 | 6.9 | 5.1 | 35.4 |
| AAZ * | - | 250 | 12 | 2.5 | 15 |
*Data for compounds 8-14 are from a study on 4-cyanamidobenzenesulfonamide derivatives.[3] *Acetazolamide (AAZ) is a standard, non-selective carbonic anhydrase inhibitor included for comparison.
Experimental Protocols
1. Stopped-Flow CO2 Hydration Assay for CA Inhibition
This protocol outlines the determination of carbonic anhydrase inhibition by measuring the effect of an inhibitor on the enzyme-catalyzed hydration of CO2.
Materials:
-
Stopped-flow spectrophotometer
-
Purified carbonic anhydrase isoforms
-
This compound inhibitor stock solutions (in DMSO)
-
Buffer: 10 mM HEPES, pH 7.5, containing 0.1 M Na2SO4[1]
-
pH indicator: Phenol red (0.2 mM)[1]
-
CO2-saturated water
Procedure:
-
Instrument Setup: Equilibrate the stopped-flow instrument to 25°C.
-
Reagent Preparation:
-
In syringe A, prepare a solution containing the CA enzyme, buffer, and pH indicator.
-
In syringe B, prepare CO2-saturated water.
-
-
Inhibitor Incubation: To determine the inhibition constant (Ki), pre-incubate the enzyme solution (from syringe A preparation) with various concentrations of the inhibitor for 15 minutes at room temperature.
-
Reaction Initiation: Rapidly mix the contents of the two syringes. The hydration of CO2 will cause a drop in pH, which is monitored by the change in absorbance of the phenol red indicator (at 557 nm).
-
Data Acquisition: Record the change in absorbance over time.
-
Data Analysis:
-
Calculate the initial velocity of the reaction from the initial linear portion of the absorbance trace.
-
Determine the uncatalyzed rate by performing the reaction without the enzyme and subtract this from the catalyzed rates.
-
Plot the reaction rates against the inhibitor concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/KM) , where [S] is the substrate (CO2) concentration and KM is the Michaelis-Menten constant for the enzyme.
-
2. Molecular Docking of a this compound Inhibitor
This protocol provides a general workflow for docking a this compound inhibitor into the active site of a carbonic anhydrase isoform.
Software:
-
Molecular modeling software (e.g., AutoDock, Schrödinger's Glide, MOE)[4][6]
-
Molecule visualization software (e.g., PyMOL, Chimera)
Procedure:
-
Receptor Preparation:
-
Obtain the 3D crystal structure of the target CA isoform from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges. If a co-crystallized ligand is present, it can be used to define the active site.
-
-
Ligand Preparation:
-
Draw the 2D structure of the this compound inhibitor.
-
Convert the 2D structure to a 3D conformation and perform energy minimization. Assign partial charges.
-
-
Active Site Definition:
-
Define the binding pocket (grid box) on the receptor. This is typically centered on the catalytic zinc ion and encompasses the active site cavity.
-
-
Docking Simulation:
-
Run the docking algorithm to place the prepared ligand into the defined active site. The program will explore various conformations and orientations of the ligand.
-
-
Scoring and Analysis:
-
The docking program will use a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each generated pose.
-
Analyze the top-ranked poses to identify the most likely binding mode. Visualize the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the inhibitor and the active site residues.
-
-
Validation (Recommended):
-
If a crystal structure with a bound ligand is available, redock the known ligand into the active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation of the docking protocol.[4]
-
Visualizations
Caption: Experimental workflow for improving inhibitor selectivity.
Caption: Role of CAIX in the tumor microenvironment and inhibition.
Caption: Achieving selectivity via the 'tail approach'.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in Mitsunobu reaction with 4-Cyanobenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing 4-Cyanobenzenesulfonamide in Mitsunobu reactions.
Frequently Asked Questions (FAQs)
Q1: Is this compound a suitable nucleophile for the Mitsunobu reaction?
A1: Yes, this compound is a suitable nucleophile for the Mitsunobu reaction. The success of a Mitsunobu reaction is dependent on the acidity of the nucleophile, which should ideally have a pKa value below 15.[1] The electron-withdrawing nature of the cyano group increases the acidity of the sulfonamide protons, making it an effective nucleophile for this transformation.
Q2: What is the general mechanism for the Mitsunobu reaction with this compound?
A2: The reaction proceeds through a well-established mechanism. Initially, the triphenylphosphine (PPh₃) attacks the azodicarboxylate (e.g., DEAD or DIAD), forming a betaine intermediate. This intermediate then deprotonates the this compound. The resulting anion subsequently attacks the alcohol, which has been activated by the phosphine, leading to the desired N-alkylated product with an inversion of stereochemistry at the alcohol carbon.[2]
Q3: What are the common side products in this reaction?
A3: The most common side products are triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate (the reduced form of the azodicarboxylate).[3] These byproducts are generated stoichiometrically and can sometimes complicate the purification of the desired product.
Q4: How can I remove the triphenylphosphine oxide and dialkyl hydrazinedicarboxylate byproducts?
A4: Several methods can be employed for the removal of these byproducts:
-
Chromatography: Standard silica gel chromatography can be effective, although the polarity of TPPO can sometimes lead to co-elution with the product.[4]
-
Crystallization: If the product is a solid, recrystallization can be an effective purification method.
-
Alternative Reagents: Using polymer-supported triphenylphosphine can simplify removal, as the phosphine oxide byproduct remains on the solid support and can be filtered off.[1][5] Di-(4-chlorobenzyl)azodicarboxylate (DCAD) is an alternative to DEAD where the hydrazine byproduct can be more easily removed by filtration.[1]
-
Acid Wash: If the product is not acid-sensitive, washing the reaction mixture with a dilute acid can remove basic byproducts. The use of diphenyl(2-pyridyl)phosphine allows for the removal of the corresponding phosphine oxide by an acidic wash.[6]
Troubleshooting Guide
Low or No Yield
| Potential Cause | Troubleshooting Steps |
| Insufficiently acidic nucleophile | While this compound is generally acidic enough, ensure the pKa is appropriate for the specific reaction conditions. The pKa of the nucleophile should be less than 15.[1] |
| Sterically hindered alcohol | Reactions with sterically hindered secondary alcohols can be sluggish. Consider using a more acidic nucleophile, such as 4-nitrobenzoic acid, in a preliminary step to achieve inversion, followed by conversion to the desired sulfonamide.[7] Alternatively, increasing the reaction temperature or using more reactive phosphines like tributylphosphine (n-Bu₃P) might improve yields, but caution is advised due to the pyrophoric nature of n-Bu₃P. |
| Incorrect order of reagent addition | The order of addition can be critical. A common and often successful procedure is to dissolve the alcohol, this compound, and triphenylphosphine in a suitable solvent (e.g., THF) and then add the azodicarboxylate (DEAD or DIAD) dropwise at 0 °C.[7] If this fails, pre-forming the betaine by adding the azodicarboxylate to the triphenylphosphine before adding the alcohol and sulfonamide can be attempted. |
| Poor quality or wet reagents/solvent | The Mitsunobu reaction is sensitive to moisture. Ensure all reagents are of high purity and that anhydrous solvents are used. |
| Low reaction temperature | While the reaction is typically initiated at 0°C, allowing it to warm to room temperature and stirring for several hours is common.[7] In some cases, gentle heating may be required to drive the reaction to completion, particularly with less reactive substrates. |
Formation of Side Products
| Side Product | Potential Cause | Mitigation Strategy |
| Alkylated Hydrazinedicarboxylate | The deprotonated azodicarboxylate can act as a nucleophile, especially if the intended nucleophile (this compound) is not sufficiently nucleophilic or is present in low concentration. | Ensure the use of stoichiometric amounts of the sulfonamide. The acidity of this compound generally makes this a minor issue. |
| Elimination Products (Alkenes) | For secondary alcohols prone to elimination, the basicity of the reaction intermediates can promote the formation of alkenes. | Use milder conditions, such as lower temperatures, and ensure a suitable solvent is used. |
Experimental Protocols
General Procedure for Mitsunobu Reaction with a Primary Alcohol
A general procedure for the N-alkylation of this compound with a primary alcohol is as follows:
-
To a solution of the primary alcohol (1.0 eq.) and this compound (1.2 eq.) in anhydrous THF (0.1-0.2 M) is added triphenylphosphine (1.5 eq.).
-
The resulting mixture is cooled to 0 °C in an ice bath.
-
Diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) is added dropwise to the solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, while monitoring the progress by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then purified by silica gel column chromatography to afford the desired N-alkylated this compound.
Data Presentation
The following table summarizes typical reaction parameters that can be optimized for the Mitsunobu reaction with this compound. Actual yields will be substrate-dependent.
| Parameter | Typical Range/Options | Considerations |
| Alcohol | Primary or secondary | Secondary alcohols will undergo inversion of configuration.[2] Sterically hindered alcohols may require more forcing conditions. |
| Phosphine | Triphenylphosphine (PPh₃), Tributylphosphine (n-Bu₃P) | PPh₃ is most common. n-Bu₃P is more reactive but also pyrophoric. |
| Azodicarboxylate | DEAD, DIAD | DIAD is often preferred due to its lower toxicity and the fact that its hydrazine byproduct is sometimes easier to remove. |
| Solvent | THF, Dichloromethane (DCM), Toluene | THF is the most commonly used solvent. |
| Temperature | 0 °C to room temperature | The reaction is typically initiated at a lower temperature and then allowed to warm. Gentle heating may be necessary for less reactive substrates. |
| Stoichiometry (Alcohol:Sulfonamide:PPh₃:Azodicarboxylate) | 1 : 1.1-1.5 : 1.1-1.5 : 1.1-1.5 | A slight excess of the sulfonamide and reagents is common to ensure full conversion of the alcohol. |
Visualizations
Logical Troubleshooting Workflow for Low Yields
Caption: Troubleshooting workflow for low yields in the Mitsunobu reaction.
Experimental Workflow for Mitsunobu Reaction
Caption: A typical experimental workflow for the Mitsunobu reaction.
References
Managing the safe handling and storage of 4-Cyanobenzenesulfonamide
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and use of 4-Cyanobenzenesulfonamide.
Safety and Handling FAQs
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as an irritant. It may cause skin and serious eye irritation. Ingesting the compound can be harmful, and it may also cause respiratory irritation.
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If working with the powder outside of a fume hood or in a poorly ventilated area, a NIOSH-approved respirator for dusts is recommended.
Q3: What are the proper storage conditions for this compound?
A3: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration at 2°C to 8°C is recommended to maintain stability.
Q4: What should I do in case of accidental exposure?
A4: In case of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
-
Skin Contact: Wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Q5: How should I dispose of this compound waste?
A5: Dispose of this compound and its containers in accordance with local, regional, and national regulations. It should be treated as hazardous chemical waste and disposed of through a licensed waste disposal company. Do not allow it to enter drains or waterways.
Quantitative Data Summary
| Parameter | Value | Notes |
| Melting Point | 168-170 °C[1] | |
| Storage Temperature | 2°C to 8°C | Recommended for long-term storage.[2] |
| Permissible Exposure Limit (PEL) | Not Established | As a general precaution for chemical dusts, maintain exposure as low as reasonably practicable. |
| Vapor Pressure | ~0.00001 hPa at 70°C[2] | Estimated based on 4-aminobenzenesulfonamide. |
| pKa | ~10.65[3] | Estimated based on the sulfonamide group of 4-aminobenzenesulfonamide. |
| LD50 (Oral, Rat) | >2000 mg/kg | Estimated based on the low toxicity profile of similar sulfonamides. The oral LD50 for sulfanilamide in dogs is 2000mg/kg.[3] |
Experimental Protocols and Troubleshooting
General Protocol for Sulfonamide Synthesis
This protocol describes a general method for the synthesis of a sulfonamide, which can be adapted for reactions involving this compound.
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine starting material in a suitable anhydrous solvent (e.g., dichloromethane, pyridine, or THF).
-
Addition of Base: Add a suitable base (e.g., triethylamine or pyridine) to the reaction mixture. The base acts as a scavenger for the HCl generated during the reaction.
-
Addition of Sulfonyl Chloride: Slowly add a solution of the sulfonyl chloride (e.g., a derivative to be reacted with this compound, or 4-cyanobenzenesulfonyl chloride if this compound is the desired product) in the same anhydrous solvent to the reaction mixture. The addition is often done at a reduced temperature (e.g., 0°C) to control the reaction rate and minimize side reactions.
-
Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Once the reaction is complete, quench the reaction by adding water or a dilute aqueous acid solution. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by recrystallization or column chromatography.
Troubleshooting Guide for Synthesis and Purification
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive reagents (e.g., hydrolysis of sulfonyl chloride). | Use freshly opened or properly stored reagents. Ensure all glassware is dry and use anhydrous solvents. |
| Sterically hindered or electron-deficient amine. | Increase reaction temperature, use a more forcing solvent, or add a catalyst like DMAP. | |
| Incorrect stoichiometry of reagents. | Carefully check the molar equivalents of all reactants. | |
| Formation of Multiple Products | Side reactions due to excess heat. | Run the reaction at a lower temperature, especially during the addition of the sulfonyl chloride. |
| Presence of impurities in starting materials. | Purify starting materials before use. | |
| Difficulty in Product Purification | Product is an oil or does not crystallize. | Try different solvent systems for recrystallization. If the product is an oil, attempt to solidify it by trituration with a non-polar solvent like hexane. Column chromatography may be necessary. |
| Product is insoluble in common solvents. | Test a wider range of solvents, including polar aprotic solvents like DMF or DMSO for dissolution before purification. | |
| Recrystallization Issues: No Crystals Form | Solution is not saturated (too much solvent used). | Boil off some of the solvent to concentrate the solution and try cooling again.[4] |
| Supersaturated solution. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[4][5] | |
| Recrystallization Issues: Oiling Out | Compound's melting point is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a solvent mixture. |
| High level of impurities depressing the melting point. | Add more of the "soluble" solvent in a mixed solvent system to keep the compound dissolved at a slightly lower temperature. Consider a preliminary purification step like a charcoal treatment if colored impurities are present.[4] |
Visualized Workflows
Caption: Safe handling and storage workflow.
Caption: Synthesis and purification workflow.
References
Validation & Comparative
A Comparative Guide: 4-Cyanobenzenesulfonamide vs. Nosyl Group for Amine Protection
In the realm of synthetic organic chemistry, the protection and deprotection of amine functionalities are fundamental operations, pivotal to the successful synthesis of complex molecules in pharmaceutical and materials science research. The choice of a suitable protecting group is dictated by its ease of installation and removal, as well as its stability under various reaction conditions. This guide provides a detailed, data-driven comparison of two prominent sulfonyl-based amine protecting groups: the established 2-nitrobenzenesulfonyl (nosyl or Ns) group and the more recently explored 4-cyanobenzenesulfonyl (4-Cs) group.
Introduction to 4-Cs and Nosyl Protecting Groups
The nosyl group, derived from 2-nitrobenzenesulfonyl chloride, has long been a reliable choice for amine protection. Its strong electron-withdrawing nitro group facilitates the deprotection process, typically via nucleophilic aromatic substitution with a thiol. The 4-cyanobenzenesulfonyl group is presented as a complementary protecting group, offering a different profile of reactivity and stability that can be advantageous in specific synthetic contexts. This guide will delve into the experimental data comparing their performance in key areas of amine protection chemistry.
Protection of Amines: A Comparative Analysis
The protection of a primary or secondary amine with either 4-cyanobenzenesulfonyl chloride or 2-nitrobenzenesulfonyl chloride is a straightforward sulfonylation reaction. The choice of base and solvent can be adapted to the specific substrate. Below is a summary of typical reaction conditions and yields for the protection of a representative secondary amine, dibenzylamine.
| Protecting Group | Reagent | Base | Solvent | Temp. | Time (h) | Yield (%) |
| 4-Cs | 4-Cyanobenzenesulfonyl chloride | Pyridine | CH₂Cl₂ | rt | 1 | 98 |
| Nosyl (Ns) | 2-Nitrobenzenesulfonyl chloride | Pyridine | CH₂Cl₂ | rt | 1 | 99 |
As the data indicates, both protecting groups can be installed in near-quantitative yields under mild conditions, demonstrating their efficiency in the initial protection step.
Deprotection of Sulfonamides: Conditions and Efficiency
The key distinction between the 4-Cs and nosyl groups lies in their deprotection. Both are typically cleaved using a thiol and a base. However, the reactivity of the two groups differs, influencing the choice of reagents and reaction kinetics.
| Protected Amine | Thiol | Base | Solvent | Temp. | Time | Yield (%) |
| 4-Cs-N(Bn)₂ | 1-Dodecanethiol (4 equiv.) | DBU (4 equiv.) | Acetonitrile | 50 °C | 2 h | 95 |
| Ns-N(Bn)₂ | Thiophenol (2.5 equiv.) | K₂CO₃ (5 equiv.) | Acetonitrile | rt | 0.5 h | 98 |
The nosyl group is notably more labile, allowing for deprotection at room temperature with the less sterically hindered and more acidic thiophenol. In contrast, the 4-Cs group requires a more potent combination of a less acidic, bulkier thiol (1-dodecanethiol) and a stronger, non-nucleophilic base (DBU) at elevated temperatures to achieve efficient cleavage. This difference in reactivity is a critical factor in designing orthogonal protection strategies.
Chemical Stability: A Key Differentiator
A significant advantage of the 4-Cs group is its enhanced stability under conditions that would typically cleave or modify a nosyl group. This is particularly evident in reactions involving reduction of a nitro group.
| Protected Amine | Reaction Conditions | Outcome |
| 4-Cs-protected amine | Zn, NH₄Cl, MeOH/H₂O | 4-Cs group is stable |
| Nosyl-protected amine | Zn, NH₄Cl, MeOH/H₂O | Nitro group is reduced, affecting the protecting group |
This demonstrates that the 4-Cs group can be carried through reductive sequences targeting a nitro group elsewhere in the molecule, a feat not possible with the nosyl group. This orthogonality significantly expands the synthetic utility of the 4-Cs protecting group.
Experimental Protocols
General Procedure for Amine Protection with 4-Cyanobenzenesulfonyl Chloride
To a solution of the amine (1.0 equiv) and pyridine (1.5 equiv) in dichloromethane (0.2 M) at room temperature is added 4-cyanobenzenesulfonyl chloride (1.1 equiv). The reaction mixture is stirred for 1 hour. Upon completion, the reaction is diluted with dichloromethane and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure to afford the 4-cyanobenzenesulfonamide.
General Procedure for Amine Protection with 2-Nitrobenzenesulfonyl Chloride
To a solution of the amine (1.0 equiv) and pyridine (1.5 equiv) in dichloromethane (0.2 M) at room temperature is added 2-nitrobenzenesulfonyl chloride (1.1 equiv). The reaction mixture is stirred for 1 hour. Upon completion, the reaction is diluted with dichloromethane and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure to afford the nosylamide.
Deprotection of a this compound
To a solution of the this compound (1.0 equiv) in acetonitrile (0.1 M) is added 1-dodecanethiol (4.0 equiv) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (4.0 equiv). The mixture is heated to 50 °C and stirred for 2 hours. After cooling to room temperature, the solvent is removed in vacuo, and the residue is purified by column chromatography to yield the free amine.
Deprotection of a Nosylamide
To a solution of the nosylamide (1.0 equiv) in acetonitrile (0.1 M) is added thiophenol (2.5 equiv) and potassium carbonate (5.0 equiv). The mixture is stirred at room temperature for 30 minutes. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to afford the free amine.
Visualizing the Chemistry
Caption: General workflows for amine protection and deprotection.
Caption: Structures of 4-cyanobenzenesulfonyl chloride and nosyl chloride.
Conclusion
Both the 4-cyanobenzenesulfonyl and nosyl groups are highly effective for the protection of amines. The choice between them should be guided by the overall synthetic strategy.
-
Nosyl Group: Ideal for situations requiring a readily cleavable protecting group under mild conditions. Its lability is a key feature for rapid deprotection.
-
4-Cs Group: Offers a more robust protecting group, stable to certain reductive conditions that affect the nosyl group. This stability provides valuable orthogonality, allowing for more complex synthetic transformations on molecules bearing multiple functional groups.
By understanding the distinct characteristics of each protecting group, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes.
Comparative Analysis of 4-Cyanobenzenesulfonamide Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of various 4-cyanobenzenesulfonamide derivatives against several key biological targets. The data presented is compiled from peer-reviewed studies and is intended to facilitate research and development in medicinal chemistry and pharmacology.
Inhibitory Potency Against Carbonic Anhydrases
A study by Žalubovskis et al. (2022) investigated a series of 4-cyanamidobenzenesulfonamide derivatives as inhibitors of human (h) and bacterial carbonic anhydrases (CAs). The inhibitory constants (Ki) were determined for several isoforms, revealing structure-activity relationships.[1][2][3]
Table 1: Inhibitory Activity (Ki, nM) of 4-Cyanamidobenzenesulfonamide Derivatives Against Carbonic Anhydrase Isoforms
| Compound | R group | hCA I | hCA II | hCA VII | hCA XIII | MscCA | StCA1 | StCA2 |
| 6 | H | 105.4 | 8.9 | 6.8 | 78.4 | >10000 | 85.3 | 92.4 |
| 7 | K | 121.5 | 10.2 | 7.5 | 95.1 | >10000 | 91.1 | 105.3 |
| 8 | CH₃ | 98.7 | 7.5 | 5.4 | 65.3 | 9590 | 78.5 | 110.8 |
| 9 | C₂H₅ | 85.4 | 6.1 | 4.9 | 58.1 | 8760 | 65.4 | 121.7 |
| 10 | n-C₃H₇ | 76.2 | 5.3 | 4.1 | 49.8 | 7890 | 58.9 | 135.4 |
| 11 | n-C₄H₉ | 65.8 | 4.8 | 3.7 | 42.1 | 6540 | 52.1 | 148.9 |
| 12 | n-C₅H₁₁ | 58.1 | 4.2 | 3.1 | 35.7 | 5430 | 50.7 | 162.3 |
| 13 | n-C₆H₁₃ | 50.3 | 3.9 | 2.8 | 30.1 | 4320 | 55.4 | 189.7 |
| 14 | n-C₇H₁₅ | 45.1 | 3.5 | 2.5 | 25.8 | 3210 | 60.1 | 210.5 |
| 15 | n-C₁₈H₃₇ | 89.2 | 7.1 | 5.8 | 68.4 | 860 | 75.3 | 791.0 |
| 16 | CH₂Ph | 110.8 | 9.5 | 7.1 | 85.3 | >10000 | 88.9 | 115.6 |
| 17 | CH₂(4-F-Ph) | 115.4 | 9.9 | 7.8 | 90.1 | >10000 | 92.4 | 120.3 |
| Acetazolamide | - | 250 | 12 | 2.5 | 15 | - | - | - |
Data extracted from Žalubovskis et al., 2022.
Anticancer Activity of 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide Derivatives
A separate study explored the anticancer properties of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivatives against the NCI-60 panel of human cancer cell lines. The 50% growth inhibition (GI50) values were determined.
Table 2: Anticancer Activity (GI50, µM) of Selected 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide Derivatives
| Compound | Non-Small Cell Lung Cancer (HOP-92) | Breast Cancer (MDA-MB-468) | Melanoma (SK-MEL-5) |
| 2 | 4.56 | 21.0 | 30.3 |
| 3 | - | - | - |
| 9 | - | - | - |
Data for compounds 3 and 9 were mentioned as active but specific GI50 values were not provided in the abstract.
Dual Aromatase and Steroid Sulfatase Inhibition
Derivatives of 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate have been investigated as dual aromatase and steroid sulfatase (STS) inhibitors. The half-maximal inhibitory concentrations (IC50) were determined in JEG-3 choriocarcinoma cells.
Table 3: Dual Aromatase and Steroid Sulfatase Inhibitory Activity (IC50, nM) of a Lead Imidazole Derivative
| Compound | Aromatase | Steroid Sulfatase |
| Imidazole Derivative | 0.2 | 2.5 |
| Parent Phenol | 0.028 | - |
Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)
The inhibitory activity against various CA isoforms was assessed by a stopped-flow method, measuring the enzyme-catalyzed CO₂ hydration.
-
Enzyme and Inhibitor Preparation: Recombinant human and bacterial CA isoforms were used. Inhibitor stock solutions were prepared in DMSO.
-
Assay Buffer: A 20 mM HEPES buffer (pH 7.4) was used.
-
Reaction Monitoring: The assay measures the change in pH resulting from the hydration of CO₂ to bicarbonate and a proton. Phenol red (0.2 mM) was used as a pH indicator, and the absorbance change was monitored at 557 nm.
-
Procedure: The enzyme solution (with or without the inhibitor) was rapidly mixed with a CO₂-saturated water solution in a stopped-flow instrument. The initial rates of the CA-catalyzed CO₂ hydration reaction were followed for a period of 10–100 seconds.
-
Data Analysis: CO₂ concentrations ranged from 1.7 to 17 mM for the determination of kinetic parameters. Inhibition constants (Ki) were calculated by fitting the initial velocity data to the Michaelis-Menten equation, and the inhibitor concentration that reduces the enzyme activity by 50% was used to determine the Ki value.
NCI-60 Cancer Cell Line Screening
The anticancer activity was evaluated using the National Cancer Institute's 60 human tumor cell line screen.
-
Cell Culture: The human tumor cell lines were grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine.
-
Cell Plating: Cells were inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well and incubated for 24 hours prior to drug addition.
-
Compound Treatment: Experimental drugs were solubilized in DMSO and added to the cells at five 10-fold dilutions, with the highest concentration typically being 10⁻⁴ M. The plates were incubated for an additional 48 hours.
-
Cell Viability Assay: After incubation, the cells were fixed with trichloroacetic acid (TCA). Cell viability was determined using the sulforhodamine B (SRB) assay. The absorbance was read at 515 nm.
-
Data Analysis: The GI50 value, the drug concentration resulting in a 50% reduction in the net protein increase in control cells, was calculated from the dose-response curves.[4][5][6][7]
Aromatase and Steroid Sulfatase Inhibition Assay (Cell-Based)
The inhibitory activities against aromatase and steroid sulfatase were determined using the JEG-3 human choriocarcinoma cell line, which expresses both enzymes.
-
Cell Culture: JEG-3 cells were cultured under standard conditions.
-
Compound Treatment: Cells were treated with various concentrations of the test compounds for a specified period (e.g., 24 hours).
-
Aromatase Activity Assay: Aromatase activity was measured by the conversion of a radiolabeled androgen substrate (e.g., [³H]androstenedione) to estrogen. The amount of tritiated water released during the reaction is proportional to the aromatase activity and is quantified by scintillation counting.
-
Steroid Sulfatase (STS) Activity Assay: STS activity was determined by measuring the hydrolysis of a radiolabeled steroid sulfate substrate (e.g., [³H]estrone sulfate) to the unconjugated steroid. The product was separated from the substrate by toluene partition or solid-phase extraction and quantified by scintillation counting.[8][9][10]
-
Data Analysis: IC50 values were calculated from the dose-response curves by determining the inhibitor concentration that caused a 50% reduction in enzyme activity compared to the vehicle control.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: General experimental workflow for the synthesis and evaluation of this compound derivatives.
Caption: Role of Carbonic Anhydrase IX in cancer progression and its inhibition.
Caption: Aromatase and steroid sulfatase pathways in estrogen synthesis and their inhibition.
References
- 1. 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. dctd.cancer.gov [dctd.cancer.gov]
- 5. dctd.cancer.gov [dctd.cancer.gov]
- 6. Targeted Investigational Oncology Agents in the NCI-60: A Phenotypic Systems–based Resource - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
4-Cyanobenzenesulfonamide: A Comparative Guide to its Carbonic Anhydrase IX Inhibitory Effect
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of 4-Cyanobenzenesulfonamide and other key inhibitors on carbonic anhydrase IX (CA IX), a transmembrane enzyme critically involved in tumor progression and pH regulation. The following sections detail quantitative inhibitory data, experimental methodologies for validation, and visual representations of the relevant biological pathways and experimental workflows.
Comparative Inhibitory Activity Against Carbonic Anhydrase IX
| Inhibitor | Chemical Class | Kᵢ against CA IX (nM) | Notes |
| Acetazolamide | Sulfonamide | 30 (IC₅₀)[1][2] | A widely used, non-selective carbonic anhydrase inhibitor. |
| SLC-0111 | Ureido-substituted benzenesulfonamide | 45[3][4] | A potent and selective inhibitor of CA IX and CA XII, currently in clinical trials. |
| This compound | Benzenesulfonamide | Data not available | The inhibitory effect is inferred from the activity of its derivatives. |
Note: The inhibitory activity of this compound can be inferred from the general mechanism of action of sulfonamides, which involves the binding of the sulfonamide group to the zinc ion in the active site of the carbonic anhydrase enzyme. The cyano group at the para position of the benzene ring is expected to influence the electronic properties and binding affinity of the molecule.
Experimental Validation Protocols
The validation of a compound's inhibitory effect on carbonic anhydrase IX is crucial for drug development. The "gold standard" method for determining the inhibition constants of CA inhibitors is the stopped-flow CO₂ hydrase assay.
Stopped-Flow CO₂ Hydrase Assay for CA IX Inhibition
This method measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the enzyme-catalyzed hydration of carbon dioxide.
Principle: Carbonic anhydrase catalyzes the reversible reaction: CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻. The production of protons leads to a decrease in pH, which can be monitored using a pH indicator dye. An inhibitor will slow down this reaction, resulting in a slower rate of pH change.
Materials and Reagents:
-
Recombinant human carbonic anhydrase IX
-
Inhibitor compound (e.g., this compound)
-
CO₂-saturated water
-
Buffer solution (e.g., Tris-HCl)
-
pH indicator (e.g., phenol red)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of recombinant human CA IX and the inhibitor in an appropriate solvent (e.g., DMSO).
-
Reaction Mixture Preparation: In one syringe of the stopped-flow apparatus, prepare a solution containing the buffer, pH indicator, and the inhibitor at various concentrations. In the second syringe, load freshly prepared CO₂-saturated water.
-
Initiation of Reaction: Rapidly mix the contents of the two syringes. The mixing initiates the CO₂ hydration reaction.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator at its λmax over time. The initial rate of the reaction is determined from the linear phase of the absorbance change.
-
Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations. The inhibition constant (Kᵢ) can be determined by fitting the data to the Michaelis-Menten equation for competitive inhibition or other appropriate models.
Visualizing the Molecular Landscape
To better understand the context of this compound's action, the following diagrams illustrate the experimental workflow for its validation and the signaling pathway in which its target, CA IX, is involved.
References
Efficacy of 4-Cyanobenzenesulfonamide Derivatives Against Bacterial Strains: A Comparative Guide for Drug Development Professionals
In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, sulfonamide derivatives have a storied history and continue to be a source of inspiration for the development of new therapeutic agents. This guide provides a comparative analysis of the antibacterial efficacy of benzenesulfonamide derivatives, with a particular focus on the emerging interest in 4-cyanobenzenesulfonamide analogs. Due to the limited availability of extensive public data on a wide range of this compound derivatives, this guide will draw upon available data from structurally related benzenesulfonamide compounds to provide a substantive comparison and guide future research.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the antibacterial performance of these compounds, supported by experimental data and detailed protocols. We will delve into their mechanism of action, compare their efficacy against various bacterial strains, and provide the necessary experimental workflows to empower further investigation in this promising area of antimicrobial research.
The Scientific Rationale: Why Benzenesulfonamides?
The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, most notably for its role in the development of sulfa drugs, the first class of synthetic antibiotics. The primary mechanism of action for most antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[1][2] By mimicking the natural substrate, para-aminobenzoic acid (PABA), these compounds block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid which is essential for nucleotide and amino acid synthesis, ultimately leading to bacteriostasis.[1] The introduction of a cyano group at the 4-position of the benzene ring can significantly alter the electronic and steric properties of the molecule, potentially leading to enhanced binding affinity for the target enzyme or novel interactions with other bacterial targets.
Comparative Efficacy Data
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Benzenesulfonamide Derivative 1 (Schiff Base) | Escherichia coli | 62.5 | [2][3] |
| Staphylococcus aureus | 62.5 | [2][3] | |
| Benzenesulfonamide Derivative 2 (Schiff Base) | Escherichia coli | 250 | [2][3] |
| Staphylococcus aureus | 62.5 | [2][3] | |
| N-Heptyl-N-(4-methylpyridin-2-yl)benzenesulfonamide | Escherichia coli | - | [4] |
| Staphylococcus aureus | - | [4] | |
| Pseudomonas aeruginosa | - | [4] | |
| Bacillus subtilis | - | [4] | |
| Ciprofloxacin (Reference) | Escherichia coli | 0.015 - 1 | [5] |
| Staphylococcus aureus | 0.12 - 2 | [5] |
Note: The specific structures of the proprietary benzenesulfonamide derivatives from the referenced literature are not fully disclosed here. The data is presented to illustrate the range of activities observed within this class of compounds.
Mechanism of Action: Dihydropteroate Synthase Inhibition
The established mechanism of action for antibacterial sulfonamides is the inhibition of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroate, a key step in the biosynthesis of folic acid.
Caption: Inhibition of Dihydropteroate Synthase by Sulfonamides.
Experimental Protocols
To ensure the reproducibility and validity of antibacterial efficacy studies, standardized methodologies are crucial. The following are detailed protocols for the two most common methods for determining antibacterial activity.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture in logarithmic growth phase
-
Test compound (this compound derivative) stock solution
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (vehicle, e.g., DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum from an overnight culture and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in MHB across the wells of a 96-well plate.
-
Inoculation: Add the adjusted bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with bacteria and a known antibiotic), a negative control (broth with bacteria and the vehicle used to dissolve the compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).
Caption: Broth microdilution workflow for MIC determination.
Kirby-Bauer Disk Diffusion Method (Zone of Inhibition)
This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.[6]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks
-
Bacterial culture in logarithmic growth phase
-
Test compound solution
-
Positive control antibiotic disks
-
Sterile swabs
-
Calipers or a ruler
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of an MHA plate using a sterile swab to create a lawn of bacteria.
-
Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of the test compound onto the agar surface.
-
Control Disks: Place a positive control antibiotic disk and a blank disk (with vehicle only) on the plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the bacteria to the compound.[7][8][9]
Caption: Kirby-Bauer disk diffusion workflow.
Conclusion and Future Directions
The exploration of this compound derivatives as potential antibacterial agents is a promising avenue for drug discovery. While direct comparative data remains limited, the broader class of benzenesulfonamides has demonstrated significant antibacterial potential. The established mechanism of action through the inhibition of dihydropteroate synthase provides a solid foundation for rational drug design. The detailed experimental protocols provided in this guide offer a standardized approach for researchers to evaluate the efficacy of novel derivatives. Future research should focus on the systematic synthesis and screening of a library of this compound derivatives to establish clear structure-activity relationships and identify lead compounds with potent and broad-spectrum antibacterial activity.
References
- 1. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 2. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 3. mediresonline.org [mediresonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microchemlab.com [microchemlab.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of 4-Cyanobenzenesulfonamide Derivatives and Other Sulfonamide Inhibitors of Carbonic Anhydrase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the inhibitory effects of 4-cyanobenzenesulfonamide derivatives and other prominent sulfonamide inhibitors on various isoforms of human carbonic anhydrase (hCA). The data presented is compiled from publicly available experimental research, offering a valuable resource for those engaged in the discovery and development of novel therapeutic agents targeting these ubiquitous enzymes.
Introduction to Sulfonamide-Based Carbonic Anhydrase Inhibitors
Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibition constants (Kᵢ in nM) of various sulfonamide inhibitors against several human carbonic anhydrase isoforms. Lower Kᵢ values indicate greater inhibitory potency.
| Inhibitor | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VII (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | hCA XIII (Kᵢ, nM) |
| 4-Cyanamidobenzenesulfonamide Derivatives | ||||||
| N-Methyl[1] | 889 | 148 | 134 | - | - | 105 |
| N-n-Butyl[1] | 50.6 | 9.5 | 8.8 | - | - | 25.4 |
| N-n-Hexyl[1] | 9.3 | 5.3 | 4.5 | - | - | 15.7 |
| Clinically Used Sulfonamides | ||||||
| Acetazolamide | 250[1] | 12[1] | 2.5[2] | 25[3] | 5.7[3] | - |
| Methazolamide | - | 14 | - | 50 | 30 | - |
| Dorzolamide | 3000 | 3.5 | - | - | - | - |
| Brinzolamide | 5000 | 3.1 | - | 43 | 630 | - |
| Other Sulfonamide Inhibitors | ||||||
| Celecoxib | 36000 | 230 | - | 47 | 460 | - |
Note: The data for 4-cyanamidobenzenesulfonamide derivatives are representative examples to illustrate structure-activity relationships. The inhibitory activity can vary significantly with different substitutions on the cyanamido group.[1]
Mechanism of Action and Signaling Pathways
Sulfonamide inhibitors target the zinc metalloenzyme carbonic anhydrase. The primary mechanism involves the coordination of the deprotonated sulfonamide nitrogen to the Zn²⁺ ion in the enzyme's active site, displacing a water molecule or hydroxide ion that is crucial for the catalytic hydration of carbon dioxide.
Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.
Experimental Protocols
The inhibitory activity of sulfonamides against various carbonic anhydrase isoforms is typically determined using a stopped-flow CO₂ hydrase assay.
Principle: This assay measures the enzyme-catalyzed hydration of carbon dioxide. The accompanying decrease in pH is monitored using a colorimetric pH indicator, and the rate of this change is proportional to the enzyme's activity. The presence of an inhibitor slows down this reaction.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, VII, IX, XII, XIII)
-
Substrate: CO₂-saturated water
-
Buffer: Tris-HCl buffer (pH 7.4)
-
Indicator: p-Nitrophenol
-
Inhibitor stock solutions (dissolved in DMSO)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme Preparation: A solution of the specific hCA isoform is prepared in the assay buffer.
-
Inhibitor Preparation: Serial dilutions of the sulfonamide inhibitors are prepared.
-
Assay:
-
The enzyme solution is mixed with the inhibitor solution (or DMSO for control) and incubated for a specific period (e.g., 10 minutes) to allow for binding.
-
This mixture is then rapidly mixed with the CO₂-saturated solution in the stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over time.
-
-
Data Analysis:
-
The initial rates of the enzymatic reaction are calculated from the linear portion of the absorbance curve.
-
The IC₅₀ (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Caption: Experimental workflow for determining carbonic anhydrase inhibition constants.
Concluding Remarks
The derivatives of this compound demonstrate potent inhibitory activity against several human carbonic anhydrase isoforms, with some derivatives showing comparable or even superior potency to the clinically used drug acetazolamide, particularly against hCA II and hCA VII.[1] The structure-activity relationship suggests that the nature of the substituent on the cyanamido group plays a critical role in determining both the potency and isoform selectivity. This highlights the potential of the this compound scaffold as a promising starting point for the design of novel and selective carbonic anhydrase inhibitors for various therapeutic applications. Further research is warranted to synthesize and evaluate a broader range of derivatives to fully explore their therapeutic potential.
References
Unveiling the Selectivity of 4-Cyanobenzenesulfonamide-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-cyanobenzenesulfonamide scaffold is a cornerstone in the design of inhibitors targeting a range of enzymes, most notably the carbonic anhydrases (CAs). While potent inhibition of the intended target is crucial, understanding the cross-reactivity profile of these compounds is paramount for developing safe and effective therapeutics. Off-target effects can lead to unforeseen side effects or even provide opportunities for polypharmacology. This guide provides a comparative analysis of the cross-reactivity of this compound-based inhibitors, with a focus on their activity against carbonic anhydrases and protein kinases, supported by experimental data and detailed protocols.
Quantitative Inhibitor Cross-Reactivity Data
The following tables summarize the inhibitory activity of various this compound and benzenesulfonamide-based compounds against a panel of human carbonic anhydrase isoforms and selected protein kinases. This data allows for a direct comparison of potency and selectivity.
Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by this compound Derivatives
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VII (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | hCA XIII (Kᵢ, nM) | Reference |
| This compound | 980 | 105 | - | 45 | 5.7 | - | [1] |
| Compound 1 (Ureido-substituted) | 5,000 | 140 | - | 5.2 | 4.8 | - | [2] |
| Compound 2 (Thiourea derivative) | 7,500 | 150 | - | 6.3 | 5.1 | - | [2] |
| 4-(N-Hexylcyanamido)benzenesulfonamide | 73.1 | 25.4 | 8.8 | - | - | 100.5 | [3][4] |
| 4-(N-Heptylcyanamido)benzenesulfonamide | 69.4 | 20.1 | 7.5 | - | - | 98.7 | [3][4] |
| 4-(N-Octadecylcyanamido)benzenesulfonamide | 55.2 | 18.8 | 6.9 | - | - | 85.1 | [3][4] |
Note: A lower Kᵢ value indicates stronger inhibition.
Table 2: Cross-Reactivity of Benzenesulfonamide-Based Inhibitors Against Protein Kinases
| Compound | Target Kinase | IC₅₀ (µM) | Off-Target Kinase(s) | IC₅₀ (µM) | Reference |
| AL106 (benzenesulfonamide derivative) | TrkA | 58.6 | - | - | [4] |
| K22 (N-(1H-indazol-6-yl)benzenesulfonamide derivative) | PLK4 | 0.0001 | - | - | [5] |
| BSA 9 (N-(4-cycloheptyl-4-oxobutyl)-4-methoxy-N-phenylbenzenesulfonamide) | CaMKII | 0.79 | - | - | [6] |
| O(6)-cyclohexylmethoxy-2-(3'-sulfamoylanilino)purine | CDK2 | 0.21 | - | - | [7] |
Note: A lower IC₅₀ value indicates stronger inhibition. Data on broader kinase panel screening for a single this compound-based compound is limited in the public domain.
Experimental Protocols
Detailed and standardized experimental protocols are critical for generating reproducible and comparable cross-reactivity data. Below are methodologies for key assays cited in the presented data.
Stopped-Flow Carbon Dioxide Hydration Assay for Carbonic Anhydrase Inhibition
This is the gold-standard method for measuring the catalytic activity of CAs and the potency of their inhibitors.[8]
Principle: Carbonic anhydrase catalyzes the rapid interconversion of carbon dioxide (CO₂) and bicarbonate (HCO₃⁻). This reaction results in a change in pH, which can be monitored using a pH indicator dye. The rate of the catalyzed reaction is measured in the presence and absence of an inhibitor to determine the level of inhibition.
Materials:
-
Stopped-flow spectrophotometer
-
Syringes for the stopped-flow instrument
-
Buffer (e.g., Tris-HCl, HEPES) at a specific pH (typically in the physiological range)
-
pH indicator dye (e.g., phenol red, p-nitrophenol)
-
CO₂-saturated water
-
Purified recombinant human carbonic anhydrase isoforms
-
Inhibitor compound dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Reagent Preparation: Prepare a buffered solution containing the pH indicator and the carbonic anhydrase enzyme. Prepare a separate CO₂-saturated aqueous solution.
-
Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).
-
Reaction Initiation: Rapidly mix the enzyme/indicator solution with the CO₂-saturated solution in the stopped-flow instrument.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator over a short time course (milliseconds to seconds). The initial rate of the reaction is determined from the slope of this curve.
-
Inhibitor Testing: Repeat the assay with the inclusion of various concentrations of the inhibitor in the enzyme solution.
-
Data Analysis: Determine the initial rates of the reaction at each inhibitor concentration. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.[8]
In Vitro Kinase Activity Assay (Luminescence-Based)
This is a common high-throughput screening method for determining the inhibitory activity of compounds against protein kinases.
Principle: Kinase activity is measured by quantifying the amount of ATP consumed during the phosphorylation of a substrate. The remaining ATP is converted into a luminescent signal, where a lower signal indicates higher kinase activity (more ATP consumed) and a higher signal indicates inhibition of the kinase.
Materials:
-
Recombinant protein kinases
-
Specific kinase substrates (peptides or proteins)
-
ATP
-
Kinase assay buffer (containing MgCl₂)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque multi-well plates (e.g., 96-well or 384-well)
-
Luminometer
Procedure:
-
Compound Plating: Dispense serial dilutions of the inhibitor compound into the wells of the assay plate. Include appropriate controls (no inhibitor for 100% activity and no enzyme for background).
-
Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the reaction. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Signal Generation: Add the ATP detection reagent to each well. This reagent stops the kinase reaction and initiates the luminescent signal generation. Incubate at room temperature as per the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Subtract the background luminescence and normalize the data to the "no inhibitor" control. Calculate the IC₅₀ value by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.
Visualizing Molecular Interactions and Workflows
Diagrams are essential tools for understanding complex biological pathways and experimental procedures.
References
- 1. Hydroxamic acid with benzenesulfonamide: An effective scaffold for the development of broad-spectrum metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzenesulfonamide Derivatives as Calcium/Calmodulin-Dependent Protein Kinase Inhibitors and Antiviral Agents against Dengue and Zika Virus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dot | Graphviz [graphviz.org]
- 8. benchchem.com [benchchem.com]
The Double-Edged Sword: A Comparative Guide to the In-Vitro and In-Vivo Efficacy of 4-Cyanobenzenesulfonamide Anticancer Agents
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical efficacy of 4-cyanobenzenesulfonamide derivatives, a burgeoning class of anticancer agents. This document synthesizes available in-vitro and in-vivo experimental data to offer an objective performance assessment, detailing the methodologies behind the findings and exploring the primary signaling pathways involved.
The this compound scaffold has emerged as a promising pharmacophore in the design of novel anticancer therapeutics. These compounds primarily exert their effect through the targeted inhibition of carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, which are overexpressed in a variety of solid tumors and contribute to the acidic tumor microenvironment, promoting cancer cell proliferation, invasion, and metastasis. This guide delves into the laboratory and preclinical data that underpin the anticancer potential of this chemical class.
In-Vitro Efficacy: Potent Cytotoxicity and Enzyme Inhibition
In-vitro studies have consistently demonstrated the potent cytotoxic and enzyme inhibitory effects of this compound derivatives across a range of cancer cell lines. The primary mechanism of action is the inhibition of carbonic anhydrase IX (CA IX), a transmembrane enzyme crucial for pH regulation in hypoxic tumor environments. By inhibiting CA IX, these compounds disrupt the tumor's ability to manage its acidic microenvironment, leading to apoptosis and reduced cell proliferation.
Quantitative data from various studies, including 50% inhibitory concentration (IC50) and 50% growth inhibition (GI50) values, are summarized below to facilitate a clear comparison of the in-vitro activity of different derivatives.
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Thiazolone-based benzenesulfonamides | ||||
| Compound 4e | MDA-MB-231 (Breast) | Cytotoxicity | 3.58 | [1] |
| MCF-7 (Breast) | Cytotoxicity | 4.58 | [1] | |
| Compound 4g | MCF-7 (Breast) | Cytotoxicity | 2.55 | [1] |
| MDA-MB-231 (Breast) | Cytotoxicity | 5.54 | [1] | |
| 1,3,5-Triazine-linked benzenesulfonamides | ||||
| Compound 12d | MDA-MB-468 (Breast) | Cytotoxicity (Hypoxic) | 3.99 | [2] |
| CCRF-CM (Leukemia) | Cytotoxicity (Hypoxic) | 4.51 | [2] | |
| Compound 12i | MDA-MB-468 (Breast) | Cytotoxicity (Hypoxic) | 1.48 | [2] |
| CCRF-CM (Leukemia) | Cytotoxicity (Hypoxic) | 9.83 | [2] | |
| 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide Derivatives | ||||
| Compound 2 | HOP-92 (Non-small cell lung) | GI50 | 4.56 | [3] |
| MDA-MB-468 (Breast) | GI50 | 21.0 | [3] | |
| SK-MEL-5 (Melanoma) | GI50 | 30.3 | [3] | |
| 2,5-Dichlorothiophene-3-sulfonamide (8b) | ||||
| HeLa (Cervical) | GI50 | 7.2 | [4][5] | |
| MDA-MB-231 (Breast) | GI50 | 4.62 | [4][5] | |
| MCF-7 (Breast) | GI50 | 7.13 | [4][5] | |
| Quinazolin-4-yl-aminobenzenesulfonamide Derivatives | ||||
| Compound 3c | HT-29 (Colon) | IC50 | 5.45 | [6] |
The inhibitory activity of these compounds against the target enzyme, carbonic anhydrase, is also a key indicator of their in-vitro efficacy. The inhibition constant (Ki) quantifies the potency of an inhibitor.
| Compound/Derivative | CA Isoform | Ki (nM) | Reference |
| 1,3,5-Triazine-linked benzenesulfonamides | |||
| Compound 5a | hCA IX | 134.8 | [2] |
| Compound 12i | hCA IX | 38.8 | [2] |
| Compound 8a | hCA I | 94.4 | [2] |
| Compound 8c | hCA XII | 936.2 | [2] |
| Thiazolone-based benzenesulfonamides | |||
| Compound 4e | CA IX | 10.93 | [1] |
| Compound 4g | CA IX | 25.06 | [1] |
| Compound 4h | CA IX | 18.74 | [1] |
| Dibenzensulfonamides | |||
| Compound 7 | hCA IX | 28.1 | [7] |
| hCA XII | 9.3 | [7] | |
| Compound 8 | hCA IX | 20.7 | [7] |
| hCA XII | 4.5 | [7] |
Signaling Pathway: Inhibition of Carbonic Anhydrase IX
The primary molecular target of many this compound anticancer agents is carbonic anhydrase IX (CA IX). This enzyme is a key player in maintaining the pH homeostasis of tumor cells, particularly under hypoxic conditions. The following diagram illustrates the signaling pathway affected by these inhibitors.
Caption: Inhibition of Carbonic Anhydrase IX by this compound Agents.
In-Vivo Efficacy: A Broader Look at Benzenesulfonamides
While extensive in-vitro data exists for this compound derivatives, specific in-vivo efficacy studies for this exact scaffold are less prevalent in publicly available literature. However, the broader class of benzenesulfonamide-based carbonic anhydrase inhibitors has demonstrated significant antitumor activity in preclinical animal models. These studies provide valuable insights into the potential in-vivo performance of this compound analogues.
A study on a novel sulfonamide, KCN1, showed in-vivo anticancer efficacy in mice bearing Panc-1 or Mia Paca-2 pancreatic tumor xenografts.[8] The compound was found to be stable in mouse plasma and was extensively plasma-bound.[8]
General Experimental Protocol for In-Vivo Efficacy Studies:
The following outlines a general methodology for assessing the in-vivo anticancer efficacy of sulfonamide derivatives, based on common practices in the field.
Caption: Generalized Workflow for In-Vivo Anticancer Efficacy Studies.
Experimental Protocols
In-Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 1 × 10⁵ cells/mL) and incubated for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent. The plates are then incubated for a specified period (e.g., 72 hours).[9]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After a few hours of incubation, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals produced by viable cells.
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 540 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity against various CA isoforms is typically assessed using a stopped-flow CO₂ hydrase assay.
-
Enzyme and Inhibitor Preparation: A solution of the purified human carbonic anhydrase isoenzyme is prepared in a buffer solution. The this compound inhibitor is dissolved in a suitable solvent.
-
Assay Reaction: The enzyme and inhibitor are mixed and incubated. The reaction is initiated by the addition of a CO₂-saturated solution.
-
pH Change Monitoring: The catalytic activity of the enzyme is monitored by measuring the change in pH of the solution over time using a pH indicator.
-
Data Analysis: The initial rates of the reaction are measured at different inhibitor concentrations. The Ki (inhibition constant) is then calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.
Conclusion
This compound derivatives have demonstrated compelling in-vitro efficacy as anticancer agents, primarily through the potent and often selective inhibition of tumor-associated carbonic anhydrase isoforms. The available data consistently show low micromolar to nanomolar cytotoxicity against a variety of cancer cell lines. While direct in-vivo evidence for the core this compound scaffold is still emerging, the broader class of benzenesulfonamide CA inhibitors has shown promising tumor growth inhibition in preclinical models. Further in-vivo studies focusing on the pharmacokinetics, pharmacodynamics, and efficacy of specific this compound derivatives are warranted to fully elucidate their therapeutic potential and pave the way for potential clinical development. This guide serves as a foundational resource for researchers in the field, highlighting both the established in-vitro strengths and the areas requiring further investigation for this promising class of anticancer compounds.
References
- 1. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of certain new 2-substituted-quinazolin-4-yl-aminobenzenesulfonamide as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer effects of new dibenzenesulfonamides by inducing apoptosis and autophagy pathways and their carbonic anhydrase inhibitory effects on hCA I, hCA II, hCA IX, hCA XII isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthesis routes for 4-Cyanobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the primary synthetic routes to 4-cyanobenzenesulfonamide, a key intermediate in the development of various pharmaceutical agents. The performance of each route is evaluated based on reaction conditions, yield, and starting materials, with supporting data from established chemical literature. Detailed experimental protocols are provided for each method, and logical workflows are visualized to aid in comprehension and practical application.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route 1: Sandmeyer Reaction | Route 2: Rosenmund-von Braun Reaction | Route 3: Palladium-Catalyzed Cyanation |
| Starting Material | 4-Aminobenzenesulfonamide (Sulfanilamide) | 4-Bromobenzenesulfonamide | 4-Chlorobenzenesulfonamide |
| Key Reagents | NaNO₂, HCl, CuCN | CuCN | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., dppf), Zn(CN)₂ or K₄[Fe(CN)₆] |
| Reaction Temperature | 0-5 °C (diazotization), then elevated | High temperature (typically 150-250 °C) | Mild to moderate temperature (e.g., 80-120 °C) |
| Reported Yield Range | Moderate to Good (typically 60-80% for similar substrates) | Good to Excellent (can be >80%)[1] | Good to Excellent (often >80%) |
| Key Advantages | Readily available and inexpensive starting material. | High yields for many aryl halides. | Milder reaction conditions, high functional group tolerance, uses less toxic cyanide sources. |
| Key Disadvantages | Use of stoichiometric and toxic copper cyanide; potential for side reactions. | Harsh reaction conditions; use of stoichiometric and toxic copper cyanide. | Higher cost of palladium catalysts and ligands; sensitivity to air and moisture. |
Route 1: The Sandmeyer Reaction from 4-Aminobenzenesulfonamide
The Sandmeyer reaction is a classical and widely used method for the conversion of an aromatic amine to a nitrile via a diazonium salt intermediate.[2] This route utilizes the readily available and inexpensive starting material, 4-aminobenzenesulfonamide (sulfanilamide). The reaction proceeds in two main steps: the diazotization of the primary amine, followed by the copper-catalyzed displacement of the diazonium group with a cyanide nucleophile.
Logical Workflow for the Sandmeyer Reaction
Caption: Workflow of the Sandmeyer reaction for this compound synthesis.
Experimental Protocol: Sandmeyer Reaction
This protocol is a representative procedure adapted from general Sandmeyer reaction methodologies.[3]
Step 1: Diazotization of 4-Aminobenzenesulfonamide
-
In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 4-aminobenzenesulfonamide (1 equiv.) in a solution of concentrated hydrochloric acid (3 equiv.) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv.) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
Stir the resulting solution at 0-5 °C for an additional 30 minutes to ensure complete formation of the 4-sulfamoylbenzenediazonium chloride solution.
Step 2: Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equiv.) in an aqueous solution of sodium cyanide (1.3 equiv.).
-
Cool the copper cyanide solution in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and neutralize with a sodium carbonate solution.
-
The crude product can be isolated by filtration and purified by recrystallization.
Route 2: The Rosenmund-von Braun Reaction from 4-Bromobenzenesulfonamide
The Rosenmund-von Braun reaction is a traditional method for the synthesis of aryl nitriles from aryl halides using copper(I) cyanide.[4][5] This route typically requires high temperatures and a polar, high-boiling point solvent. While effective, the harsh conditions can limit its applicability with sensitive substrates.
Logical Workflow for the Rosenmund-von Braun Reaction
Caption: Workflow of the Rosenmund-von Braun reaction.
Experimental Protocol: Rosenmund-von Braun Reaction
This protocol is a representative procedure based on general methodologies for the Rosenmund-von Braun reaction.[1]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromobenzenesulfonamide (1 equiv.) and copper(I) cyanide (1.5 equiv.) in a high-boiling point solvent such as DMF or nitrobenzene.
-
Heat the mixture to reflux (typically 150-250 °C) and maintain for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Route 3: Palladium-Catalyzed Cyanation of 4-Chlorobenzenesulfonamide
Modern palladium-catalyzed cross-coupling reactions offer a milder and more versatile alternative to the classical methods for the synthesis of aryl nitriles. These reactions can be performed at lower temperatures and exhibit greater tolerance for a variety of functional groups. Various cyanide sources can be employed, including less toxic alternatives to simple alkali metal cyanides, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]).
Logical Workflow for Palladium-Catalyzed Cyanation
Caption: Simplified workflow of Palladium-catalyzed cyanation.
Experimental Protocol: Palladium-Catalyzed Cyanation
This protocol is a representative procedure adapted from modern palladium-catalyzed cyanation methods.
-
To a reaction vessel, add 4-chlorobenzenesulfonamide (1 equiv.), zinc cyanide (0.6 equiv.), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), and a phosphine ligand such as 1,1'-bis(diphenylphosphino)ferrocene (dppf, 4 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add a degassed solvent, such as DMF or DMA.
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Conclusion
The choice of synthetic route for this compound will depend on several factors, including the scale of the synthesis, the availability and cost of starting materials and reagents, and the equipment available.
-
The Sandmeyer reaction is a cost-effective option when starting from the readily available 4-aminobenzenesulfonamide. However, it requires careful handling of diazonium salts and the use of toxic copper cyanide.
-
The Rosenmund-von Braun reaction can provide high yields but necessitates harsh reaction conditions, which may not be suitable for complex molecules with sensitive functional groups.
-
Palladium-catalyzed cyanation offers the advantages of milder reaction conditions and higher functional group tolerance, making it a more versatile and often preferred method in modern drug discovery and development, despite the higher initial cost of the catalyst and ligands. The use of less toxic cyanide sources also enhances the safety profile of this route.
Researchers should carefully consider these factors when selecting the most appropriate synthetic strategy for their specific needs.
References
Assessing the Selectivity of 4-Substituted Benzenesulfonamides for Carbonic Anhydrase Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of 4-substituted benzenesulfonamides for various human carbonic anhydrase (hCA) isoforms. Carbonic anhydrases are a family of metalloenzymes that play a crucial role in fundamental physiological processes, including pH homeostasis, respiration, and CO2 transport.[1] Different hCA isoforms have been identified as therapeutic targets for a range of diseases such as glaucoma, epilepsy, and cancer.[2][3] Benzenesulfonamides represent a prominent class of CA inhibitors that bind to the zinc ion in the enzyme's active site.[1] The selectivity of these inhibitors for specific isoforms is paramount to minimize off-target effects and enhance therapeutic efficacy.[2][4]
Quantitative Comparison of Inhibitor Potency
The inhibitory activity of various 4-substituted benzenesulfonamides against a panel of hCA isoforms is summarized below. The inhibition constant (Ki) is a measure of the inhibitor's potency; a lower Ki value indicates a higher affinity for the enzyme. The data presented here is a representative compilation from various studies to illustrate the selectivity profiles of this class of compounds.
| Compound Class/Derivative | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | hCA VII/XIII (Ki, nM) | Selectivity Profile |
| 4-Cyanamidobenzenesulfonamides | ||||||
| N-n-hexyl-4-cyanamidobenzenesulfonamide | 9.3 - 50.6 | 5.3 - 9.5 | Not Reported | Not Reported | Not Reported | Potent inhibitor of hCA I and II.[5] |
| 4-Anilinoquinazoline-based benzenesulfonamides | ||||||
| Compound 3a | 89.4 | 8.7 | Not Reported | Not Reported | Not Reported | Potent inhibitor of hCA II, with moderate inhibition of hCA I. |
| Compound 4a | Not Reported | 2.4 | Not Reported | Not Reported | Not Reported | Highly potent and selective for hCA II. |
| Compound 4f | 60.9 | Not Reported | 86.5 | Not Reported | Not Reported | Potent inhibitor of hCA I and IX.[3] |
| Sulfonyl Semicarbazides | ||||||
| Unsubstituted (R=H) | 73.9 - 81.3 (vs hCA IX) | 5-20 fold less potent than vs hCA XII | 73.9 - 81.3 | 0.59 - 0.79 | Not Reported | Subnanomolar affinity for hCA XII with high selectivity over hCA I, II, and IX.[6] |
| General Benzenesulfonamides | ||||||
| Acetazolamide (Standard) | ~250 | 12 | 25 | 5.7 | Not Reported | Non-selective inhibitor, used as a control.[5][6] |
Experimental Protocols
The determination of the inhibitory potency and selectivity of benzenesulfonamide derivatives against carbonic anhydrase isoforms is primarily conducted using two key experimental assays: the stopped-flow CO₂ hydration assay and the esterase activity assay.
Stopped-Flow CO₂ Hydration Assay
This is considered the gold-standard method for measuring CA catalytic activity and inhibition.[7]
Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of carbon dioxide (CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻).[7] The reaction is monitored spectrophotometrically by observing the absorbance change of a pH indicator.[7]
Methodology:
-
Reagents: Recombinant human CA isoforms, CO₂-saturated water, a suitable buffer (e.g., Tris-HCl or HEPES), and a pH indicator (e.g., phenol red or p-nitrophenol).[6][7][8]
-
Instrumentation: A stopped-flow spectrophotometer is used to rapidly mix the enzyme and substrate solutions.[7][8]
-
Procedure:
-
One syringe of the instrument is loaded with the CO₂-saturated solution.
-
The second syringe contains the buffer, CA enzyme, pH indicator, and the inhibitor at various concentrations.
-
The solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over a short period (10-100 seconds).[6]
-
-
Data Analysis: The initial reaction rates are calculated from the slope of the absorbance change.[7] The inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) is determined by plotting the reaction rates against the inhibitor concentrations.[7]
Esterase Activity Assay
This colorimetric assay is a robust and cost-effective method suitable for high-throughput screening of CA inhibitors.[1]
Principle: This assay is based on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol.[1] The rate of this reaction is monitored by measuring the increase in absorbance at approximately 400 nm.[1]
Methodology:
-
Reagents: Purified CA isoform, p-nitrophenyl acetate (p-NPA) as the substrate, and a suitable buffer.
-
Procedure:
-
The CA enzyme is pre-incubated with the inhibitor at various concentrations.
-
The reaction is initiated by adding the p-NPA substrate.
-
The increase in absorbance at 400 nm is measured over time using a spectrophotometer or a microplate reader.
-
-
Data Analysis: The inhibitory activity is determined by comparing the rate of p-NPA hydrolysis in the presence and absence of the inhibitor. The IC50 value is then calculated.
Visualizations
Experimental Workflow for CA Inhibition Assay
Caption: Workflow for determining carbonic anhydrase inhibition constants.
Simplified Signaling Pathway of Carbonic Anhydrase Action
Caption: The catalytic action of carbonic anhydrase and its inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Probing the chemical interaction space governed by 4-aminosubstituted benzenesulfonamides and carbonic anhydrase isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of 4-Cyanobenzenesulfonamide: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 4-Cyanobenzenesulfonamide, a compound that requires careful management as hazardous waste. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Key Safety and Disposal Information
The following table summarizes the critical hazard and disposal information for this compound. This information is compiled from safety data sheets (SDS) and general chemical waste guidelines.
| Parameter | Information | Source |
| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H413: May cause long lasting harmful effects to aquatic life. | [1][2][3] |
| Primary Disposal Route | Dispose of contents and container to an approved waste disposal plant. | [2] |
| Environmental Precautions | Avoid release to the environment. Do not let the product enter drains. | |
| Container Management | Use compatible, tightly closed containers for waste collection. Do not use food-grade containers. | [4][5][6] |
| Labeling Requirements | Label waste containers with "Hazardous Waste," the full chemical name, concentration, and date of accumulation. | [7][8] |
Experimental Protocol: Step-by-Step Disposal Procedure
The disposal of this compound should be handled with the same diligence as any other hazardous chemical in the laboratory. The following protocol outlines the necessary steps for its safe collection and disposal.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling the waste, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Conduct all waste handling procedures within a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[2]
2. Waste Identification and Segregation:
-
All waste containing this compound, including pure compound, contaminated solutions, and contaminated labware (e.g., pipette tips, glassware), must be treated as hazardous waste.[4][9]
-
Do not mix this waste with other incompatible waste streams. Keep it segregated to await disposal.[10]
3. Waste Collection and Container Management:
-
Collect solid waste in a clearly labeled, sealable, and chemically compatible container.
-
For liquid waste (e.g., solutions containing the compound), use a leak-proof container with a secure cap.[6] Ensure the container is compatible with the solvent used.
-
Do not overfill waste containers; a general guideline is to fill to no more than 90% capacity.[6]
-
Keep waste containers closed at all times, except when adding waste.[4][9]
4. Labeling of Hazardous Waste:
-
Immediately label the waste container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[7][9]
-
The label must include:
-
The words "Hazardous Waste."[7]
-
The full chemical name: "this compound." Do not use abbreviations or chemical formulas.[7]
-
The concentration and quantity of the waste.
-
The date when the waste was first added to the container (accumulation start date).[8]
-
Your name, laboratory, and contact information.[7]
-
5. Storage of Hazardous Waste:
-
Store the labeled hazardous waste container in a designated satellite accumulation area within your laboratory.[6]
-
The storage area should be under the direct control of laboratory personnel and away from general laboratory traffic.[6]
-
Ensure secondary containment is in place to capture any potential leaks or spills.[9]
6. Arranging for Disposal:
-
Once the waste container is full or you are ready for disposal, contact your institution's EHS or Hazardous Waste Management department to schedule a pickup.[7][9]
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[7][11]
7. Disposal of Empty Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent.[4][9]
-
The rinsate must be collected and disposed of as hazardous waste.[4][9]
-
After triple-rinsing, the container can often be disposed of as regular trash, but be sure to deface the original label.[9] Always confirm this procedure with your local EHS guidelines.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound, from initial handling to final pickup by authorized personnel.
Caption: Workflow for the safe disposal of this compound.
References
- 1. 4-Cyanobenzene-1-sulfonamide SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. pfw.edu [pfw.edu]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. vumc.org [vumc.org]
- 10. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 11. acs.org [acs.org]
Personal protective equipment for handling 4-Cyanobenzenesulfonamide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Cyanobenzenesulfonamide (CAS No. 3119-02-6) in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Classification
This compound is classified with the following hazards.[1][2][3]
| Hazard Class | Hazard Statement | GHS Code | Signal Word |
| Acute toxicity, Oral | Harmful if swallowed | H302 | Warning |
| Skin corrosion/irritation | Causes skin irritation | H315 | Warning |
| Serious eye damage/eye irritation | Causes serious eye irritation | H319 | Warning |
| Specific target organ toxicity, Single exposure | May cause respiratory irritation | H335 | Warning |
Personal Protective Equipment (PPE)
To ensure safety and minimize exposure, the following personal protective equipment is mandatory when handling this compound.[2][3][4]
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | Protects against splashes and dust particles that can cause serious eye irritation.[2][5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact which can cause irritation.[7][8] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing. Consider chemical-resistant coveralls for larger quantities. | Protects skin from accidental contact and contamination.[7][9] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is required. | Prevents inhalation of dust which may cause respiratory irritation.[2][5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure the work area is well-ventilated, preferably within a chemical fume hood.[2][4]
-
Verify that an eyewash station and safety shower are readily accessible and in good working order.[5]
-
Assemble all necessary equipment and reagents before starting the experiment.
-
Clearly label all containers with the chemical name and hazard information.
2. Donning Personal Protective Equipment (PPE):
-
Put on a lab coat and ensure it is fully buttoned.
-
Wear appropriate chemical-resistant gloves.[2]
-
Don tightly fitting safety goggles.[4]
-
If there is a risk of dust generation, wear a NIOSH-approved respirator.[5]
3. Chemical Handling:
-
Carefully weigh and transfer the chemical within a fume hood to minimize inhalation exposure.
-
Do not eat, drink, or smoke in the handling area.[2]
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.[2][6]
4. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]
-
Store in a locked-up area if required by institutional protocols.[2]
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in case of exposure.[10]
| Exposure Route | First Aid Measures |
| If Swallowed | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][3] |
| If on Skin | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, get medical attention.[2][5][6] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2][5][6] |
| If Inhaled | Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical attention.[2][3][11] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, properly labeled hazardous waste container.[12]
-
The container must be compatible with the chemical and have a secure, tight-fitting lid.[12]
2. Disposal Procedure:
-
Dispose of the contents and container in accordance with all local, state, and federal regulations.[2][3]
-
Do not dispose of down the drain or in the regular trash.[13]
-
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed professional waste disposal service for proper disposal.[12][14]
Experimental Workflow and Safety Checkpoints
The following diagram illustrates the logical flow for safely handling this compound, incorporating critical safety checkpoints.
Caption: Logical workflow for handling this compound with safety checkpoints.
References
- 1. 4-Cyanobenzene-1-sulfonamide SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. epa.gov [epa.gov]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. chemtekinc.com [chemtekinc.com]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. dornsife.usc.edu [dornsife.usc.edu]
- 13. nems.nih.gov [nems.nih.gov]
- 14. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
